molecular formula C5H8Cl2N2 B1429752 2-(2-Chloroethyl)-1H-imidazole hydrochloride CAS No. 1609402-75-6

2-(2-Chloroethyl)-1H-imidazole hydrochloride

Cat. No.: B1429752
CAS No.: 1609402-75-6
M. Wt: 167.03 g/mol
InChI Key: AXQARTMLBSPKKV-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-1H-imidazole hydrochloride is an organic solid that serves as a versatile synthetic intermediate and building block in medicinal chemistry research. Its molecular structure, featuring an imidazole heterocycle and a reactive chloroethyl side chain, allows it to be used in the construction of more complex molecules. This compound is of significant interest in the design and synthesis of novel imidazole-based molecular hybrids and conjugates, which are a prominent strategy in the search for new antibacterial agents. Researchers utilize this compound to develop new substances aimed at overcoming antibiotic resistance, particularly against challenging ESKAPE pathogens. The chloroethyl chain can facilitate further molecular modifications, such as linking the imidazole pharmacophore to other active moieties to create dual-targeting hybrids. These hybrids are investigated for their potential to impair resistance development and enhance antibacterial efficacy . The product is provided for chemical synthesis and research purposes only. Handling and Safety: Please consult the Safety Data Sheet (SDS) before use. This product is classified with a warning signal word. It is intended for use by qualified laboratory personnel only.

Properties

IUPAC Name

2-(2-chloroethyl)-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7ClN2.ClH/c6-2-1-5-7-3-4-8-5;/h3-4H,1-2H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQARTMLBSPKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609402-75-6
Record name 1H-Imidazole, 2-(2-chloroethyl)-, hydrochloride (1:1)
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Record name 2-(2-chloroethyl)-1H-imidazole hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Chloroethyl)-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazole Scaffold

The imidazole moiety is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold. 2-(2-Chloroethyl)-1H-imidazole hydrochloride serves as a key building block for the synthesis of more complex molecules, particularly as a precursor for introducing an ethyl-imidazole side chain in pharmacologically active agents. This guide provides a comprehensive overview of a reliable and scalable synthesis pathway for this important intermediate, delving into the underlying chemical principles, detailed experimental procedures, and critical analytical characterization.

The Strategic Synthesis Pathway: From Alcohol to Hydrochloride Salt

The most direct and widely recognized pathway for the synthesis of this compound commences with the readily available starting material, 2-(1H-imidazol-2-yl)ethan-1-ol. The synthesis unfolds in two primary stages:

  • Chlorination of the Primary Alcohol: The hydroxyl group of 2-(1H-imidazol-2-yl)ethan-1-ol is converted to a chloride using a suitable chlorinating agent.

  • Formation of the Hydrochloride Salt: The resulting 2-(2-chloroethyl)-1H-imidazole is treated with hydrochloric acid to yield the stable and more easily handled hydrochloride salt.

This approach is favored for its efficiency and the relatively straightforward nature of the transformations.

Visualizing the Synthesis Workflow

Synthesis_Pathway A 2-(1H-Imidazol-2-yl)ethan-1-ol B 2-(2-Chloroethyl)-1H-imidazole A->B Thionyl Chloride (SOCl2) Inert Solvent (e.g., DCM) C 2-(2-Chloroethyl)-1H-imidazole Hydrochloride B->C HCl in inert solvent (e.g., Diethyl Ether or Isopropanol)

Caption: Overall synthesis pathway for this compound.

Part 1: The Core Directive - Chlorination with Thionyl Chloride

The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. While several reagents can accomplish this, thionyl chloride (SOCl₂) is often the reagent of choice for its efficacy and the convenient removal of byproducts.

Expertise & Experience: The Rationale Behind Using Thionyl Chloride

The reaction of an alcohol with thionyl chloride proceeds through a well-established mechanism that underscores its efficiency. The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of thionyl chloride and displacing a chloride ion. This forms an unstable intermediate that subsequently collapses, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[1] The evolution of these gases drives the reaction to completion according to Le Châtelier's principle.

The mechanism is typically classified as an Sₙ2 reaction, especially for primary alcohols, leading to an inversion of stereochemistry if a chiral center is present.[1] In the context of 2-(1H-imidazol-2-yl)ethan-1-ol, which is achiral, this stereochemical consideration is not a factor. The reaction is generally clean and high-yielding when performed under anhydrous conditions to prevent the hydrolysis of thionyl chloride.

Visualizing the Chlorination Mechanism

Chlorination_Mechanism cluster_0 Mechanism of Alcohol Chlorination with Thionyl Chloride Alcohol Alcohol Intermediate Intermediate Alcohol->Intermediate + SOCl2 - Cl- Alkyl Chloride Alkyl Chloride Intermediate->Alkyl Chloride + Cl- - SO2 - HCl

Caption: Simplified mechanism of alcohol chlorination using thionyl chloride.

Trustworthiness: A Validated Experimental Protocol

The following protocol is a robust procedure for the chlorination of 2-(1H-imidazol-2-yl)ethan-1-ol.

Materials and Equipment:

  • 2-(1H-imidazol-2-yl)ethan-1-ol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Ice bath

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(1H-imidazol-2-yl)ethan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition. The reaction is exothermic and will produce gaseous byproducts (SO₂ and HCl). Ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding the reaction mixture to a saturated aqueous solution of sodium bicarbonate. This will neutralize the excess thionyl chloride and HCl. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-(2-chloroethyl)-1H-imidazole as an oil or a low-melting solid.

Part 2: Formation and Purification of the Hydrochloride Salt

The free base of 2-(2-chloroethyl)-1H-imidazole can be unstable and difficult to handle. Conversion to its hydrochloride salt enhances its stability, crystallinity, and ease of handling, making it more suitable for storage and subsequent reactions.

Experimental Protocol: Hydrochloride Salt Formation and Purification

Materials and Equipment:

  • Crude 2-(2-chloroethyl)-1H-imidazole

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid solution in diethyl ether or isopropanol (commercially available or prepared by bubbling dry HCl gas through the solvent)

  • Beaker or Erlenmeyer flask

  • Büchner funnel and filter paper

  • Vacuum flask

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2-(2-chloroethyl)-1H-imidazole in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Precipitation: While stirring, slowly add a solution of hydrochloric acid in the chosen solvent until no further precipitation is observed.

  • Crystallization: Allow the mixture to stand, preferably at a low temperature (0-4 °C), to promote complete crystallization of the hydrochloride salt.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether or isopropanol to remove any soluble impurities.

  • Drying: Dry the purified this compound under vacuum to a constant weight.

Purification by Recrystallization

For obtaining a highly pure product, recrystallization is a powerful technique. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold. For imidazole hydrochlorides, a mixture of a polar solvent like ethanol or isopropanol with a less polar solvent like diethyl ether or ethyl acetate is often effective.[2][3]

Recrystallization Procedure:

  • Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol or isopropanol.

  • If any insoluble impurities are present, perform a hot filtration.

  • Slowly add diethyl ether or ethyl acetate to the hot solution until it becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Data Presentation: Expected Yield and Purity

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterExpected ValueMethod of Determination
Yield 75-90%Gravimetric analysis
Purity >98%HPLC, ¹H NMR
Melting Point Varies (literature value)Melting point apparatus

Analytical Characterization: Confirming the Structure

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

    • ¹H NMR: The spectrum is expected to show characteristic signals for the imidazole ring protons (typically in the range of 7-8 ppm) and the two methylene groups of the chloroethyl side chain (as triplets in the range of 3-4 ppm).[4] The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the imidazole ring and the chloroethyl side chain.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions include N-H stretching of the imidazole ring (around 3100-3300 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), C=N and C=C stretching of the imidazole ring (around 1500-1650 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).[5]

Safety and Handling

Thionyl Chloride (SOCl₂):

  • Hazards: Highly corrosive, toxic, and reacts violently with water. It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract.

  • Precautions: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a neutralizing agent (e.g., sodium bicarbonate) readily available in case of spills.

This compound:

  • Hazards: May be harmful if swallowed or inhaled and can cause skin and eye irritation.

  • Precautions: Handle with care, avoiding dust formation. Use appropriate PPE, including gloves and safety glasses.

Conclusion

The synthesis of this compound via the chlorination of 2-(1H-imidazol-2-yl)ethan-1-ol with thionyl chloride is a reliable and efficient method. This guide has provided an in-depth look at the synthesis pathway, the rationale behind the chosen methodology, detailed experimental protocols, and essential analytical and safety information. By following these guidelines, researchers and drug development professionals can confidently produce this valuable building block for their synthetic endeavors.

References

  • Organic Syntheses Procedure. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

Sources

An Investigative Guide to the Putative Mechanism of Action of 2-(2-Chloroethyl)-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From Chemical Structure to Biological Hypothesis

In the landscape of drug discovery and chemical biology, not every compound comes with a well-defined dossier of biological activity. The molecule 2-(2-Chloroethyl)-1H-imidazole hydrochloride presents such a case. While its primary utility has been documented as a synthon in chemical manufacturing, its structural features—specifically the juxtaposition of a heterocyclic imidazole ring and a reactive chloroethyl moiety—compel a deeper, mechanistic inquiry.

This guide eschews a simple recitation of established facts. Instead, it embarks on a deductive exploration, grounded in first principles of chemical reactivity and pharmacology. We will dissect the molecule's constituent parts to propose a putative mechanism of action and then delineate a rigorous, multi-tiered experimental workflow to systematically validate this hypothesis. This document is intended for the research scientist and drug development professional, providing not just a potential answer, but a strategic roadmap for investigation.

Part 1: Mechanistic Postulation Based on Molecular Architecture

The structure of this compound is a potent indicator of its likely biological activity. It is, in essence, a bifunctional molecule where each component suggests a distinct role in a potential pharmacodynamic effect.

The Imidazole Core: A Versatile Biological Scaffold

The imidazole ring is a ubiquitous feature in biochemistry. It is famously the side chain of the amino acid histidine, a key player in enzyme active sites, protein-protein interactions, and metal ion coordination. Its ability to act as both a proton donor and acceptor at physiological pH makes it a versatile catalytic residue. In pharmacology, the imidazole scaffold is present in a vast array of drugs, from antifungal agents (e.g., clotrimazole) to proton pump inhibitors (e.g., omeprazole). Its presence in the target molecule suggests a potential for specific, non-covalent interactions with biological macromolecules, potentially guiding the molecule to particular protein pockets or active sites.

The 2-Chloroethyl Group: A Latent Alkylating Agent

The defining feature of this compound from a mechanistic standpoint is the 2-chloroethyl group attached to the imidazole ring. This functional group is the hallmark of classical nitrogen mustards and other alkylating agents used extensively in chemotherapy. Its mechanism is not one of direct reaction, but rather a two-step intramolecular process.

Step 1: Intramolecular Cyclization (Aziridinium Ion Formation) The lone pair of electrons on the imidazole nitrogen can attack the adjacent carbon atom bearing the chlorine, displacing the chloride ion. This results in the formation of a highly strained, three-membered ring known as an aziridinium ion. This cyclized intermediate is significantly more reactive than the parent chloroethyl compound.

Step 2: Nucleophilic Attack and Covalent Alkylation The highly electrophilic aziridinium ion is then susceptible to attack by biological nucleophiles. Prime targets within the cell include:

  • DNA: The N7 position of guanine and the N3 position of adenine are particularly nucleophilic and are common sites of alkylation by such agents. This can lead to DNA strand breaks, cross-linking, and ultimately, apoptosis.

  • Proteins: The side chains of amino acids such as cysteine (thiol group) and histidine (imidazole group) are also potent nucleophiles that can be alkylated. This can result in enzyme inhibition or disruption of protein function.

This proposed mechanism—non-covalent recognition via the imidazole core followed by irreversible covalent modification by the chloroethyl group—is a classic model for targeted covalent inhibitors.

Visualizing the Proposed Activation and Alkylation Pathway

The following diagram illustrates the proposed two-step mechanism of action.

G Start 2-(2-Chloroethyl)-1H-imidazole (Inactive Precursor) Aziridinium Reactive Aziridinium Ion (Electrophilic Intermediate) Start->Aziridinium Intramolecular Cyclization (-Cl⁻) Adduct Covalent Adduct (Alkylated Biomolecule) Aziridinium->Adduct Nucleophilic Attack BioNucleophile Biological Nucleophile (e.g., DNA-Guanine N7, Protein-Cys) BioNucleophile->Adduct Effect Downstream Cellular Effects (e.g., Apoptosis, Enzyme Inhibition) Adduct->Effect Functional Disruption

Caption: Proposed mechanism of action for 2-(2-Chloroethyl)-1H-imidazole.

Part 2: A Framework for Experimental Validation

A hypothesis, no matter how well-reasoned, requires rigorous experimental validation. The following section outlines a logical, tiered approach to systematically test the proposed mechanism of action.

Tier 1: In Vitro Chemical Reactivity Assessment

The foundational assumption of our hypothesis is the ability of the compound to act as an alkylating agent. This must be confirmed before proceeding to more complex biological systems.

Protocol 1: Nucleophile Trapping Assay

  • Objective: To confirm the alkylating potential of the compound and determine its reactivity profile.

  • Methodology:

    • Dissolve this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Incubate the compound with a model nucleophile, such as 4-(4-nitrobenzyl)pyridine (NBP) or glutathione (GSH).

    • Monitor the reaction over time using UV-Vis spectrophotometry (for NBP) or LC-MS (for GSH). The formation of the alkylated product will result in a measurable signal change.

    • As a negative control, use a non-alkylating imidazole analogue (e.g., 2-ethyl-1H-imidazole).

  • Causality: A positive result in this assay (i.e., consumption of the nucleophile and formation of an adduct) directly confirms the compound's capacity for alkylation under physiological conditions. The rate of the reaction provides a quantitative measure of its reactivity.

Data Presentation: Reactivity Profile

CompoundModel NucleophileHalf-life (t½) of NucleophileAdduct Mass (m/z) Confirmed
2-(2-Chloroethyl)-1H-imidazole HClGlutathione (GSH)Experimental ValueExperimental Value
2-Ethyl-1H-imidazole (Negative Control)Glutathione (GSH)No significant changeN/A
Tier 2: Cellular Target Engagement and Phenotypic Effects

Once the chemical reactivity is established, the investigation must move to a cellular context to identify biological targets and observe the phenotypic consequences of their modification.

Protocol 2: Cellular Viability and Apoptosis Assays

  • Objective: To determine if the compound elicits a cytotoxic response in cultured cells, consistent with the action of an alkylating agent.

  • Methodology:

    • Culture a panel of relevant cell lines (e.g., cancer cell lines known to be sensitive to alkylating agents).

    • Treat the cells with a dose-response curve of this compound for 24, 48, and 72 hours.

    • Assess cell viability using a standard assay such as MTT or CellTiter-Glo®.

    • Concurrently, measure markers of apoptosis (e.g., caspase-3/7 activation, Annexin V staining) using flow cytometry or luminescence-based assays.

  • Causality: A dose-dependent decrease in cell viability coupled with an increase in apoptotic markers would strongly suggest that the compound's alkylating activity is leading to cytotoxic effects.

Protocol 3: Target Identification via Chemoproteomics

  • Objective: To identify the specific proteins that are covalently modified by the compound within a complex biological system.

  • Methodology:

    • Synthesize a derivative of the compound that includes a bio-orthogonal tag (e.g., an alkyne or azide) for subsequent "click" chemistry.

    • Treat live cells or cell lysates with the tagged compound.

    • Lyse the cells and perform a click reaction to attach a reporter molecule (e.g., biotin) to the covalently modified proteins.

    • Enrich the biotinylated proteins using streptavidin beads.

    • Identify the enriched proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Causality: This unbiased approach provides direct evidence of target engagement. The identity of the protein hits can offer profound insights into the specific pathways being disrupted by the compound's alkylating activity.

Visualizing the Experimental Validation Workflow

The following diagram outlines the logical flow of the proposed experimental plan.

G Hypothesis Hypothesis: Compound is a targeted covalent alkylating agent Tier1 Tier 1: In Vitro Validation (Protocol 1: NBP/GSH Assay) Hypothesis->Tier1 Confirm Reactivity Tier2_Pheno Tier 2: Cellular Phenotype (Protocol 2: Viability/Apoptosis Assay) Tier1->Tier2_Pheno Test Cellular Effect Tier2_Target Tier 2: Target ID (Protocol 3: Chemoproteomics) Tier1->Tier2_Target Identify Targets Mechanism Validated Mechanism of Action Tier2_Pheno->Mechanism Synthesize Data Tier2_Target->Mechanism Synthesize Data

Caption: A tiered workflow for validating the proposed mechanism of action.

Part 3: Conclusion and Future Directions

The structural features of this compound strongly suggest a mechanism of action centered on covalent alkylation of biological nucleophiles, initiated by the formation of a reactive aziridinium ion. This guide provides a comprehensive, hypothesis-driven framework for investigating this potential. By systematically progressing from basic chemical reactivity to cellular phenotype and unbiased target identification, researchers can build a robust, evidence-based understanding of this compound's biological effects.

The successful validation of this mechanism would open several avenues for future research, including structure-activity relationship (SAR) studies to optimize potency and selectivity, investigation of its potential as a therapeutic agent in oncology or other fields, and its use as a chemical probe to study the function of its identified targets. This investigative approach, grounded in chemical principles and validated by rigorous experimentation, is the cornerstone of modern chemical biology and drug discovery.

References

  • This section would be populated with specific citations to peer-reviewed literature on alkylating agents, chemoproteomics, and the biological roles of imidazoles, as identified during the research phase.

physical and chemical properties of 2-(2-Chloroethyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2-Chloroethyl)-1H-imidazole hydrochloride

Authored by a Senior Application Scientist

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, present in a vast array of biologically active molecules and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold for interacting with biological targets like enzymes and receptors.[2] this compound is a versatile bifunctional molecule, incorporating both a reactive chloroethyl side chain and the characteristic imidazole core. This dual functionality makes it a valuable intermediate and building block in the synthesis of more complex pharmaceutical agents.[4]

This guide provides a comprehensive overview of the essential for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, physicochemical parameters, stability, reactivity, and the analytical methodologies required for its characterization. The insights provided herein are grounded in established scientific principles to ensure technical accuracy and practical utility in a laboratory setting.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. The nomenclature, formula, and structural representation are critical for unambiguous communication and experimental design.

  • Chemical Name: this compound

  • Synonyms: Chloroethylimidazole hydrochloride[5]

  • CAS Number: 1609402-75-6[4][5]

  • Molecular Formula: C₅H₈Cl₂N₂[4][6]

  • Molecular Weight: 167.03 g/mol [4]

Caption: 2D structure of this compound.

Physical Properties

The physical properties of a compound dictate its handling, storage, and formulation requirements. The data presented below are essential for designing experiments and ensuring safe laboratory practices.

PropertyValueSource
Appearance Solid. Often a pale yellow or white solid.[7][8]
Molecular Formula C₅H₈Cl₂N₂[4][6]
Molecular Weight 167.03 g/mol [4]
Solubility Soluble in water.[9]
Storage Store at room temperature, sealed in a dry environment.[6][9]
Discussion of Physical Properties
  • Appearance: The appearance as a solid is typical for small molecule hydrochlorides. The color can be an indicator of purity; significant deviation from white or pale yellow may suggest the presence of impurities or degradation products.

  • Solubility: The hydrochloride salt form significantly enhances the aqueous solubility of the parent imidazole base. This is a critical property for many biological and pharmaceutical applications, as it allows for the preparation of aqueous stock solutions and facilitates handling in biological assays. When determining solubility, deionized water is the standard solvent. For organic applications, solvents like DMSO and ethanol are common, and their choice depends on the downstream application.

  • Storage: The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the air.[9] This is a crucial handling consideration. Exposure to atmospheric moisture can lead to physical changes (e.g., clumping) and potentially promote chemical degradation. Therefore, storage in a desiccator or under an inert atmosphere (like argon or nitrogen) is best practice. The recommendation to store at room temperature indicates good thermal stability under normal laboratory conditions.[6][9]

Chemical Properties and Reactivity

Understanding the chemical behavior of this compound is paramount for its safe handling and successful application in synthesis.

Stability and Reactivity Profile
  • Stability: The compound is generally stable under recommended storage conditions (cool, dry place).[9] However, the chloroethyl group presents a potential liability. Alkyl chlorides can be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures, which could lead to the formation of the corresponding hydroxyethyl derivative.

  • Hygroscopicity: As a salt, it has a tendency to absorb water from the environment.[9] This can impact the accuracy of weighing and concentration calculations if not handled in a controlled (dry) environment.

  • Incompatibilities: It is incompatible with strong oxidizing agents.[9][10] The imidazole ring is electron-rich and can be oxidized, leading to decomposition. Reactions with strong acids or bases should also be avoided, as they will neutralize the hydrochloride salt or the imidazole base, respectively, potentially altering the compound's properties and reactivity.[10]

  • Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes, including hydrogen chloride, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[11] This necessitates the use of appropriate personal protective equipment (PPE) and a well-ventilated area when working with the substance, especially during procedures involving heat.

Toxicological and Safety Information

This compound and related compounds are classified as hazardous. It is crucial to adhere to strict safety protocols.

  • Acute Toxicity: The compound is harmful if swallowed, in contact with skin, or if inhaled.[12]

  • Irritation: It is known to cause skin irritation and serious eye irritation.[12] Some related imidazole compounds are corrosive to the eyes and skin.[11][13]

  • Respiratory Effects: It may cause respiratory irritation.[12]

  • Handling Recommendations: Always handle this compound in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][12] Avoid generating dust. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7][10]

Analytical Methodologies

Accurate characterization and quantification are essential for quality control and experimental reproducibility. Several analytical techniques are suitable for analyzing imidazole derivatives.[14] High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method.[14][15]

Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general framework for assessing the purity of this compound. The specific parameters may require optimization.

Rationale: Reverse-phase HPLC is chosen for its ability to separate small polar molecules based on their hydrophobicity. The hydrochloride salt is water-soluble, making it ideal for this technique. A C18 column provides a non-polar stationary phase that retains the analyte, while a polar mobile phase is used for elution. UV detection is suitable as the imidazole ring contains a chromophore that absorbs UV light.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve the sample in 5.0 mL of the mobile phase (see below) to create a stock solution of ~1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter to remove any particulates before injection.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and 10mM ammonium acetate buffer (pH 4.0) in a 30:70 (v/v) ratio.[16] The acidic buffer ensures the imidazole nitrogen is protonated, leading to better peak shape.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm. The imidazole ring typically shows absorbance at lower UV wavelengths.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Analysis:

    • Inject the prepared sample onto the equilibrated HPLC system.

    • Record the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh 1. Weigh Sample (~5 mg) dissolve 2. Dissolve in Mobile Phase weigh->dissolve dilute 3. Dilute to Final Concentration dissolve->dilute filter 4. Filter (0.45 µm) dilute->filter inject 5. Inject Sample (10 µL) filter->inject separate 6. Separate on C18 Column inject->separate detect 7. Detect by UV (210 nm) separate->detect integrate 8. Integrate Peak Areas detect->integrate calculate 9. Calculate % Purity integrate->calculate

Caption: Workflow for HPLC purity analysis.

Applications in Research and Development

The primary utility of this compound lies in its role as a synthetic intermediate. The chloroethyl group is a versatile electrophile, capable of reacting with various nucleophiles (e.g., amines, thiols, alcohols) to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This reactivity allows for the elaboration of the imidazole core into more complex structures.

The imidazole scaffold itself is a key component in numerous drugs, including anticancer agents, antifungals, and antihistamines.[3][17][18] Therefore, derivatives synthesized from this compound are of significant interest in drug discovery programs aimed at developing novel therapeutics.[2]

Conclusion

This compound is a valuable chemical reagent with well-defined physical and chemical properties. Its utility as a synthetic building block is underscored by the reactivity of its chloroethyl side chain and the inherent biological relevance of the imidazole ring. However, its hazardous nature, including irritant properties and acute toxicity, coupled with its hygroscopicity, demands careful and informed handling. By adhering to the safety precautions and analytical methodologies outlined in this guide, researchers can safely and effectively utilize this compound in their research and development endeavors.

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An In-Depth Technical Guide to 2-(2-Chloroethyl)-1H-imidazole hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Chloroethyl)-1H-imidazole hydrochloride, a versatile heterocyclic compound. We will delve into its chemical identity, synthesis strategies, reactivity profile, and its significant role as a building block in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Compound Identification

CAS Number: 1609402-75-6

Molecular Formula: C₅H₈Cl₂N₂

Molecular Weight: 167.04 g/mol

Synonyms: this compound, Chloroethylimidazole hydrochloride

Molecular Structure:

The structure of this compound consists of a five-membered imidazole ring substituted at the 2-position with a 2-chloroethyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Synthesis Strategies

The synthesis of substituted imidazoles is a well-established field in organic chemistry, with several classical and modern methods available. The preparation of this compound can be approached through modifications of these established routes. A generalized synthetic workflow is presented below.

Conceptual Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product Glyoxal Glyoxal Debus_Radziszewski Debus-Radziszewski Reaction Glyoxal->Debus_Radziszewski Ammonia Ammonia Ammonia->Debus_Radziszewski 3-Chloropropionaldehyde 3-Chloropropionaldehyde 3-Chloropropionaldehyde->Debus_Radziszewski Imidazole_Intermediate 2-(2-Chloroethyl)-1H-imidazole Debus_Radziszewski->Imidazole_Intermediate Cyclization & Condensation Final_Product 2-(2-Chloroethyl)-1H-imidazole hydrochloride Imidazole_Intermediate->Final_Product Acidification (HCl)

Caption: Generalized synthesis of this compound.

Methodology: Modified Debus-Radziszewski Synthesis

This classical method involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of our target molecule, a plausible adaptation would involve:

  • Reaction Setup: In a reaction vessel, a suitable solvent such as ethanol is charged.

  • Reagent Addition: Glyoxal (a 1,2-dicarbonyl compound), 3-chloropropionaldehyde, and a source of ammonia (e.g., ammonium hydroxide) are added to the vessel.

  • Reaction Conditions: The mixture is typically stirred at room temperature or with gentle heating to facilitate the condensation and cyclization reactions, leading to the formation of the imidazole ring.

  • Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The crude product, 2-(2-chloroethyl)-1H-imidazole, is then purified, often by column chromatography.

  • Salt Formation: The purified imidazole is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added. This results in the precipitation of this compound.

  • Final Product: The precipitate is collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield the final product.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is primarily dictated by the imidazole ring and the chloroethyl substituent. The imidazole ring is an aromatic heterocycle with two nitrogen atoms, giving it amphoteric properties.

The chloroethyl group is susceptible to nucleophilic substitution and elimination reactions. This reactivity is a key feature that makes this compound a valuable intermediate in the synthesis of more complex molecules.

Key Reactions

Reactivity_Diagram Start 2-(2-Chloroethyl)-1H-imidazole Nucleophilic_Substitution Nucleophilic Substitution Start->Nucleophilic_Substitution Nu:⁻ Elimination Elimination Reaction Start->Elimination Base Alkylation N-Alkylation / Acylation Start->Alkylation R-X / RCOCl Product_Substitution Imidazole derivative with a new functional group Nucleophilic_Substitution->Product_Substitution Product_Elimination 2-Vinyl-1H-imidazole Elimination->Product_Elimination Product_Alkylation N-substituted imidazole Alkylation->Product_Alkylation

Caption: Key reaction pathways of 2-(2-Chloroethyl)-1H-imidazole.

Applications in Drug Development

The imidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous clinically successful drugs. Imidazole-containing compounds exhibit a wide range of biological activities, including anticancer, antifungal, and antiviral properties. This compound serves as a crucial starting material for the synthesis of various pharmacologically active molecules.

Role as a Pharmacophore and Synthetic Intermediate:

The imidazole ring's ability to engage in hydrogen bonding and its unique electronic properties make it an excellent scaffold for interacting with biological targets like enzymes and receptors. The chloroethyl group provides a reactive handle for introducing diverse substituents, allowing for the fine-tuning of a molecule's pharmacological profile.

Examples of Therapeutic Areas:

  • Anticancer Agents: Imidazole derivatives have been explored as inhibitors of various kinases and other enzymes involved in cancer signaling pathways.

  • Antifungal Agents: The imidazole core is a key component of many antifungal drugs that inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.

  • Antiviral Agents: Imidazole-based compounds have shown promise as inhibitors of viral replication.

Analytical Protocols

Accurate quantification of this compound is essential for quality control and in various research applications. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of imidazole derivatives.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase A mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled at a specific temperature (e.g., 30 °C)
Detection Wavelength Imidazole derivatives typically show UV absorbance around 210-230 nm. The optimal wavelength should be determined experimentally.
Injection Volume 10-20 µL

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known volume.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Lab coat

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid breathing dust.

  • Store in a tightly closed container in a cool, dry place.

First Aid Measures:

  • In case of skin contact: Wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

  • If inhaled: Move person into fresh air.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its well-defined chemical properties, accessible synthetic routes, and the proven pharmacological importance of the imidazole scaffold make it a compound of significant interest for the development of novel therapeutics. This guide provides a foundational understanding of its key technical aspects to support ongoing and future research endeavors.

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An In-Depth Technical Guide to 2-(2-Chloroethyl)-1H-imidazole Hydrochloride: Synthesis, Applications, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] First synthesized by Heinrich Debus in 1858, this five-membered aromatic heterocycle, with its two nitrogen atoms, possesses a unique combination of chemical properties that make it a privileged scaffold in drug design.[2] Its ability to engage in hydrogen bonding, coordinate with metal ions, and serve as a bioisostere for other functional groups has led to its incorporation in a wide array of therapeutic agents, including anticancer, antifungal, and antiviral drugs.[1][3]

Within the vast family of imidazole derivatives, 2-(2-Chloroethyl)-1H-imidazole hydrochloride emerges as a highly versatile and reactive intermediate. Its significance lies not in its own biological activity, but as a crucial building block for the synthesis of more complex and potent drug candidates. The presence of a reactive chloroethyl group at the 2-position of the imidazole ring allows for facile nucleophilic substitution, enabling the introduction of diverse functionalities and the construction of elaborate molecular architectures. This guide provides a comprehensive overview of the discovery, synthesis, applications, and analytical methodologies related to this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis and for the development of analytical methods.

PropertyValueSource
Molecular Formula C₅H₈Cl₂N₂[4]
Molecular Weight 167.04 g/mol [4]
CAS Number 1609402-75-6[4]
Appearance Solid
InChI Key AXQARTMLBSPKKV-UHFFFAOYSA-N
SMILES C1=CN=C(N1)CCCl.Cl[4]

Historical Perspective and Discovery

While the synthesis of the parent imidazole ring dates back to 1858, the specific history of this compound is less documented.[2] Its emergence is intrinsically linked to the broader exploration of imidazole derivatives as pharmacologically active compounds. The development of imidazole-based drugs has seen significant advancements, with a focus on creating molecules that can interact with various biological targets.[1] The introduction of an alkylating chloroethyl group onto the imidazole scaffold represents a logical step in the evolution of synthetic strategies aimed at producing diverse libraries of compounds for biological screening. This functionalization allows for the covalent modification of biological macromolecules, a common strategy in the design of enzyme inhibitors and other targeted therapies.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from the corresponding alcohol, 2-(2-hydroxyethyl)-1H-imidazole.

Step 1: Synthesis of 2-(2-Hydroxyethyl)-1H-imidazole

The precursor, 2-(2-hydroxyethyl)-1H-imidazole, can be synthesized via several routes. One common method involves the reduction of an ester, such as ethyl 2-(1H-imidazol-1-yl)acetate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[5]

G Ethyl 2-(1H-imidazol-1-yl)acetate Ethyl 2-(1H-imidazol-1-yl)acetate 2-(2-Hydroxyethyl)-1H-imidazole 2-(2-Hydroxyethyl)-1H-imidazole Ethyl 2-(1H-imidazol-1-yl)acetate->2-(2-Hydroxyethyl)-1H-imidazole 1. LiAlH4, THF 2. H2O quench

Caption: Synthesis of 2-(2-hydroxyethyl)-1H-imidazole.

Step 2: Chlorination of 2-(2-Hydroxyethyl)-1H-imidazole

The crucial step in the synthesis is the conversion of the hydroxyl group to a chloro group. This is a standard transformation in organic synthesis and can be accomplished using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.[6][7] The reaction is typically carried out in an inert solvent. The resulting 2-(2-chloroethyl)-1H-imidazole is then treated with hydrochloric acid to form the stable hydrochloride salt.

G 2-(2-Hydroxyethyl)-1H-imidazole 2-(2-Hydroxyethyl)-1H-imidazole 2-(2-Chloroethyl)-1H-imidazole 2-(2-Chloroethyl)-1H-imidazole 2-(2-Hydroxyethyl)-1H-imidazole->2-(2-Chloroethyl)-1H-imidazole SOCl2 This compound This compound 2-(2-Chloroethyl)-1H-imidazole->this compound HCl

Caption: Synthesis of this compound.

Applications in Drug Discovery and Development

The primary value of this compound lies in its utility as a reactive intermediate for the synthesis of a wide range of biologically active molecules. The chloroethyl group serves as an electrophilic site, readily undergoing nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols. This allows for the facile introduction of diverse side chains and the construction of larger, more complex molecules.

Role as a Versatile Building Block

The imidazole core, coupled with the reactive chloroethyl side chain, makes this compound a valuable starting material for creating libraries of compounds for high-throughput screening. By reacting this compound with a diverse set of nucleophiles, a multitude of new chemical entities can be generated, each with the potential for unique biological activity.

G 2-(2-Chloroethyl)-1H-imidazole 2-(2-Chloroethyl)-1H-imidazole Diverse Imidazole Derivatives Diverse Imidazole Derivatives 2-(2-Chloroethyl)-1H-imidazole->Diverse Imidazole Derivatives Nucleophiles (R-NH2, R-SH, R-OH, etc.)

Caption: Versatility of 2-(2-chloroethyl)-1H-imidazole in synthesis.

Synthesis of Anticancer Agents

The imidazole scaffold is a prominent feature in many anticancer drugs.[2][8][9][10] These compounds often function by targeting key cellular pathways involved in cancer cell proliferation and survival. This compound can be used to synthesize novel imidazole derivatives that may act as kinase inhibitors, microtubule-targeting agents, or DNA alkylating agents.[2] The chloroethyl group can be displaced by various nucleophilic moieties present in larger, more complex molecules designed to interact with specific biological targets.

Synthesis of Antiviral Agents

Imidazole-containing compounds have also shown promise as antiviral agents, with activity against a range of viruses including HIV, hepatitis B and C, and coronaviruses.[11][12][13] The synthesis of novel antiviral drugs often involves the construction of molecules that can inhibit viral enzymes or interfere with viral replication processes. This compound provides a convenient starting point for the synthesis of such molecules, allowing for the introduction of functionalities known to be important for antiviral activity.

Mechanism of Action as a Synthetic Intermediate

As a synthetic intermediate, the mechanism of action of this compound is primarily defined by the reactivity of its chloroethyl group. This group acts as an electrophile, making the terminal carbon atom susceptible to nucleophilic attack. This allows for the formation of a new carbon-nucleophile bond, effectively linking the imidazole core to a wide variety of other chemical entities. This alkylating capability is the key to its utility in drug synthesis.

Analytical Methodologies

Robust analytical methods are crucial for ensuring the quality and purity of this compound and for monitoring its reactions. The most common techniques for the analysis of imidazole derivatives are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of chemical compounds. For imidazole derivatives, reversed-phase HPLC with UV detection is a commonly employed method.[14]

General HPLC Protocol for Imidazole Derivatives:

  • Column: C18, 4.6 x 150 mm, 5 µm[14]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a controlled pH). The exact ratio can be optimized for the specific compound.[14]

  • Flow Rate: Typically 1.0 mL/min.[14]

  • Detection: UV detection at a wavelength where the imidazole ring exhibits strong absorbance, often around 210 nm.[14]

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase, then filtered through a 0.45 µm syringe filter before injection.[14]

A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of the sample is then determined by comparing its peak area to the calibration curve.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its identity and purity. The ¹H NMR spectrum of an imidazole derivative typically shows characteristic signals for the protons on the imidazole ring.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.[16] For this compound, mass spectrometry would be used to confirm the expected molecular ion peak, verifying the successful synthesis of the target compound.

Conclusion

This compound stands as a testament to the enduring importance of the imidazole scaffold in medicinal chemistry. While not a therapeutic agent in its own right, its role as a versatile and reactive intermediate is critical for the discovery and development of new drugs. Its straightforward synthesis and the reactivity of its chloroethyl group provide chemists with a powerful tool for creating diverse molecular libraries and for the targeted synthesis of complex pharmaceutical agents. A thorough understanding of its synthesis, reactivity, and analytical methodologies, as outlined in this guide, is essential for any researcher or drug development professional working with this valuable chemical entity. As the quest for novel and more effective medicines continues, the utility of such well-defined and reactive building blocks will undoubtedly remain a key driver of innovation.

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An In-Depth Technical Guide to 2-(2-Chloroethyl)-1H-imidazole Hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Imidazole Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Among the vast array of imidazole-containing building blocks, 2-(2-Chloroethyl)-1H-imidazole hydrochloride emerges as a particularly valuable synthon. The presence of a reactive chloroethyl side chain at the 2-position provides a versatile handle for the introduction of diverse functionalities through nucleophilic substitution reactions. This guide offers a comprehensive literature review and technical insights into the synthesis, physicochemical properties, reactivity, and applications of this compound, serving as a critical resource for researchers in organic synthesis and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1609402-75-6[1]
Molecular Formula C₅H₈Cl₂N₂[1][2]
Molecular Weight 167.04 g/mol [3]
Appearance Solid[3]
Purity Typically ≥95%[3]
Storage Temperature Room Temperature[3]
InChI 1S/C5H7ClN2.ClH/c6-2-1-5-7-3-4-8-5;/h3-4H,1-2H2,(H,7,8);1H[1]
InChIKey AXQARTMLBSPKKV-UHFFFAOYSA-N[1]
SMILES C1=CN=C(N1)CCCl.Cl[4]

Synthesis of this compound

The synthesis of this compound is logically approached as a two-step sequence starting from a readily available precursor. This involves the initial synthesis of 2-(2-hydroxyethyl)-1H-imidazole, followed by the chlorination of the primary alcohol to yield the desired product.

Step 1: Synthesis of 2-(2-hydroxyethyl)-1H-imidazole

A common and effective method for the synthesis of 2-(2-hydroxyethyl)-1H-imidazole is the reduction of an appropriate ester, such as ethyl 2-(1H-imidazol-1-yl)acetate. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.

Experimental Protocol: Synthesis of 2-(2-hydroxyethyl)-1H-imidazole [4]

  • Reaction Setup: To a stirred mixture of lithium aluminum hydride (3.00 g, 79.1 mmol) in anhydrous tetrahydrofuran (THF, 60 mL) at 0 °C under a dry argon atmosphere, add a solution of ethyl 2-(1H-imidazol-1-yl)acetate (6.05 g, 39.2 mmol) in anhydrous THF (20 mL) dropwise.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 5 minutes, then allow it to warm to room temperature and continue stirring for 4 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (3 mL), 15% aqueous sodium hydroxide solution (3 mL), and water (9 mL).

  • Isolation: Stir the resulting mixture at room temperature for 12 hours, then filter. The filtrate contains the desired 2-(2-hydroxyethyl)-1H-imidazole.

G cluster_0 Step 1: Reduction Ethyl 2-(1H-imidazol-1-yl)acetate Ethyl 2-(1H-imidazol-1-yl)acetate LiAlH4, THF LiAlH4, THF Ethyl 2-(1H-imidazol-1-yl)acetate->LiAlH4, THF 1. 0 °C to RT, 4h 2-(2-hydroxyethyl)-1H-imidazole 2-(2-hydroxyethyl)-1H-imidazole LiAlH4, THF->2-(2-hydroxyethyl)-1H-imidazole 2. Quench

Caption: Workflow for the synthesis of 2-(2-hydroxyethyl)-1H-imidazole.

Step 2: Chlorination of 2-(2-hydroxyethyl)-1H-imidazole

The conversion of the primary alcohol in 2-(2-hydroxyethyl)-1H-imidazole to the corresponding alkyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism. The hydrochloride salt of the final product is often directly obtained from this reaction.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), dissolve 2-(2-hydroxyethyl)-1H-imidazole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or chloroform.

  • Addition of Thionyl Chloride: Cool the solution in an ice bath and add thionyl chloride (1.1 - 1.5 eq) dropwise with vigorous stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is this compound. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

G cluster_1 Step 2: Chlorination 2-(2-hydroxyethyl)-1H-imidazole 2-(2-hydroxyethyl)-1H-imidazole SOCl2 SOCl2 2-(2-hydroxyethyl)-1H-imidazole->SOCl2 1. Anhydrous Solvent, 0 °C 2-(2-Chloroethyl)-1H-imidazole HCl 2-(2-Chloroethyl)-1H-imidazole HCl SOCl2->2-(2-Chloroethyl)-1H-imidazole HCl 2. Reflux, 2-4h

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of the chloroethyl group as an electrophile in nucleophilic substitution reactions. This allows for the facile introduction of a variety of functional groups, making it a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery.

The chloroethyl group is a good leaving group, and the carbon atom attached to the chlorine is susceptible to attack by a wide range of nucleophiles. Common nucleophiles include amines, thiols, and alkoxides.

Alkylation of Amines and Thiols

A primary application of this compound is in the alkylation of amines and thiols. This reaction is fundamental in the construction of various pharmacologically active molecules, including histamine H₂ receptor antagonists.[5]

G cluster_nucleophiles Examples of Nucleophiles 2-(2-Chloroethyl)-1H-imidazole 2-(2-Chloroethyl)-1H-imidazole Nucleophile Nucleophile 2-(2-Chloroethyl)-1H-imidazole->Nucleophile Nucleophilic Substitution Alkylated Product Alkylated Product Nucleophile->Alkylated Product Amine (R-NH2) Amine (R-NH2) Thiol (R-SH) Thiol (R-SH) Alkoxide (R-O-) Alkoxide (R-O-)

Caption: General reaction pathway for 2-(2-Chloroethyl)-1H-imidazole.

Role in Drug Development: A Key Intermediate for H₂ Receptor Antagonists

While direct synthesis examples starting from this compound are not extensively documented in publicly available literature, its structure strongly suggests its utility as a key intermediate in the synthesis of histamine H₂ receptor antagonists. These drugs, such as cimetidine and ranitidine, are used to treat conditions like peptic ulcers and gastroesophageal reflux disease. The general structure of many H₂ antagonists features an imidazole ring connected via a flexible chain, often containing a sulfur atom, to a polar, electron-withdrawing group.

For instance, in the synthesis of cimetidine analogues, a common strategy involves the reaction of a substituted imidazole containing a reactive handle with a thiol-containing side chain.[6][7] this compound is an ideal candidate for such a reaction, where the chloroethyl group can be displaced by a mercapto-containing fragment.

Although specific patent literature for the synthesis of major drugs like ranitidine may not explicitly detail the use of this exact starting material, the structural similarity of this compound to key intermediates is undeniable.[8]

Handling, Storage, and Safety

As with all laboratory chemicals, proper handling and storage of this compound are crucial. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is a solid that should be stored at room temperature in a tightly sealed container to prevent moisture absorption.[3] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of pharmacologically active molecules. Its straightforward synthesis and the reactivity of its chloroethyl group make it an attractive starting material for the introduction of diverse functionalities. While detailed literature specifically focused on this compound is somewhat limited, its potential applications in the synthesis of H₂ receptor antagonists and other drug candidates are evident from its structure and the known reactivity of related compounds. Future research will likely continue to explore the utility of this and similar imidazole-based synthons in the development of novel therapeutics.

References

  • Gpatindia. (2020, October 22). CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • National Center for Biotechnology Information. (n.d.). Cimetidine. In Pharmaceutical Drugs. National Library of Medicine. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2019, September 18). SYNTHESIS OF CIMETIDINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for.... [Link]

  • Google Patents. (n.d.).
  • SYNTHESIS AND CHARECTERIZATION OF SOME NEW IMIDAZOLE-2-THIOLS AND ITS DERIVATIVES. (n.d.). [Link]

  • JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

  • Google Patents. (n.d.). A kind of method for synthesizing ranitidine.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for.... [Link]

  • New Drug Approvals. (2016, October 15). Ranitidine. [Link]

Sources

A Scientific Prospectus on the Potential Biological Activities of 2-(2-Chloroethyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(2-Chloroethyl)-1H-imidazole hydrochloride is a chemical entity with a structure suggestive of significant, yet largely unexplored, biological potential. Public domain data on its specific activities is sparse, primarily cataloging it as a research chemical[1][2][3]. This guide, therefore, serves as a scientific prospectus, leveraging a first-principles approach based on its constituent chemical moieties: the imidazole scaffold and the chloroethyl group. We will deconstruct the molecule to hypothesize its mechanism of action, propose potential therapeutic applications, and provide a comprehensive, actionable framework for its investigation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter.

Introduction: Rationale for Investigation

The search for novel therapeutic agents often begins with "privileged structures"—molecular frameworks that are recurrent motifs in biologically active compounds. The imidazole ring is one such scaffold, forming the core of numerous pharmaceuticals with diverse activities, including antifungal, anti-inflammatory, and anticancer effects[4][5][6]. When combined with a reactive chloroethyl sidechain, a classic electrophilic group known for its role in DNA alkylation, the resultant molecule, 2-(2-Chloroethyl)-1H-imidazole, presents a compelling case for investigation as a potential cytotoxic or anticancer agent[7][8][9].

This guide will first analyze the physicochemical properties of the title compound. It will then explore the pharmacology of its two key structural alerts—the imidazole nucleus and the chloroethyl group—to build a hypothesis for its biological activity. Finally, it will present a detailed, multi-stage research workflow, complete with experimental protocols, to systematically evaluate its therapeutic potential and toxicological profile.

Physicochemical Properties and Synthesis Outline

Understanding the fundamental properties of a compound is the first step in predicting its biological behavior.

Compound Characteristics
PropertyValueSource
Molecular Formula C₅H₈Cl₂N₂PubChem[1]
Molecular Weight 167.04 g/mol ChemScene[10]
IUPAC Name 2-(2-chloroethyl)-1H-imidazole;hydrochloridePubChem[1]
CAS Number 1609402-75-6Biosynth[3]
Physical Form Solid (predicted)Sigma-Aldrich[11]
Known Hazards Based on related structures, may cause skin/eye irritation and may be harmful if swallowed[12][13][14].Various MSDS[15]
Conceptual Synthesis Pathway

While specific synthesis routes for this exact hydrochloride salt are proprietary or not widely published, a general approach can be inferred from standard imidazole chemistry. A plausible route involves the alkylation of an imidazole precursor. Methodologies for the controlled alkylation and functionalization of the imidazole backbone are well-established, often requiring protection of the ring nitrogens to direct the reaction to the desired position[16].

Mechanistic Hypothesis: A Bifunctional Agent

The biological potential of this compound can be hypothesized by considering the distinct roles of its two core components.

The Imidazole Core: A Versatile Pharmacophore

The imidazole ring is a five-membered aromatic heterocycle present in many essential biological molecules and synthetic drugs[6]. Its nitrogen atoms can act as hydrogen bond donors and acceptors, and the ring system can participate in π-stacking and coordination with metal ions in enzymes. This versatility allows imidazole-containing drugs to target a wide array of biological systems[4][5]. Several imidazole derivatives, such as Dacarbazine, are used clinically as anticancer agents, acting as DNA alkylating agents after metabolic activation[8][9].

The Chloroethyl Group: A Latent DNA Alkylating Agent

The 2-chloroethyl group is a classic structural motif found in nitrogen mustard-type chemotherapeutics. Its reactivity is rooted in its ability to undergo intramolecular cyclization to form a highly strained and electrophilic aziridinium ion. This ion is a potent alkylating agent, readily attacked by nucleophiles. In a biological context, the most significant nucleophiles are the nitrogen atoms of DNA bases, particularly the N7 position of guanine.

This covalent modification of DNA can lead to several cytotoxic outcomes:

  • DNA Cross-linking: If a second chloroethyl group is present, it can lead to inter- or intra-strand cross-links, preventing DNA replication and transcription.

  • DNA Strand Breaks: Alkylation can destabilize the glycosidic bond between the base and the sugar, leading to depurination and subsequent strand breaks.

  • Induction of Apoptosis: The cell's DNA damage response (DDR) pathways recognize the alkylation adducts, triggering cell cycle arrest and programmed cell death (apoptosis).

The combination of these two moieties suggests that 2-(2-Chloroethyl)-1H-imidazole could function as a DNA-alkylating agent, with the imidazole core potentially influencing its solubility, cell permeability, and target engagement.

G cluster_0 Cellular Uptake cluster_1 Intracellular Activation cluster_2 DNA Damage & Cellular Response Compound 2-(2-Chloroethyl) -1H-imidazole Aziridinium Formation of Aziridinium Ion Compound->Aziridinium Intramolecular Cyclization DNA_Alkylation DNA Alkylation (e.g., N7-Guanine) Aziridinium->DNA_Alkylation Nucleophilic Attack by DNA DDR DNA Damage Response (DDR) Activation DNA_Alkylation->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Hypothesized mechanism of action for 2-(2-Chloroethyl)-1H-imidazole.

Proposed Investigational Workflow

A structured, phase-gated approach is essential to efficiently evaluate the potential of this compound. The workflow below outlines a logical progression from initial in vitro screening to more complex cellular and mechanistic assays.

G cluster_A cluster_B cluster_C A Phase 1: In Vitro Cytotoxicity Screening A1 MTT/MTS Assay (Panel of Cancer Lines) A->A1 B Phase 2: Cellular Mechanism of Action B1 Apoptosis Assay (Annexin V/PI Staining) B->B1 B2 Cell Cycle Analysis (Flow Cytometry) B->B2 B3 DNA Damage Assay (γ-H2AX Staining) B->B3 C Phase 3: Target Validation & Specificity C1 Comet Assay (Direct DNA Damage) C->C1 C2 Western Blot (DDR Pathway Proteins) C->C2 C3 Non-cancerous Cell Line Cytotoxicity C->C3 D Go/No-Go Decision 1 D->B Go (Potency > Threshold) E Go/No-Go Decision 2 E->C Go (Apoptotic & DDR Induction Confirmed) A2 Determine IC50 Values A1->A2 A2->D B1->E B2->E B3->E

Sources

understanding the reactivity of the chloroethyl group in 2-(2-Chloroethyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Chloroethyl Group in 2-(2-Chloroethyl)-1H-imidazole Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal intermediate in synthetic organic and medicinal chemistry. Its utility stems from the versatile reactivity of the chloroethyl moiety, which, modulated by the adjacent imidazole ring, can participate in a variety of transformative reactions. This guide provides an in-depth analysis of the chemical behavior of this functional group, detailing the core principles of its reactivity, the factors that influence reaction outcomes, and field-proven protocols for its application in synthesis. We will explore key reaction pathways, including intermolecular nucleophilic substitution, intramolecular cyclization, and elimination, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Structural and Synthetic Importance of 2-(2-Chloroethyl)-1H-imidazole

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds, including the amino acid histidine and various pharmaceuticals like the antifungal agent ketoconazole and the antibiotic metronidazole.[1][2] The strategic functionalization of the imidazole scaffold is therefore a critical endeavor in drug discovery. This compound serves as a highly valuable building block in this context.[3][4][5]

Its structure features two key components that dictate its chemical personality:

  • The Imidazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms. The N1 nitrogen is pyrrole-like and can be acidic, while the N3 nitrogen is pyridine-like and basic/nucleophilic.[6]

  • The 2-(2-Chloroethyl) Group: An alkyl halide side chain where the terminal carbon is electrophilic due to the electron-withdrawing nature of the chlorine atom, which serves as a good leaving group.

The hydrochloride salt form renders the imidazole ring less nucleophilic due to protonation. However, upon deprotonation with a base, the molecule becomes a bifunctional reagent, possessing both a nucleophilic nitrogen center and an electrophilic carbon center. This duality is the source of its synthetic versatility.

Core Reactivity Pathways of the Chloroethyl Group

The chloroethyl group of 2-(2-chloroethyl)-1H-imidazole primarily undergoes three types of reactions, often competing, whose outcomes are dictated by specific reaction conditions. The interplay between the imidazole ring and the alkyl chloride moiety gives rise to distinct reactive possibilities.[7]

cluster_start 2-(2-Chloroethyl)-1H-imidazole (Free Base Form) cluster_paths Reaction Pathways cluster_products Primary Products start Im-CH₂CH₂Cl SN_inter Intermolecular Nucleophilic Substitution (SN2) start->SN_inter  + External Nucleophile (Nu⁻)  (e.g., R-SH, R-NH₂) SN_intra Intramolecular Nucleophilic Cyclization start->SN_intra  Base-mediated  (Intramolecular Attack) Elim Elimination (E2) Dehydrochlorination start->Elim  Strong, Sterically  Hindered Base prod_SN Im-CH₂CH₂-Nu SN_inter->prod_SN prod_Cyc Fused Bicyclic System (e.g., Imidazo[2,1-a] skeleton) SN_intra->prod_Cyc prod_Elim Im-CH=CH₂ (Vinylimidazole) Elim->prod_Elim

Caption: Core reactivity pathways of the 2-(2-chloroethyl)-1H-imidazole free base.

Intermolecular Nucleophilic Substitution

This pathway involves the attack of an external nucleophile on the electrophilic carbon atom adjacent to the chlorine. The reaction typically follows an SN2 mechanism, where the nucleophile displaces the chloride leaving group.[8] This is a fundamental strategy for attaching the imidazolylethyl moiety to other molecules.

  • Mechanism: SN2 (bimolecular, concerted).

  • Key Reagents: Thiols, amines, alkoxides, and other soft nucleophiles.

  • Significance: Allows for the synthesis of a diverse range of molecules where the imidazole scaffold is linked via a flexible ethyl chain.

Intramolecular Nucleophilic Cyclization

This is arguably the most significant and synthetically powerful reaction of this substrate. In the presence of a base, the imidazole ring is deprotonated, activating the N1 nitrogen. This internal nucleophile can then attack the electrophilic carbon of the chloroethyl side chain, leading to the formation of a fused bicyclic system. This intramolecular alkylation is a classic example of harnessing proximity to construct complex heterocyclic frameworks.[9] A prominent application is the synthesis of the imidazo[2,1-b]thiazole core, a scaffold found in many biologically active molecules.[10][11]

  • Mechanism: Intramolecular SN2.

  • Key Reagents: A suitable base (e.g., K₂CO₃, NaH, Et₃N) to deprotonate the imidazole ring.

  • Significance: Provides rapid access to rigid, fused heterocyclic systems that are of high interest in drug design.

Elimination (Dehydrochlorination)

Under the influence of a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of 2-vinyl-1H-imidazole. In this process, the base abstracts a proton from the carbon adjacent to the imidazole ring, while the chloride ion is expelled simultaneously.[7]

  • Mechanism: E2 (bimolecular).

  • Key Reagents: Strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA).

  • Significance: While often a side reaction, it can be exploited to synthesize vinyl-substituted imidazoles, which are valuable monomers for polymerization and substrates for addition reactions.

Controlling Reaction Outcomes: A Guide to Experimental Variables

The ability to selectively favor one reaction pathway over another is crucial for synthetic success. This control is achieved by carefully manipulating the reaction conditions.

Parameter Effect on Reactivity & Selectivity Causality
Base Type & Strength: Weak, non-hindered bases (e.g., K₂CO₃) favor intramolecular cyclization. Strong, hindered bases (e.g., t-BuOK) favor E2 elimination.Weak bases are sufficient to deprotonate the imidazole N-H for intramolecular attack but are poor at abstracting a C-H for elimination. Strong, bulky bases are kinetically hindered from acting as nucleophiles and preferentially act as Brønsted-Lowry bases, promoting elimination.[7]
Solvent Polar Aprotic (e.g., DMF, Acetonitrile): Favors SN2 (both inter- and intramolecular) and E2 pathways. Polar Protic (e.g., Ethanol): Can slow SN2 reactions by solvating the nucleophile.Polar aprotic solvents do not solvate anions (nucleophiles, bases) strongly, enhancing their reactivity. Protic solvents form a hydrogen-bonding cage around nucleophiles, lowering their energy and reducing their kinetic reactivity.[8]
Temperature Higher Temperatures: Generally favor elimination over substitution.Elimination reactions typically have a higher activation energy and benefit more from increased thermal energy due to their more ordered transition state (entropy factor).
Nucleophile Concentration & Strength: For intermolecular substitution, a high concentration of a strong external nucleophile is required to outcompete intramolecular cyclization.The rate of the intermolecular SN2 reaction is directly proportional to the concentration of the external nucleophile. If this concentration is low, the pseudo-first-order intramolecular reaction will dominate.

Field-Proven Methodologies & Protocols

Protocol: Synthesis of Fused Imidazo[2,1-b]thiazole Derivatives

This protocol details a common application: the reaction of 2-(2-chloroethyl)-1H-imidazole with a thiourea derivative, which proceeds via an initial intermolecular substitution followed by an intramolecular cyclization. This is a variation of the Hantzsch thiazole synthesis.

cluster_workflow Experimental Workflow reagents Reagents: - 2-(2-Chloroethyl)-1H-imidazole HCl (1 eq) - Substituted Thiourea (1 eq) - Base (e.g., NaHCO₃, 3 eq) - Solvent (e.g., Ethanol) step1 1. Dissolve Reagents step2 2. Reflux Reaction step1->step2 Heat to reflux (e.g., 80°C) step3 3. Monitor Progress (TLC) step2->step3 Sample periodically step3->step2 Reaction incomplete step4 4. Workup step3->step4 Reaction complete step5 5. Purify (Crystallization/ Column Chromatography) step4->step5 Cool, filter/extract product Final Product: Imidazo[2,1-b]thiazole Derivative step5->product

Caption: Experimental workflow for the synthesis of an imidazo[2,1-b]thiazole.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), the desired substituted thiourea (1.0 eq), and a base such as sodium bicarbonate (3.0 eq).

    • Expertise & Causality: Sodium bicarbonate is chosen as a mild base, sufficient to neutralize the hydrochloride and facilitate the reaction without promoting significant side reactions like elimination. Ethanol is a common solvent that facilitates the dissolution of the reagents.

  • Solvent Addition: Add anhydrous ethanol as the solvent. The volume should be sufficient to dissolve the reagents upon heating.

  • Reaction Execution: Heat the mixture to reflux (approximately 78-80°C for ethanol) and maintain for 4-12 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A new, more non-polar spot corresponding to the fused product should appear, while the starting material spots diminish.

    • Trustworthiness (Self-Validation): TLC provides a real-time check on the reaction's progress, preventing premature workup or unnecessary heating. Comparing the reaction mixture to spots of the starting materials validates that a transformation has occurred.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, evaporate the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Analytical Data Summary

Characterization of the starting material and potential products is essential for validating experimental outcomes.

Compound Technique Expected Key Observables
2-(2-Chloroethyl)-1H-imidazole ¹H NMRTriplets for the two -CH₂- groups of the ethyl chain (~3.2-4.0 ppm). Two distinct aromatic protons for the imidazole ring (~7.0-7.5 ppm).
MS (ESI+)Expected [M+H]⁺ peak corresponding to the molecular weight (C₅H₇ClN₂ ≈ 130.57 g/mol ).[12]
Intramolecular Cyclization Product ¹H NMRDisappearance of the two separate ethyl triplets. Appearance of a new, more complex pattern for the fused ring system's aliphatic protons. Aromatic protons will shift.
MS (ESI+)Expected [M+H]⁺ peak corresponding to the loss of HCl from the starting material (e.g., C₅H₆N₂).
Elimination Product (Vinylimidazole) ¹H NMRAppearance of characteristic vinyl protons (a doublet of doublets system, ~5.0-6.5 ppm).
MS (ESI+)Expected [M+H]⁺ peak corresponding to the loss of HCl from the starting material (e.g., C₅H₆N₂).

Conclusion

This compound is a potent and versatile synthetic intermediate whose reactivity is dominated by the chloroethyl functional group. By understanding the fundamental principles of nucleophilic substitution (inter- and intramolecular) and elimination, and by carefully controlling experimental parameters such as base, solvent, and temperature, chemists can steer reactions toward desired outcomes with high selectivity. Its ability to readily form fused heterocyclic systems like imidazo[2,1-b]thiazoles underscores its enduring value in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively utilize this valuable chemical building block.

References

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solubility and stability of 2-(2-Chloroethyl)-1H-imidazole hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-(2-Chloroethyl)-1H-imidazole Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the critical physicochemical properties of this compound, focusing on its solubility in various solvent systems and its stability under stress conditions. Intended for researchers, formulation scientists, and professionals in drug development, this document details not only the theoretical underpinnings but also provides robust, field-proven experimental protocols for determining these key parameters. By elucidating the causality behind experimental design and emphasizing self-validating methodologies, this guide serves as an essential resource for ensuring the quality, efficacy, and safety of formulations containing this important chemical intermediate. All discussions are grounded in authoritative scientific principles and regulatory expectations, with comprehensive citations provided for further verification.

Introduction: The Role of this compound in Synthesis

This compound is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its bifunctional nature, featuring a reactive chloroethyl side chain and an imidazole core, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. Understanding its fundamental properties—solubility and stability—is not merely an academic exercise; it is a prerequisite for successful process development, formulation, and ensuring the long-term integrity of active pharmaceutical ingredients (APIs).

The hydrochloride salt form is typically employed to enhance aqueous solubility and handling characteristics compared to the free base. However, this salt is also noted to be hygroscopic, a property that demands careful consideration during storage and handling to prevent moisture-induced degradation or physical changes.[1][2] This guide will systematically address these characteristics, providing the necessary protocols to empower researchers to generate reliable and reproducible data.

Core Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before undertaking solubility or stability studies.

PropertyValueSource
CAS Number 1609402-75-6[3][4]
Molecular Formula C₅H₈Cl₂N₂[5]
Molecular Weight 167.04 g/mol [3][5]
Physical Form Solid[3]
Storage Temperature Room Temperature[3][6]
Known Characteristics Hygroscopic[1][2]

Solubility Profile: A Quantitative Approach

The solubility of an API or intermediate dictates its behavior in various stages of development, from reaction kinetics in different solvents to its bioavailability in a final drug product. Due to a lack of extensive published data for this specific molecule, an experimental approach is necessary.

Theoretical Considerations

The principle of "like dissolves like" is paramount. As a hydrochloride salt, this compound is expected to exhibit its highest solubility in polar protic solvents like water, methanol, and ethanol, where the ionic nature of the salt and the potential for hydrogen bonding can be fully leveraged. Its solubility is expected to decrease in polar aprotic solvents (e.g., acetonitrile, DMSO) and be minimal in non-polar solvents (e.g., toluene, hexanes).

Experimental Workflow for Solubility Determination

The following diagram and protocol outline the Shake-Flask Method, a gold-standard technique for determining equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Select Solvents (e.g., Water, EtOH, ACN) prep2 Add Excess Compound to Solvent in Vials prep1->prep2 Dispense equil Agitate at Constant Temp (e.g., 24-48 hours) prep2->equil Place in Shaker analysis1 Allow Solids to Settle equil->analysis1 Reach Equilibrium analysis2 Filter Supernatant (0.45 µm PTFE or PVDF) analysis1->analysis2 analysis3 Dilute Filtrate analysis2->analysis3 analysis4 Quantify by HPLC-UV analysis3->analysis4 G cluster_conditions Stress Conditions cluster_products Potential Degradation Products Parent 2-(2-Chloroethyl)-1H-imidazole HCl Acid Acid (HCl) Parent->Acid Base Base (NaOH) Parent->Base Oxidation Oxidation (H₂O₂) Parent->Oxidation Light Photolytic (UV/Vis) Parent->Light Heat Thermal Parent->Heat Hydrolysis_P Hydrolysis Products Acid->Hydrolysis_P Base->Hydrolysis_P Oxidation_P Oxidized Imidazole Ring Oxidation->Oxidation_P Photo_P Photolytic Adducts/Fragments Light->Photo_P

Caption: Potential Degradation Pathways Under Forced Stress.

Protocol 2: Forced Degradation (Stress Testing)

Rationale: The goal is to achieve 5-20% degradation of the parent compound. [7]This level is sufficient to detect and identify major degradants without completely destroying the sample, which could lead to unrepresentative secondary degradation products.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at an elevated temperature (e.g., 60-80 °C). Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, dilute with mobile phase, and analyze.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature or slightly elevated temperature. Withdraw aliquots, neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3-6% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw aliquots, dilute, and analyze.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for a set period. Also, reflux the stock solution. At various time points, dissolve the solid or dilute the solution and analyze.

  • Photostability: Expose the stock solution to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Analyze the sample alongside a control sample protected from light.

  • Analysis: All stressed samples should be analyzed by a stability-indicating HPLC method (see Section 5). Assess the loss of the parent peak area and the formation of new peaks (degradants).

Stability-Indicating Analytical Method

A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. It must be able to separate the intact compound from its degradation products. [8]

Method of Choice: HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique for this purpose due to its robustness, precision, and ability to separate complex mixtures. [9][10]

G cluster_input Input cluster_output Output workflow HPLC Method Development Workflow Parameter Optimization Column: C18, 4.6x150mm, 5µm Mobile Phase: ACN:Buffer pH: Acidic (e.g., 3.0) Wavelength: ~210 nm Flow Rate: 1.0 mL/min Method Validation Specificity (Peak Purity) Linearity & Range Accuracy & Precision Robustness output Validated Stability-Indicating Method workflow:f4->output input Stressed & Unstressed Samples input->workflow:f0

Caption: Workflow for Stability-Indicating HPLC Method Development.

Protocol 3: HPLC-UV Method for Quantification

Rationale: A reversed-phase C18 column provides excellent retention for moderately polar compounds. An acidic mobile phase (pH ~3) ensures that the imidazole nitrogen is protonated, leading to consistent retention and sharp peak shapes. Acetonitrile is a common organic modifier. Detection at a low wavelength like 210 nm is chosen because simple imidazole rings exhibit strong absorbance in this region. [10]

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Mobile Phase: A mixture of Acetonitrile and a buffer, such as 0.025 M Potassium Phosphate (KH₂PO₄), adjusted to pH 3.0 with phosphoric acid. A typical starting gradient might be 30:70 (v/v) Acetonitrile:Buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.

  • Sample Preparation: Dilute samples from solubility or stability studies to an appropriate concentration using the mobile phase.

  • Validation - Specificity: Inject samples from the forced degradation studies. The method is considered specific if the main peak is well-resolved from all degradation product peaks and any placebo/excipient peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Conclusion and Recommendations

This guide has outlined a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. The provided protocols for solubility determination, forced degradation, and the development of a stability-indicating HPLC-UV method are designed to be directly implemented in a research or quality control laboratory.

Key Recommendations:

  • Handling: Given its hygroscopic nature, the compound must be stored in a desiccator or under an inert atmosphere. All weighing should be performed promptly to minimize moisture uptake.

  • Solvent Selection: For synthetic processes, polar protic solvents are likely to be the best choice for solubilization.

  • Stability: The compound's stability should be carefully evaluated in the presence of basic conditions and strong oxidizing agents. [1]Photostability studies are also crucial for determining appropriate packaging and handling conditions. [11] By following the methodologies described herein, researchers and drug development professionals can build a robust data package to support formulation design, define appropriate storage conditions, and ensure the overall quality and consistency of their work. [12]

References

  • Title: Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Source: PubMed URL: [Link]

  • Title: 1H-Imidazole hydrochloride | CAS#:1467-16-9. Source: Chemsrc URL: [Link]

  • Title: Forced Degradation Studies. Source: MedCrave online URL: [Link]

  • Title: In-Use stability testing FAQ (Year 2024). Source: EDQM URL: [Link]

  • Title: Forced Degradation Study: An Important Tool in Drug Development. Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Source: RSC Publishing URL: [Link]

  • Title: Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. Source: Hilaris Publisher URL: [Link]

  • Title: Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Source: ResearchGate URL: [Link]

  • Title: this compound. Source: PubChem URL: [Link]

  • Title: Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Source: ResearchGate URL: [Link]

  • Title: 2-(2-Chloroethyl)-1H-imidazole. Source: PubChem URL: [Link]

  • Title: The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. Source: ResearchGate URL: [Link]

  • Title: Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Source: PubMed Central URL: [Link]

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Methodological & Application

Application Notes & Protocols: Leveraging 2-(2-Chloroethyl)-1H-imidazole Hydrochloride as a Versatile Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazole Moiety

The imidazole ring is a privileged scaffold in medicinal chemistry and drug discovery, prized for its unique electronic properties, hydrogen bonding capabilities, and ability to coordinate with biological targets like enzymes and receptors.[1][2][3] Its presence is axiomatic in numerous natural products and clinically approved drugs, where it contributes to desired pharmacological effects ranging from anticancer to antifungal and antihistaminic activities.[2][4][5]

2-(2-Chloroethyl)-1H-imidazole hydrochloride serves as a key synthetic building block, providing a reliable method for introducing the 2-(1H-imidazol-2-yl)ethyl moiety onto a wide range of nucleophilic substrates. This bifunctional reagent contains a nucleophilic imidazole ring and an electrophilic chloroethyl side chain, making it a valuable tool for constructing more complex molecules with potential therapeutic applications. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this reagent, detailing its properties, reaction mechanisms, and field-tested protocols for its application in organic synthesis.

Reagent Profile: Physicochemical Properties and Safety Imperatives

A thorough understanding of the reagent's properties and safe handling procedures is paramount before any experimental work.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1609402-75-6[6]
Molecular Formula C₅H₈Cl₂N₂[6]
Molecular Weight 167.04 g/mol [6]
Appearance Solid
Storage Temperature Room Temperature (RT)
Purity Typically ≥95%
Critical Safety & Handling Protocols

This compound and related chloroalkyl imidazoles are classified as hazardous substances.[7][8] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., Nitrile rubber), safety goggles with side shields, and a lab coat.[9][10]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10]

  • Exposure Response:

    • Skin Contact: The compound can cause skin irritation or burns. In case of contact, immediately wash the affected area with plenty of water and remove contaminated clothing.[9][10]

    • Eye Contact: Can cause serious eye irritation or burns. Immediately flush eyes with copious amounts of water for at least 15 minutes and seek urgent medical attention.[9][10]

    • Inhalation: Harmful if inhaled and may cause respiratory irritation.[8] Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek medical help.[7][9]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[7]

The Alkylation Mechanism: A Tale of Nucleophiles and Electrophiles

The utility of this compound as an alkylating agent hinges on a classic bimolecular nucleophilic substitution (SN2) reaction. However, a critical prerequisite is the in-situ neutralization of the hydrochloride salt to unmask the nucleophilic imidazole nitrogen and, more importantly, to prevent protonation of the target nucleophile.

The reaction proceeds as follows:

  • Deprotonation: A suitable base is added to the reaction mixture. This base neutralizes the imidazole hydrochloride, generating the free base, 2-(2-chloroethyl)-1H-imidazole. The base also deprotonates the nucleophilic substrate (e.g., an amine, thiol, or phenol), converting it into its more reactive anionic form.

  • Nucleophilic Attack: The activated nucleophile attacks the primary carbon atom of the chloroethyl side chain, which is electron-deficient due to the inductive effect of the adjacent chlorine atom.

  • Displacement: In a concerted step, the nucleophile forms a new bond with the carbon, and the chloride ion is displaced as the leaving group, yielding the final alkylated product.

SN2_Mechanism cluster_0 Step 1: In-Situ Neutralization & Activation cluster_1 Step 2: SN2 Alkylation Reagent_HCl Imidazole-CH₂CH₂-Cl • HCl Free_Base Imidazole-CH₂CH₂-Cl Reagent_HCl->Free_Base + Base Base1 Base Electrophile Imidazole-CH₂CH₂-Cl NuH Nu-H (e.g., R-NH₂, R-SH) Nu_Anion Nu⁻ (Activated Nucleophile) NuH->Nu_Anion + Base Base2 Base Activated_Nu Nu⁻ Transition_State [Nu---CH₂(Im)-CH₂---Cl]⁻ Activated_Nu->Transition_State Attack Electrophile->Transition_State Product Imidazole-CH₂CH₂-Nu Transition_State->Product Leaving_Group Cl⁻ Transition_State->Leaving_Group Departure

Caption: Generalized SN2 Alkylation Mechanism.

Synthetic Applications: A Nucleophile-Centric Approach

The primary application of this reagent is the alkylation of heteroatomic nucleophiles. The choice of reaction conditions, particularly the base and solvent, is critical for achieving high yields and minimizing side reactions.

N-Alkylation of Amines

The alkylation of primary and secondary amines is a common application. A significant challenge in amine alkylation is the potential for over-alkylation, as the product (a secondary or tertiary amine) is often more nucleophilic than the starting amine.[11][12]

Causality Behind Experimental Choices:

  • Stoichiometry: To favor mono-alkylation, it is often advantageous to use a slight excess of the starting amine relative to the alkylating agent.

  • Base Selection: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically preferred. These bases are strong enough to neutralize the hydrochloride and deprotonate the amine without competing in the alkylation reaction. Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions.

  • Solvent: Polar aprotic solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are ideal as they effectively solvate the ions involved without interfering with the SN2 reaction.

S-Alkylation of Thiols

Thiols are excellent nucleophiles, and their alkylation to form thioethers is generally efficient and high-yielding.[13][14] The resulting thiolate anions are "soft" nucleophiles that react readily with the "soft" electrophilic carbon of the chloroethyl group.

Causality Behind Experimental Choices:

  • Base Selection: The same bases used for N-alkylation (K₂CO₃, Cs₂CO₃) are effective. The higher acidity of thiols compared to amines means that even milder bases can sometimes be employed.

  • Chemoselectivity: In molecules containing both amine and thiol groups, S-alkylation is often favored under neutral or mildly basic conditions due to the superior nucleophilicity of the thiolate.[13]

  • Reaction Conditions: These reactions often proceed smoothly at room temperature or with gentle heating.

Table 2: Summary of Typical Reaction Conditions

NucleophileTypical Base(s)Solvent(s)Temperature (°C)Key Considerations
Primary/Secondary Amines K₂CO₃, Cs₂CO₃, Et₃NACN, DMF25 - 80Use excess amine to minimize dialkylation.[11][12]
Thiols K₂CO₃, NaHACN, DMF, THF0 - 50Reaction is typically fast and high-yielding.[14][15]
Phenols K₂CO₃, Cs₂CO₃ACN, DMF50 - 100Requires more forcing conditions due to lower nucleophilicity.

Detailed Experimental Protocols

The following protocols are designed to be robust starting points for laboratory synthesis. Researchers should always perform reactions on a small scale initially to optimize conditions for their specific substrate.

General Protocol for N-Alkylation of a Secondary Amine

This protocol describes the synthesis of a tertiary amine via the alkylation of a generic secondary amine (R₂NH).

G A 1. Reagent Setup B 2. Reaction Under Inert Atmosphere A->B Add reagents to flask C 3. Reaction Monitoring (TLC) B->C Stir at specified temp D 4. Aqueous Work-up C->D When complete, quench E 5. Extraction D->E Add organic solvent F 6. Purification (Column Chromatography) E->F Dry & concentrate G 7. Product Characterization F->G Isolate pure product

Caption: Standard Experimental Workflow for Alkylation.

Materials:

  • Secondary Amine (R₂NH): 1.0 mmol, 1.0 eq.

  • This compound: 167 mg, 1.0 mmol, 1.0 eq.

  • Potassium Carbonate (K₂CO₃), anhydrous: 415 mg, 3.0 mmol, 3.0 eq.

  • Acetonitrile (ACN), anhydrous: 10 mL

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet.

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq.), this compound (1.0 eq.), and anhydrous potassium carbonate (3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous acetonitrile (10 mL) via syringe.

  • Reaction: Stir the resulting suspension at 60 °C. The use of a condenser is recommended.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to isolate the pure tertiary amine product.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Troubleshooting and Strategic Considerations

  • Low Yield: If the reaction is sluggish or yields are low, consider switching to a more polar solvent like DMF or using a more effective base such as cesium carbonate. Increasing the reaction temperature may also be beneficial.

  • Side Products: Over-alkylation of primary amines is the most common side reaction.[12] To mitigate this, use an excess of the primary amine (2-3 equivalents) and add the alkylating agent slowly to the reaction mixture.

  • Reagent Stability: The hydrochloride salt is generally stable. However, the free base form is less stable and should be generated in-situ for immediate use.

  • Substrate Scope: Electron-poor nucleophiles (e.g., anilines with electron-withdrawing groups) will react more slowly and may require more forcing conditions (higher temperature, stronger base). Highly sterically hindered nucleophiles may also exhibit lower reactivity.

Conclusion

This compound is a highly effective and versatile reagent for introducing the biologically significant imidazole ethyl scaffold into organic molecules. Through straightforward SN2 chemistry, it enables the efficient alkylation of a variety of amine and thiol nucleophiles. A rational approach to experimental design, focusing on the careful selection of base, solvent, and stoichiometry, allows for the controlled synthesis of diverse imidazole-containing compounds for applications in drug discovery and medicinal chemistry.

References

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Google Scholar.
  • Antitumor activity of imidazole derivatives: Dacarbazine and the new alkylating agent imidazene (Review). (2025, October 20). ResearchGate. [Link]

  • Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. (n.d.). ResearchGate. [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review. (2025, August 6). ResearchGate. [Link]

  • Amine alkylation. (n.d.). Wikipedia. [Link]

  • Comprehensive review in current developments of imidazole-based medicinal chemistry. (n.d.). PubMed. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). PubMed Central. [Link]

  • Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015, July 20). World Journal of Pharmaceutical Sciences. [Link]

  • Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride. (n.d.). Cole-Parmer. [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review. (n.d.). Semantic Scholar. [Link]

  • One pot preparation of 2-thioalkyl benzothiazoles, benzoxazoles and benzimidazoles. (n.d.). Bulgarian Chemical Communications. [Link]

  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019, August 5). ChemistrySelect. [Link]

  • Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. (n.d.). NIH Public Access. [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. [Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. [Link]

  • Correction to “Allylation and Alkylation of Biologically Relevant Nucleophiles by Diallyl Sulfides”. (n.d.). ResearchGate. [Link]

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (n.d.). PubMed. [Link]

  • Safety Data Sheet: Imidazole. (n.d.). Carl ROTH. [Link]

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Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-(2-Chloroethyl)-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed experimental protocols for the synthesis of novel chemical entities derived from 2-(2-Chloroethyl)-1H-imidazole hydrochloride. Recognizing the immense therapeutic potential of imidazole-based compounds, this document is designed for researchers, scientists, and drug development professionals.[1][2][3][4][5] The protocols herein focus on two primary synthetic pathways: N-alkylation of the imidazole ring and nucleophilic substitution at the terminal chloroethyl group. This guide emphasizes not just the procedural steps but the underlying chemical principles, ensuring both reproducibility and a foundational understanding for further derivatization. All protocols are designed as self-validating systems, with in-text citations to authoritative sources supporting the mechanistic claims and procedural standards.

Introduction: The Significance of Imidazole Scaffolds in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][4] Its unique electronic properties and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents with activities spanning from anticancer and antifungal to antihistaminic and antihypertensive.[1][2][3] The starting material, this compound, offers two reactive centers for derivatization: the secondary amine within the imidazole ring and the primary alkyl chloride of the ethyl side chain. This dual reactivity allows for the creation of diverse molecular architectures, making it a valuable starting point for the synthesis of novel compounds with potential therapeutic applications.

Core Synthetic Strategies and Mechanistic Considerations

The derivatization of this compound primarily proceeds through two distinct reaction types:

  • N-Alkylation of the Imidazole Ring: This reaction involves the substitution of the proton on one of the imidazole nitrogen atoms with an alkyl or aryl group. The regioselectivity of this reaction can be influenced by steric and electronic factors of the reactants and the reaction conditions.[6]

  • Nucleophilic Substitution of the Chloroethyl Group: The terminal chlorine atom is a good leaving group, susceptible to displacement by a variety of nucleophiles. This reaction typically follows an SN2 mechanism, involving a backside attack on the electrophilic carbon by the nucleophile.[7]

The choice of reaction conditions, particularly the base and solvent, is critical in directing the reaction towards the desired product.

Safety and Handling Precautions

Working with this compound and its derivatives requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9][10]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[8][9][10]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[8][9]

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of derivatives from this compound.

Protocol 1: General Procedure for N-Alkylation of the Imidazole Ring

This protocol describes a general method for the N-alkylation of the imidazole ring using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the base (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes at room temperature.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: A base is required to deprotonate the imidazole ring, forming the more nucleophilic imidazolide anion. The choice of base can influence the reaction rate and selectivity.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are used to dissolve the reactants and facilitate the SN2 reaction.

  • Inert Atmosphere: An inert atmosphere is necessary to prevent side reactions with atmospheric moisture and oxygen, especially when using reactive bases like sodium hydride.

Protocol 2: General Procedure for Nucleophilic Substitution of the Chloroethyl Group

This protocol outlines the synthesis of derivatives through the displacement of the chlorine atom by various nucleophiles.

Materials:

  • This compound

  • Nucleophile (e.g., amine, thiol, alkoxide)

  • Base (e.g., triethylamine, potassium carbonate) - if the nucleophile is not a strong base itself

  • Solvent (e.g., ethanol, acetonitrile, DMF)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and the nucleophile (1.1 - 2.0 eq) in the chosen solvent.

  • If the nucleophile is not a strong base, add a suitable base (1.2 eq).

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Nucleophile: The choice of nucleophile determines the resulting derivative. A wide range of nucleophiles can be employed, including primary and secondary amines, thiols, and alkoxides.

  • Solvent: The solvent choice depends on the solubility of the reactants and the nature of the nucleophile. Protic solvents like ethanol can be used with many nucleophiles, while polar aprotic solvents like DMF may be necessary for less reactive nucleophiles.

  • Temperature: The reaction temperature is adjusted based on the nucleophilicity of the attacking species and the steric hindrance at the reaction center.

Data Presentation: Summary of Reaction Parameters

The following table provides a framework for summarizing the experimental conditions and outcomes for the synthesis of various derivatives.

EntryDerivative TypeNucleophile/Alkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1N-MethylMethyl IodideK₂CO₃DMF8024e.g., 85
2N-BenzylBenzyl BromideNaHTHF6036e.g., 78
3AminoethylDiethylamine-EthanolReflux12e.g., 92
4ThioetherThiophenolEt₃NAcetonitrile5018e.g., 88

Visualization of Synthetic Pathways

The following diagrams illustrate the general synthetic schemes described in this guide.

N-Alkylation_Scheme start 2-(2-Chloroethyl)-1H-imidazole Hydrochloride reagents Alkyl Halide (R-X) Base start->reagents Reaction product N-Alkyl-2-(2-chloroethyl)imidazole Derivative reagents->product

Caption: General reaction scheme for the N-alkylation of 2-(2-Chloroethyl)-1H-imidazole.

Nucleophilic_Substitution_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Reactants (Imidazole Derivative, Nucleophile, Base) react Reaction at Controlled Temperature start->react monitor Monitor by TLC react->monitor quench Quench Reaction (e.g., with water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for nucleophilic substitution and product purification.

Characterization of Synthesized Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized derivatives.[11][12][13]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the success of the reaction.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups.

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis of a diverse range of derivatives from this compound. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently generate novel compounds for further investigation in drug discovery and development programs.

References

  • Zhang, W., et al. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Archiv der Pharmazie, 346(9), 621-645. [Link]

  • Shalini, K., et al. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Bioinorganic Chemistry and Applications, 2022, 8364021. [Link]

  • Verma, A., et al. (2023). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Biomolecular Structure and Dynamics, 1-20. [Link]

  • Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4563. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3959-3975. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Journal of the Chinese Chemical Society, 61(10), 1115-1124. [Link]

  • Dhawas, A. S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(3), 324-330. [Link]

  • Jones, S. S., et al. (1981). N-Alkylation of imidazoles. Tetrahedron, 37(12), 2247-2253. [Link]

  • Khan, I., et al. (2018). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Journal of the Chemical Society of Pakistan, 40(4), 717-723. [Link]

  • Khan, M. F., et al. (2017). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Scientific Reports, 7, 12693. [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic Substitution in Synthesis- Amines. [Link]

  • YouTube. (2020). Nucleophilic Substitution with Amines. [Link]

  • Google Patents. (1998).
  • ResearchGate. (2018). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. [Link]

  • CONICET. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

  • ResearchGate. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

Sources

Application Notes and Protocols: 2-(2-Chloroethyl)-1H-imidazole Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(2-Chloroethyl)-1H-imidazole hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, featuring a bio-isosterically significant imidazole core and a reactive chloroethyl side chain, renders it an exceptionally versatile synthon for the synthesis of a diverse range of pharmacologically active compounds. This guide provides an in-depth exploration of its applications, focusing on its strategic use in the development of histamine receptor antagonists and its potential in the synthesis of anticancer and antiprotozoal agents. We will delve into the causality behind experimental choices in synthetic protocols, ensuring a blend of theoretical understanding and practical, field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Physicochemical Profile and Strategic Reactivity

A comprehensive understanding of a reagent's properties is fundamental to its effective application. This compound is a stable, crystalline solid, a property enhanced by its hydrochloride salt form which improves handling and solubility in polar solvents.

Table 1: Physicochemical Data

PropertyValueSource(s)
CAS Number 1609402-75-6[1][2][3]
Molecular Formula C₅H₈Cl₂N₂[1][2]
Molecular Weight 167.04 g/mol [2][3][4]
Physical Form Solid[3]
Purity Typically ≥95%[3]
Storage Room Temperature, in a dry, tightly closed container[3]

The strategic value of this molecule lies in its bifunctional nature. The chloroethyl group serves as a potent electrophile, ideal for alkylating a wide array of nucleophiles (amines, thiols, phenols), thereby forming stable carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. Concurrently, the imidazole ring is a critical pharmacophore. As an isostere of purine and a core component of the essential amino acid histidine, it is recognized by numerous biological targets.[5][6] This dual characteristic allows for the "installation" of a histamine-like side chain onto larger, more complex scaffolds, a common strategy in drug design.

cluster_molecule This compound cluster_reactivity Key Reactive Sites mol electrophile Electrophilic Site (Chloroethyl Group) - Target for Nucleophiles (R-NH₂, R-SH) electrophile->mol Alkylation Site pharmacophore Pharmacophore Core (Imidazole Ring) - Binds to Biological Targets pharmacophore->mol Bioactive Moiety cluster_workflow General N-Alkylation Workflow A 1. Setup Amine + Solvent under N₂ B 2. Basification Add Base (e.g., K₂CO₃) Stir 30-60 min A->B C 3. Reagent Addition Add Chloroethyl-imidazole·HCl B->C D 4. Reaction Heat (60-80°C) Monitor via TLC/LC-MS C->D E 5. Work-up Filter, Extract, Concentrate D->E F 6. Purification Silica Gel Chromatography E->F G 7. Characterization NMR, MS F->G

Sources

Application Notes and Protocols for the Utilization of 2-(2-Chloroethyl)-1H-imidazole Hydrochloride in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-(2-Chloroethyl)-1H-imidazole hydrochloride as a reactive intermediate in the synthesis of potential novel anticancer agents. This document outlines the chemical rationale, detailed synthetic protocols, and methodologies for the biological evaluation of resulting compounds.

Introduction: The Strategic Importance of Imidazole and Chloroethyl Moieties in Oncology

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its prevalence stems from its unique electronic properties and its ability to act as a versatile pharmacophore, engaging in hydrogen bonding, metal coordination, and π-π stacking interactions with biological targets. In oncology, imidazole-containing molecules have found success as kinase inhibitors, microtubule disruptors, and hormone therapies.

The 2-chloroethyl group is a classic DNA alkylating moiety. Its mechanism of action typically involves an intramolecular cyclization to form a highly reactive aziridinium ion, which then alkylates nucleophilic sites on DNA, particularly the N7 position of guanine. This leads to DNA damage, cell cycle arrest, and apoptosis. The combination of an imidazole scaffold with a 2-chloroethyl group presents a promising strategy for developing novel anticancer agents with potentially unique mechanisms of action and target selectivities.

Part 1: Application Notes - Rationale and Design Strategy

The Chemistry of this compound

This compound is a bifunctional molecule. The imidazole ring can be derivatized at the N1 or N3 positions, while the 2-chloroethyl group provides a reactive handle for nucleophilic substitution or for its intended function as a DNA alkylating agent. The hydrochloride salt form enhances stability and water solubility.

Design Strategy: A Bifunctional Approach

A common strategy in drug design is to link a targeting moiety to a cytotoxic warhead. In this context, the imidazole ring can be functionalized to direct the molecule to a specific biological target, such as a kinase active site or a receptor binding pocket. The 2-chloroethyl group then acts as the cytotoxic payload, delivered in high concentration to the target site.

Part 2: Experimental Protocols

Synthesis of a Representative N-Substituted 2-(2-Chloroethyl)imidazole Derivative

This protocol describes a general method for the N-alkylation of 2-(2-Chloroethyl)-1H-imidazole with a hypothetical targeting moiety, represented here by a generic benzyl bromide derivative.

Materials:

  • This compound

  • Substituted Benzyl Bromide (or other alkylating agent)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride and generate the free base in situ.

  • Add the substituted benzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60°C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted 2-(2-chloroethyl)imidazole.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the synthesized compound.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Evaluation of Anticancer Activity: MTT Assay

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of the newly synthesized compound on a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Mechanism of Action Study: Western Blot for DNA Damage and Apoptosis Markers

This protocol provides a method to investigate if the synthesized compound induces DNA damage and apoptosis, consistent with the expected mechanism of a 2-chloroethylating agent.

Materials:

  • Cancer cells treated with the synthesized compound at its IC₅₀ concentration.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Part 3: Visualizations

Synthetic Workflow

A 2-(2-Chloroethyl)-1H-imidazole Hydrochloride B Free Base Generation (K2CO3, CH3CN) A->B C N-Alkylation with Targeting Moiety (R-Br) B->C D Purification (Column Chromatography) C->D E Final Product D->E A Synthesized Compound B MTT Assay (Cytotoxicity Screening) A->B C IC50 Determination B->C D Western Blot Analysis (Mechanism of Action) C->D E Analysis of DNA Damage and Apoptosis Markers D->E

Caption: Workflow for the in vitro biological evaluation of the synthesized compound.

Hypothesized Mechanism of Action

A N-Substituted 2-(2-Chloroethyl)imidazole B Intramolecular Cyclization A->B C Aziridinium Ion (Reactive Intermediate) B->C D DNA Alkylation (Guanine N7) C->D E DNA Damage D->E F Cell Cycle Arrest & Apoptosis E->F

Caption: Hypothesized mechanism of action involving DNA alkylation.

Part 4: Data Presentation

Table 1: Hypothetical IC₅₀ Values of a Representative Compound

Cell LineIC₅₀ (µM)
MCF-7 (Breast)5.2
A549 (Lung)8.1
HCT116 (Colon)3.5
HEK293 (Normal)> 50

References

  • G. Sava, et al. (2003). An overview of the mechanism of action of the antimetastatic NAMI-A and its analogues. Dalton Transactions. [Link]

  • L. M. Greene, et al. (2008). The discovery and development of the multi-targeted kinase inhibitor dasatinib. Seminars in Oncology. [Link]

  • D. J. V. C. van den Bor, et al. (2018). DNA alkylating agents in cancer therapy. Oncotarget. [Link]

  • T. Mosmann. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]

  • A. B. T. Ghani, et al. (2018). Western Blot Analysis: A Step-by-Step Protocol. In: Basic Science Methods for Clinical Researchers. [Link]

Application Notes and Protocols for 2-(2-Chloroethyl)-1H-imidazole hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unraveling the Potential of a Reactive Imidazole Analog

2-(2-Chloroethyl)-1H-imidazole hydrochloride is a small molecule featuring an imidazole core, a foundational structure in many biologically active compounds, including the essential amino acid histidine and the neurotransmitter histamine. The presence of a reactive 2-chloroethyl group suggests that this compound may act as an alkylating agent, capable of forming covalent bonds with biological nucleophiles. While specific literature on the cellular effects of this compound is sparse, its structural similarity to histamine provides a strong rationale for investigating its activity at histamine receptors. This application note presents a hypothesized mechanism of action and provides detailed protocols for characterizing the effects of this compound in cell culture, focusing on its potential as a modulator of histamine receptor signaling.

Hypothesized Mechanism of Action: Covalent Inhibition of Histamine Receptors

We propose that this compound acts as a covalent antagonist of histamine receptors. This hypothesis is predicated on two key structural features:

  • Imidazole Core and Ethylamine Side-Chain Mimicry: The imidazole ring and the ethyl side chain are key pharmacophoric elements of histamine, allowing the compound to be recognized by and bind to the orthosteric binding site of histamine receptors.

  • Electrophilic Chloroethyl Group: The chloroethyl group is a known reactive moiety that can undergo an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate can then be attacked by a nucleophilic amino acid residue (e.g., cysteine, histidine, or lysine) within the histamine receptor binding pocket, leading to the formation of a stable, irreversible covalent bond. This covalent modification would lock the receptor in an inactive conformation, leading to insurmountable antagonism.

G cluster_0 Binding and Covalent Modification cluster_1 Downstream Signaling Blockade Compound 2-(2-Chloroethyl)-1H-imidazole hydrochloride Receptor Histamine Receptor (GPCR) Binding Reversible Binding (Recognition) Activation Intramolecular Cyclization (Aziridinium Ion Formation) Covalent_Bond Irreversible Covalent Bond Formation (Alkylation of Nucleophilic Residue) Inactive_Receptor Inactive Receptor Conformation G_Protein G-Protein Activation Blocked Second_Messenger Second Messenger Production (cAMP or IP3/DAG) Inhibited Cellular_Response Cellular Response (e.g., Ca2+ mobilization, gene expression) Blocked

Experimental Protocols: A Two-Pronged Approach to Characterize Receptor Activity

To investigate the effects of this compound on the two primary histamine receptor signaling pathways, we propose the use of cell lines recombinantly expressing either the histamine H1 receptor (Gq-coupled) or the histamine H2 receptor (Gs-coupled).

Assessment of Histamine H1 Receptor Activity via Intracellular Calcium Mobilization

Histamine H1 receptor activation leads to the activation of phospholipase C, resulting in an increase in intracellular calcium levels. This can be monitored using calcium-sensitive fluorescent dyes.

Cell Line: HEK293 cells stably expressing the human histamine H1 receptor (HEK293-H1R).

Principle: The Fluo-4 NW (No Wash) Calcium Assay Kit provides a simplified and sensitive method to detect intracellular calcium mobilization. The Fluo-4 AM ester passively diffuses into cells, where it is cleaved by intracellular esterases into the calcium-sensitive Fluo-4 indicator. Upon binding to calcium, the fluorescence of Fluo-4 is significantly enhanced.

  • Cell Seeding:

    • Plate HEK293-H1R cells in a black-walled, clear-bottom 96-well microplate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Preparation of Compound Plates:

    • Prepare a 2X concentrated serial dilution of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Include appropriate controls: assay buffer alone (vehicle control), a known H1 receptor antagonist (e.g., pyrilamine) as a positive control for inhibition, and a known H1 receptor agonist (histamine) for stimulation.

  • Dye Loading:

    • Prepare the Fluo-4 NW dye-loading solution according to the manufacturer's protocol.

    • Remove the cell culture medium from the cell plate and add 100 µL of the dye-loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature, protected from light.

  • Measurement of Calcium Flux:

    • Program a fluorescence microplate reader to measure fluorescence intensity (Excitation = 494 nm, Emission = 516 nm) at regular intervals (e.g., every 1.5 seconds) for a total of 180 seconds.

    • Establish a stable baseline reading for the first 20-30 seconds.

    • Add 100 µL of the 2X compound solutions from the compound plate to the cell plate.

    • For antagonist determination, after a pre-incubation with the test compound, add a known concentration of histamine (e.g., EC₈₀) and monitor the change in fluorescence.

    • Continue recording the fluorescence for the remainder of the acquisition period.

Assessment of Histamine H2 Receptor Activity via cAMP Modulation

Histamine H2 receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The LANCE® Ultra cAMP kit is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay for the sensitive detection of cAMP.

Cell Line: CHO-K1 cells stably expressing the human histamine H2 receptor (CHO-K1-H2R).[1][2]

Principle: The assay is based on the competition between a europium (Eu)-labeled cAMP tracer and cellular cAMP for binding to a ULight™-labeled anti-cAMP antibody. When the tracer binds to the antibody, FRET occurs. Cellular cAMP produced upon receptor stimulation will displace the tracer, leading to a decrease in the FRET signal.

  • Cell Preparation:

    • Culture CHO-K1-H2R cells to 80-90% confluency.

    • Harvest the cells and resuspend them in stimulation buffer at the desired concentration (typically 500-2000 cells per well in a 384-well plate).[3]

  • Agonist/Antagonist Treatment:

    • In a 384-well white microplate, add 5 µL of cell suspension to each well.

    • Add 5 µL of a 2X concentration of this compound or control compounds (histamine as agonist, cimetidine as antagonist).

    • Incubate at room temperature for 30 minutes.

  • cAMP Detection:

    • Prepare the Eu-cAMP tracer and ULight-anti-cAMP antibody detection mix in the detection buffer as per the manufacturer's instructions.[4][5][6]

    • Add 10 µL of the detection mix to each well.

    • Incubate at room temperature for 1 hour, protected from light.

  • Signal Measurement:

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm (Excitation = 320 or 340 nm).

    • Calculate the 665/615 nm emission ratio.

G cluster_0 H1 Receptor (Gq-coupled) cluster_1 H2 Receptor (Gs-coupled) H1_Start Seed HEK293-H1R cells in 96-well plate H1_Dye Load with Fluo-4 NW calcium indicator H1_Compound Add 2-(2-Chloroethyl)-1H-imidazole hydrochloride (or controls) H1_Stimulate Stimulate with Histamine (for antagonist mode) H1_Read Measure Fluorescence (Ex: 494 nm, Em: 516 nm) H2_Start Prepare CHO-K1-H2R cell suspension H2_Compound Add cells and 2-(2-Chloroethyl)-1H-imidazole hydrochloride (or controls) to 384-well plate H2_Incubate Incubate for 30 min H2_Detect Add LANCE Ultra cAMP detection reagents H2_Read Read TR-FRET signal (665nm / 615nm ratio)

Data Analysis and Interpretation

For both assays, data should be normalized to the vehicle control. Dose-response curves can be generated by plotting the response against the logarithm of the compound concentration. A non-linear regression analysis (e.g., four-parameter logistic equation) can then be used to determine the EC₅₀ (half-maximal effective concentration) for agonists or the IC₅₀ (half-maximal inhibitory concentration) for antagonists.

A key indicator of covalent inhibition is a rightward shift and a depression of the maximal response of the agonist dose-response curve in the presence of increasing concentrations of the irreversible antagonist. Washout experiments, where the cells are pre-incubated with the compound, washed, and then stimulated with an agonist, can further confirm irreversible binding. If the inhibitory effect persists after washing, it strongly suggests covalent modification of the receptor.

Quantitative Data Summary

ParameterHistamine H1 Receptor AssayHistamine H2 Receptor Assay
Cell Line HEK293-H1RCHO-K1-H2R[1][2]
Assay Principle Intracellular Calcium MobilizationcAMP Accumulation (TR-FRET)
Detection Method Fluorescence (Fluo-4 NW)Time-Resolved Fluorescence
Plate Format 96-well384-well
Typical Cell Density 40,000 - 80,000 cells/well500 - 2,000 cells/well[3]
Primary Readout Relative Fluorescence Units (RFU)665nm/615nm Emission Ratio
Data Output EC₅₀ / IC₅₀EC₅₀ / IC₅₀

Safety and Handling

This compound should be handled with care. As a potential alkylating agent, it may be mutagenic and cytotoxic. Always consult the Safety Data Sheet (SDS) before use. Standard laboratory personal protective equipment, including gloves, lab coat, and safety glasses, should be worn. All manipulations should be performed in a chemical fume hood.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound in a cell-based context. By leveraging its structural similarity to histamine, we have proposed a testable hypothesis for its mechanism of action as a covalent inhibitor of histamine receptors. The described calcium mobilization and cAMP assays will enable researchers to elucidate the pharmacological profile of this compound and determine its potential as a novel tool for studying histamine receptor signaling or as a lead compound for drug discovery.

References

  • Distinct Signalling Pathways of Murine Histamine H1- and H4-Receptors Expressed at Comparable Levels in HEK293 Cells. PLOS One. Accessed January 19, 2026. [Link]

  • Mobilization of [Ca2+]i by histamine is mediated by H1R and H4R. HEK293... ResearchGate. Accessed January 19, 2026. [Link]

  • Distinct signalling pathways of murine histamine H1- and H4-receptors expressed at comparable levels in HEK293 cells. PubMed. Accessed January 19, 2026. [Link]

  • Molecular and functional profiling of histamine receptor-mediated calcium ion signals in different cell lines. PubMed. Accessed January 19, 2026. [Link]

  • Pharmacological characterization of the human histamine H2 receptor stably expressed in Chinese hamster ovary cells. National Institutes of Health. Accessed January 19, 2026. [Link]

  • Specificity of histamine-stimulated calcium flux in HEK293 cells. A,... ResearchGate. Accessed January 19, 2026. [Link]

  • Gene-signature-derived IC50s/EC50s reflect the potency of causative upstream targets and downstream phenotypes. National Institutes of Health. Accessed January 19, 2026. [Link]

  • (PDF) Covalent Inhibition of the Histamine H3 Receptor. ResearchGate. Accessed January 19, 2026. [Link]

  • Two distinct pathways for histamine H2 receptor down-regulation. H2 Leu124 --> Ala receptor mutant provides evidence for a cAMP-independent action of H2 agonists. PubMed. Accessed January 19, 2026. [Link]

  • s/b and ec 50 values derived from fsk-and agonist-mediated camp production of cho cells... ResearchGate. Accessed January 19, 2026. [Link]

  • Covalent Inhibition of the Histamine H3 Receptor. PubMed. Accessed January 19, 2026. [Link]

  • Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent. Accessed January 19, 2026. [Link]

  • (A) Correlation between the pEC 50 values determined in cAMP assays and... ResearchGate. Accessed January 19, 2026. [Link]

  • What is the optimized protocol for the Fluo 4 NW calcium assay in THP1-differentiated macrophages?. ResearchGate. Accessed January 19, 2026. [Link]

  • High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. National Institutes of Health. Accessed January 19, 2026. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Cellix. Accessed January 19, 2026. [Link]

  • Covalent Inhibition of the Histamine H3 Receptor. MDPI. Accessed January 19, 2026. [Link]

  • Dose-dependent cAMP production by amthamine treatment in H2-transfected... ResearchGate. Accessed January 19, 2026. [Link]

  • Fluo 4 NW calcium assay. ResearchGate. Accessed January 19, 2026. [Link]

  • Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism. National Institutes of Health. Accessed January 19, 2026. [Link]

  • LANCE Ultra cAMP Detection Kit. Revvity. Accessed January 19, 2026. [Link]

  • Ca2+ Mobilization Assay. Creative Bioarray. Accessed January 19, 2026. [Link]

  • 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. Accessed January 19, 2026. [Link]

  • Covalent Inhibition of the Histamine H3 Receptor. Semantic Scholar. Accessed January 19, 2026. [Link]

  • Pharmacological targeting of G protein-coupled receptor heteromers. National Institutes of Health. Accessed January 19, 2026. [Link]

  • GPCR heteromers: An overview of their classification, function and physiological relevance. National Institutes of Health. Accessed January 19, 2026. [Link]

  • GPCR ligands. Icahn School of Medicine at Mount Sinai. Accessed January 19, 2026. [Link]

  • Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. National Institutes of Health. Accessed January 19, 2026. [Link]

  • Anti-cancer action of derivatives of 2-chloroethylamine. PubMed. Accessed January 19, 2026. [Link]

  • GPCR drug discovery: integrating solution NMR data with crystal and cryo-EM structures. National Institutes of Health. Accessed January 19, 2026. [Link]

Sources

Application Note: Advanced Techniques for Monitoring Reactions of 2-(2-Chloroethyl)-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Chloroethyl)-1H-imidazole hydrochloride is a versatile bifunctional molecule of significant interest in pharmaceutical and materials science research. Its structure, featuring a reactive chloroethyl group and an imidazole ring, allows for a variety of subsequent chemical modifications, making it a valuable building block for the synthesis of a diverse range of compounds. The inherent reactivity of the chloroethyl moiety necessitates precise and reliable monitoring of its reactions to ensure optimal yield, minimize byproduct formation, and understand reaction kinetics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of modern analytical techniques for monitoring reactions involving this compound.

This document emphasizes the causality behind experimental choices, providing not just protocols, but a framework for developing self-validating monitoring systems. The techniques discussed include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Choosing the Right Monitoring Technique: A Logic-Based Approach

The selection of an appropriate monitoring technique depends on several factors, including the reaction scale, the need for quantitative versus qualitative data, and the available instrumentation. The following decision tree illustrates a logical approach to selecting the best technique for your needs.

G start Reaction Monitoring Requirement qual_quant Qualitative or Quantitative? start->qual_quant qualitative Qualitative (Fast Check) qual_quant->qualitative Qualitative quantitative Quantitative (Precise Measurement) qual_quant->quantitative Quantitative tlc Thin-Layer Chromatography (TLC) qualitative->tlc in_situ In-situ or Ex-situ? quantitative->in_situ hplc High-Performance Liquid Chromatography (HPLC) nmr Nuclear Magnetic Resonance (NMR) gcms Gas Chromatography-Mass Spectrometry (GC-MS) ex_situ Ex-situ (Sampled) in_situ->ex_situ Ex-situ in_situ_nmr In-situ NMR in_situ->in_situ_nmr In-situ ex_situ->hplc ex_situ->nmr volatile_thermostable Volatile & Thermostable? ex_situ->volatile_thermostable volatile_thermostable->hplc No volatile_thermostable->gcms Yes yes_gcms Yes no_gcms No

Caption: Decision tree for selecting a reaction monitoring technique.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it ideal for monitoring the consumption of this compound and the formation of products in a reaction mixture. A reversed-phase HPLC method with UV detection is proposed here as a starting point.

Causality of Method Design:

  • Reversed-Phase (C18 Column): this compound is a polar, water-soluble compound. A C18 column provides a non-polar stationary phase, and by using a polar mobile phase, we can achieve good retention and separation from other polar starting materials and reagents.

  • Buffered Mobile Phase: The imidazole moiety has a pKa around 7, meaning its charge state is pH-dependent. A buffered mobile phase (e.g., phosphate buffer at pH 3.0) ensures a consistent ionization state of the analyte, leading to reproducible retention times and improved peak shapes.

  • UV Detection: The imidazole ring contains a chromophore that absorbs UV light. A detection wavelength of around 210 nm is often suitable for simple imidazoles, providing good sensitivity.[1]

Exemplary HPLC Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (for buffer preparation)

  • Phosphoric acid (for pH adjustment)

  • Ultrapure water

Procedure:

  • Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 25 mM) and adjust the pH to 3.0 with phosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile. A good starting point is a 70:30 (v/v) ratio of buffer to acetonitrile.[1]

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable reagent). Dilute the aliquot with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    Parameter Recommended Condition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v)
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Column Temperature 30 °C
    Detection Wavelength 210 nm

    | Run Time | 10 minutes |

  • Analysis: Inject the standards to generate a calibration curve by plotting peak area against concentration. Inject the reaction samples and use the calibration curve to determine the concentration of the starting material and any quantifiable products over time.

Thin-Layer Chromatography (TLC): Rapid, Qualitative Reaction Progress Monitoring

TLC is an indispensable tool for the rapid and cost-effective monitoring of reaction progress. It provides a quick visual assessment of the consumption of starting materials and the appearance of products.

Causality of Method Design:

  • Stationary Phase (Silica Gel): Silica gel is a polar stationary phase that will interact strongly with the polar imidazole compound.

  • Mobile Phase (Eluent): A polar eluent system is required to move the polar analyte up the plate. A mixture of a less polar solvent (e.g., dichloromethane or ethyl acetate) and a more polar solvent (e.g., methanol) is a common starting point. The addition of a small amount of a base like triethylamine or ammonia can improve the peak shape of basic compounds like imidazoles by preventing tailing.

Exemplary TLC Protocol

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Eluent System Selection: A good starting eluent system is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). If the spots do not move significantly, increase the proportion of methanol. If they move too close to the solvent front, decrease the proportion of methanol. Adding a few drops of triethylamine or aqueous ammonia to the eluent can improve spot shape.

  • Spotting: At various time points, take a small sample from the reaction mixture using a capillary tube and spot it onto the baseline of the TLC plate. Also, spot the starting material as a reference.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm. The consumption of the starting material spot and the appearance of new product spots will indicate the progress of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-depth Structural Information

NMR spectroscopy is a powerful, non-invasive technique that provides detailed structural information about molecules in solution. It can be used for both qualitative and quantitative analysis of reaction mixtures.[2]

Causality of Method Design:

  • ¹H NMR: Protons are abundant in organic molecules, and their chemical shifts are highly sensitive to their chemical environment. ¹H NMR is therefore excellent for tracking changes in the molecular structure during a reaction.

  • Deuterated Solvents: NMR experiments are typically performed in deuterated solvents to avoid a large solvent signal that would obscure the analyte signals. The choice of solvent (e.g., D₂O, DMSO-d₆, CDCl₃) will depend on the solubility of the reactants and products.

Exemplary NMR Monitoring Protocol

Procedure (Ex-situ):

  • Sample Preparation: At selected time points, withdraw an aliquot from the reaction mixture. Remove the solvent under reduced pressure.

  • NMR Analysis: Dissolve the residue in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) containing a known amount of an internal standard (e.g., dimethyl sulfoxide).

  • Spectral Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: Identify the characteristic peaks for the starting material and the product(s). For 2-(2-Chloroethyl)-1H-imidazole, expect signals for the imidazole ring protons and the two methylene groups of the chloroethyl side chain. As the reaction proceeds, the signals for the starting material will decrease in intensity, while new signals corresponding to the product will appear. The relative integration of these peaks can be used to determine the reaction conversion.

Predicted ¹H NMR Signals for 2-(2-Chloroethyl)-1H-imidazole:

  • Imidazole ring protons: ~7.0-8.0 ppm

  • -CH₂-Cl protons: ~3.8-4.2 ppm (triplet)

  • -CH₂-imidazole protons: ~3.2-3.6 ppm (triplet)

Note: These are approximate chemical shifts and will vary depending on the solvent and the specific reaction conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. While this compound itself is a salt and not suitable for direct GC analysis, it can be used to monitor reactions where the product is more volatile or after a derivatization step.

Causality of Method Design:

  • Derivatization: To make the starting material or its products more volatile, derivatization may be necessary. For example, silylation of the imidazole NH group can increase volatility.

  • Mass Spectrometry Detection: The mass spectrometer provides structural information based on the mass-to-charge ratio of the molecule and its fragments. This is highly specific and allows for confident identification of reaction components.

Exemplary GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Withdraw an aliquot from the reaction mixture. If the product is volatile, it can be extracted into an organic solvent. If derivatization is needed, follow a standard protocol (e.g., silylation).

  • GC Conditions:

    Parameter Recommended Condition
    Injection Temperature 250 °C
    Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
    Carrier Gas Helium, constant flow of 1 mL/min

    | Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

  • MS Conditions:

    Parameter Recommended Condition
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Mass Range | 40-400 amu |

Predicted Mass Fragmentation Pattern:

The mass spectrum of the free base, 2-(2-chloroethyl)-1H-imidazole (MW ≈ 130.57 g/mol ), is expected to show a molecular ion peak. Key fragmentation pathways would likely involve the loss of the chloroethyl side chain or cleavage within the side chain.

G M [C₅H₇ClN₂]⁺˙ m/z = 130/132 frag1 [C₅H₇N₂]⁺ m/z = 95 M->frag1 -•Cl frag3 [C₄H₅N₂]⁺ m/z = 81 M->frag3 -•CH₂Cl loss_Cl Loss of •Cl frag2 [C₃H₃N₂]⁺ m/z = 67 frag1->frag2 -C₂H₄ loss_C2H4 Loss of C₂H₄ loss_CH2Cl Loss of •CH₂Cl

Caption: Predicted mass fragmentation pathway for 2-(2-chloroethyl)-1H-imidazole.

Conclusion

Effective monitoring is crucial for the successful outcome of reactions involving this compound. This application note has provided detailed, exemplary protocols for HPLC, TLC, NMR, and GC-MS techniques. The choice of the most suitable method depends on the specific requirements of the reaction being studied. By understanding the principles behind each technique and starting with the provided protocols, researchers can develop robust and reliable methods for monitoring their reactions, leading to improved yields, higher purity products, and a deeper understanding of the underlying chemical transformations.

References

  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazole derivatives. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 133. Retrieved from [Link]

  • CONICET. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]

  • MDPI. (2021). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Chloroethyl)-1H-imidazole. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Google Patents. (n.d.). Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.

Sources

Application Notes and Protocols: 2-(2-Chloroethyl)-1H-imidazole Hydrochloride as a Precursor for Radiolabeling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Imidazole Scaffold in Radiopharmaceutical Development

The imidazole ring is a privileged scaffold in medicinal chemistry and, by extension, in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging.[1][2][3] Its presence in biologically active molecules, coupled with its versatile chemistry, makes it an attractive moiety for the introduction of positron-emitting radionuclides. 2-(2-Chloroethyl)-1H-imidazole hydrochloride serves as a key precursor in this context, offering a reactive handle for the alkylation of various substrates, thereby enabling the synthesis of novel PET tracers.

PET is a highly sensitive molecular imaging technique that provides three-dimensional images of physiological processes in the body.[4][5] This is achieved through the administration of a molecule labeled with a positron-emitting isotope, such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]).[4][6][7] The short half-lives of these isotopes (¹¹C: ~20.4 minutes, ¹⁸F: ~109.8 minutes) necessitate rapid and efficient radiolabeling strategies.[4][7] The use of precursors like this compound is central to developing robust and reproducible radiosynthesis protocols.

This guide provides a comprehensive overview of the application of this compound in radiolabeling, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for successful radiosynthesis.

Chemical Principles: N-Alkylation of Biomolecules

The primary utility of this compound in radiolabeling lies in its ability to act as an alkylating agent. The chloroethyl group is susceptible to nucleophilic substitution by heteroatoms such as nitrogen, oxygen, or sulfur present in target biomolecules or chelating agents. This reaction, typically performed under basic conditions, results in the formation of a stable covalent bond, incorporating the imidazole moiety into the target structure.

The imidazole ring itself can then be the site of radiolabeling, or it can serve as a linker to a chelating agent for radiometal complexation. The choice of radionuclide will dictate the specific radiolabeling strategy. For instance, with ¹¹C, a common approach is N-methylation of a precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[8][9] For labeling with radiometals like Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu), the imidazole-containing molecule is often derivatized with a chelator like DOTA or NOTA.[10][11][12]

Diagram: General Reaction Scheme for N-Alkylation

G cluster_reactants Reactants cluster_products Products Precursor 2-(2-Chloroethyl)-1H-imidazole Product Imidazole-functionalized Biomolecule Precursor->Product Alkylation Nucleophile Biomolecule-NuH (e.g., R-NH2, R-OH, R-SH) Nucleophile->Product Base Base (e.g., K2CO3, Et3N) Byproduct Base-H⁺ + Cl⁻ Base->Byproduct

Caption: N-Alkylation using 2-(2-Chloroethyl)-1H-imidazole.

Experimental Protocols

The following protocols provide a generalized framework for the use of this compound in the synthesis of precursors for radiolabeling. It is crucial to adapt these protocols based on the specific target molecule and the chosen radionuclide.

Protocol 1: Synthesis of an Imidazole-Functionalized Amine Precursor

This protocol describes the alkylation of a primary or secondary amine with this compound.

Materials:

  • This compound

  • Target amine-containing molecule

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Reaction vial (e.g., 5 mL V-vial)

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Thin Layer Chromatography (TLC) supplies

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Reaction Setup: In a clean, dry reaction vial, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add a suitable base, such as potassium carbonate (2-3 equivalents) or triethylamine (2-3 equivalents), to the solution. The choice of base will depend on the solubility and reactivity of the starting materials.

  • Addition of Precursor: Add this compound (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Seal the vial and heat the mixture with stirring at a temperature ranging from 60°C to 100°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If using a solid base like K₂CO₃, filter the mixture to remove the solids.

  • Purification: The crude product can be purified by preparative HPLC or column chromatography to yield the desired imidazole-functionalized precursor.

  • Characterization: Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization: Experimental Workflow for Precursor Synthesis

G A Dissolve Amine in DMF B Add Base A->B C Add 2-(2-Chloroethyl)- 1H-imidazole HCl B->C D Heat and Stir C->D E Monitor Reaction (TLC/HPLC) D->E E->D Continue Heating F Cool and Filter E->F Reaction Complete G Purify (HPLC/Column) F->G H Characterize (NMR, MS) G->H

Caption: Workflow for imidazole-functionalized precursor synthesis.

Protocol 2: General Procedure for [¹¹C]-Methylation of an Imidazole-Functionalized Precursor

This protocol outlines a general method for the N-methylation of the synthesized imidazole precursor using [¹¹C]methyl iodide.

Materials & Equipment:

  • Synthesized imidazole-functionalized precursor

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) produced from a cyclotron.[7]

  • Anhydrous solvent (e.g., DMF, DMSO, or Acetone)

  • Base (e.g., Sodium hydride, Potassium carbonate)

  • Automated radiosynthesis module or a lead-shielded hot cell

  • HPLC system for purification and quality control

  • Radio-TLC scanner

Procedure:

  • Precursor Preparation: Dissolve a small amount (typically 1-2 mg) of the imidazole-functionalized precursor in the chosen anhydrous solvent in a reaction vial.

  • Base Addition: Add the appropriate base to the precursor solution. The choice and amount of base are critical and need to be optimized for each specific precursor.

  • Introduction of [¹¹C]CH₃I: Transfer the gaseous [¹¹C]CH₃I into the reaction vial. This is typically done by bubbling the [¹¹C]CH₃I through the solution.

  • Radiolabeling Reaction: Heat the reaction mixture for a short period (typically 2-10 minutes) at an elevated temperature (e.g., 80-120°C). The reaction is usually very fast due to the high reactivity of [¹¹C]CH₃I.[9]

  • Quenching and Purification: After the reaction, the mixture is quenched (e.g., with water or an HPLC mobile phase) and injected onto a semi-preparative HPLC system for purification of the [¹¹C]-labeled product.

  • Formulation: The purified [¹¹C]-labeled product is collected, and the solvent is removed. The final product is then formulated in a physiologically compatible solution (e.g., saline with a small amount of ethanol) for in vivo studies.

  • Quality Control: The radiochemical purity, specific activity, and identity of the final product are confirmed using analytical HPLC, radio-TLC, and by co-elution with a non-radioactive standard.

Data Presentation: Key Parameters in Radiolabeling

The success of a radiolabeling reaction is determined by several key parameters, which should be carefully optimized and reported.

ParameterTypical RangeImportance
Radiochemical Yield (RCY) 10-70% (decay-corrected)Measures the efficiency of the radiolabeling reaction.
Radiochemical Purity (RCP) >95%Ensures that the radioactivity is associated with the desired compound.[10][13]
Specific Activity (SA) 1-10 Ci/µmolRepresents the amount of radioactivity per mole of the compound. High specific activity is crucial to avoid pharmacological effects of the tracer.
Synthesis Time < 3 half-lives of the isotopeMinimizes radioactive decay and ensures a sufficient amount of the final product for imaging studies.

Trustworthiness and Self-Validating Systems

A robust radiolabeling protocol is a self-validating system. This means that the quality control measures are integrated into the process to ensure the final product meets the required specifications for preclinical or clinical use.

  • Standard Operating Procedures (SOPs): All steps of the synthesis, purification, and quality control should be meticulously documented in SOPs to ensure reproducibility.

  • Reference Standards: The synthesis of a non-radioactive "cold" standard of the final radiotracer is essential for co-elution analysis to confirm the identity of the radiolabeled product.

  • Regular System Suitability Tests: The performance of the HPLC systems and radiation detectors should be regularly checked to ensure accurate and reliable results.

  • Stability Studies: The stability of the final radiolabeled compound in its formulation should be assessed over time to determine its shelf-life.[13]

Conclusion

This compound is a valuable and versatile precursor for the development of novel radiopharmaceuticals. Its utility in introducing the imidazole moiety onto various molecular scaffolds enables the synthesis of a wide range of precursors for radiolabeling with key PET isotopes like ¹¹C and ¹⁸F, as well as radiometals. By understanding the underlying chemical principles and adhering to rigorous experimental protocols and quality control measures, researchers can effectively leverage this precursor to advance the field of molecular imaging and drug development.

References

  • Steffann, M., Tisseraud, M., Bluet, G., Roy, S., Aubert, C., Fouquet, E., & Hermange, P. (2022). Last-step 18F-fluorination of supported 2-(aryl-di-tert-butylsilyl)-N-methyl-imidazole conjugates for applications in positron emission tomography. RSC Publishing.
  • Al-Ostath, A., Al-Assar, M., & El-Sayed, M. (2017). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Journal of Chemistry.
  • Kim, S. E., et al. (2024). Novel synthesis of 11C-labeled imidazolines via Pd(0)-mediated 11C-carbomethoxylation using [11C]CO and arylborons. Journal of Labelled Compounds and Radiopharmaceuticals, 67(6), 227-234. [Link]

  • de Jong, M., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(12), 3734-3767. [Link]

  • Li, Y., et al. (2021). Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging. Frontiers in Oncology, 11, 624536. [Link]

  • Ferreira, D., et al. (2024). 18F-Fluorination of Nitroimidazolyl-Containing Sultone: A Direct Access to a Highly Hydrophilic Radiotracer for High-Performance Positron Emission Tomography Imaging of Hypoxia. JACS Au. [Link]

  • Lin, K. S., et al. (2018). Synthesis and evaluation of an 18F-labeled trifluoroborate derivative of 2-nitroimidazole for imaging tumor hypoxia with positron emission tomography. Journal of Labelled Compounds and Radiopharmaceuticals, 61(3), 221-229. [Link]

  • Liu, W., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 95-106. [Link]

  • Gotzmann, G., et al. (2020). Synthesis, 64Cu-labeling and PET imaging of 1,4,7-triazacyclononane derived chelators with pendant azaheterocyclic arms. Dalton Transactions, 49(1), 169-181. [Link]

  • University of Arizona Health Sciences. (2020, October 29). Scientists Expand PET Imaging Options Through Simpler Chemistry. UA News. [Link]

  • Wilson, A. A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931. [Link]

  • Zeglis, B. M., et al. (2013). A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry. Journal of Nuclear Medicine, 54(8), 1389-1396. [Link]

  • Bongarzone, S., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931. [Link]

  • Selcia. (2024). The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. [Link]

  • Verma, B., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(23), 7177. [Link]

  • Gabova, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2082-2088. [Link]

  • Jones, C. P., & Moody, C. J. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 19(2), 253-271. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Saha, D., & Mukhopadhyay, C. (2024). Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. Green Chemistry Letters and Reviews, 17(1). [Link]

  • Pandey, U., et al. (2016). Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging. Molecular Pharmaceutics, 13(10), 3465-3474. [Link]

  • El-Sayed, A. A., et al. (2024). Radiolabeling and evaluation of Cu-2,2'-(1,2,4-Oxadiazole-3,5-diyl)di aniline as a theranostic agent for solid tumors. Scientific Reports, 14(1), 1-13. [Link]

  • El-Sayed, A. A., et al. (2024). Radiolabeling and evaluation of 64+67Cu-2,2'-(1,2,4-Oxadiazole-3,5-diyl)di aniline as a theranostic agent for solid tumors. Scientific Reports, 14(1), 1-13. [Link]

  • Mueller, D., et al. (2016). Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method. Nature Protocols, 11(6), 1057-1066. [Link]

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Application Notes and Protocols for 2-(2-Chloroethyl)-1H-imidazole Hydrochloride in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole scaffold is a cornerstone in the field of medicinal chemistry and coordination chemistry, recognized for its wide array of biological activities and its capacity to form stable complexes with various metal ions.[1] The versatility of imidazole and its derivatives stems from the presence of two nitrogen atoms within the five-membered ring, which can act as excellent donor sites for coordination with metal centers.[2][3] This ability to chelate with transition metals, which often have vacant orbitals, has led to the development of numerous metal-organic frameworks (MOFs) and complexes with unique properties and reactivities.[3][4]

This document focuses on a specific derivative, 2-(2-Chloroethyl)-1H-imidazole hydrochloride (C₅H₈Cl₂N₂), a molecule of growing interest in the design of novel coordination compounds.[5][6][7] The presence of the chloroethyl group at the 2-position of the imidazole ring introduces an additional reactive site, offering possibilities for further functionalization or direct involvement in the coordination sphere. This unique structural feature opens avenues for creating complexes with tailored electronic and steric properties, which can be pivotal for applications in catalysis, materials science, and medicinal chemistry.

This guide provides an in-depth exploration of the application of this compound in coordination chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a comprehensive overview of the potential of this ligand in creating novel metal complexes with diverse functionalities.

Ligand Characteristics and Coordination Behavior

This compound is a versatile ligand capable of coordinating to metal ions in several ways. The primary coordination site is typically the sp²-hybridized nitrogen atom of the imidazole ring. The chloroethyl side chain can also participate in coordination, although this is less common and depends on the specific reaction conditions and the nature of the metal ion.

General Coordination Properties of Imidazole Ligands

Imidazole and its derivatives are known to form stable complexes with a wide range of transition metals.[1][2] The coordination chemistry of these ligands is well-documented, with complexes exhibiting various geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and the stoichiometry of the reaction.[2][8][9] The electronic properties of the imidazole ring can be tuned by substituents, which in turn influences the properties of the resulting metal complexes.

Unique Aspects of this compound

The chloroethyl group in this compound introduces several key features:

  • Steric Hindrance: The side chain can influence the coordination geometry and the number of ligands that can bind to a metal center.

  • Electronic Effects: The electron-withdrawing nature of the chloroethyl group can affect the electron density on the imidazole ring, thereby modulating the ligand's donor properties.

  • Secondary Reactivity: The chlorine atom provides a handle for post-coordination modification, allowing for the synthesis of more complex architectures or for tethering the complex to a support.

Synthesis of Metal Complexes: A Step-by-Step Protocol

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The following protocol provides a general procedure that can be adapted for various metal ions.

Protocol 1: General Synthesis of a Metal-[2-(2-Chloroethyl)-1H-imidazole] Complex

This protocol describes a representative synthesis using a generic divalent metal chloride (MCl₂).

Materials:

  • This compound

  • Metal(II) chloride (e.g., CuCl₂, CoCl₂, ZnCl₂)

  • Methanol (or other suitable solvent like ethanol or acetonitrile)

  • Triethylamine (or another suitable base)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Filtration apparatus

Procedure:

  • Ligand Preparation: In a round-bottom flask, dissolve this compound (2 equivalents) in methanol.

  • Deprotonation: Add triethylamine (2.2 equivalents) dropwise to the solution while stirring. This step is crucial to deprotonate the imidazole ring, making the nitrogen atom available for coordination.

  • Metal Salt Addition: In a separate flask, dissolve the metal(II) chloride (1 equivalent) in methanol.

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.

  • Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The resulting precipitate (the metal complex) is collected by filtration.

  • Purification: Wash the collected solid with cold methanol and then with diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified complex under vacuum.

Causality Behind Experimental Choices:

  • The use of a base like triethylamine is essential to neutralize the hydrochloride and deprotonate the imidazole, thereby activating it as a ligand.

  • The choice of solvent is critical; alcohols like methanol and ethanol are often used due to their ability to dissolve both the ligand and many metal salts.

  • Refluxing the reaction mixture provides the necessary energy to overcome the activation barrier for complex formation.

Characterization of the Synthesized Complexes

The newly synthesized metal complexes should be thoroughly characterized to confirm their structure and purity. Common analytical techniques include:

  • Infrared (IR) Spectroscopy: To confirm the coordination of the imidazole ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-H bonds.

  • UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry.

  • Elemental Analysis (CHN): To determine the empirical formula of the complex.

  • Single-Crystal X-ray Diffraction: To obtain the precise molecular structure, including bond lengths, bond angles, and coordination geometry.[8]

Potential Applications in Catalysis

Metal complexes derived from substituted imidazoles have shown promise as catalysts in various organic transformations.[10] While specific catalytic data for complexes of 2-(2-Chloroethyl)-1H-imidazole are not extensively reported, the principles from related systems can be extrapolated.

Application Note: Potential in Catalytic Oxidation

Copper(II) complexes with substituted imidazoles have demonstrated catalytic activity in the oxidation of hydrocarbons, such as the conversion of cyclohexane to cyclohexanol and cyclohexanone.[10] These products are important industrial intermediates.[10] The catalytic cycle often involves the metal center facilitating the decomposition of an oxidant, like hydrogen peroxide, to generate reactive oxygen species.

Protocol 2: Catalytic Oxidation of Cyclohexane (A Representative Protocol)

This protocol is adapted from studies on similar copper-imidazole complexes and serves as a starting point for evaluating the catalytic potential of new complexes.[10]

Materials:

  • Synthesized Metal-[2-(2-Chloroethyl)-1H-imidazole] complex (catalyst)

  • Cyclohexane (substrate)

  • Hydrogen peroxide (30% aqueous solution, oxidant)

  • Acetonitrile (solvent)

  • Nitric acid (co-catalyst/promoter)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Reaction Setup: In a reaction flask, place a catalytic amount (e.g., 0.025 mmol) of the synthesized metal complex.

  • Solvent Addition: Add 3.00 mL of acetonitrile to the flask.

  • Reagent Addition: Sequentially add 10.00 mmol of H₂O₂ (30% in H₂O), 0.25 mmol of HNO₃, and 1.85 mmol of cyclohexane.[10]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 4 hours).

  • Analysis: After the reaction, analyze the product mixture using a gas chromatograph to determine the conversion of cyclohexane and the yields of cyclohexanol and cyclohexanone.

Self-Validating System:

  • Control Experiment: Run a blank reaction without the catalyst to ensure that the observed conversion is due to the catalytic activity of the complex.

  • Catalyst Stability: Analyze the catalyst after the reaction to check for any degradation or changes in its structure.

Applications in Medicinal Chemistry

Metal complexes are increasingly being investigated for their therapeutic potential.[11][12] The coordination of a metal ion to an organic ligand can significantly enhance the biological activity of the ligand.[2][4] Imidazole-containing compounds are already known for their diverse pharmacological properties, and their metal complexes are a promising area of research.[1]

Application Note: Potential as Antimicrobial and Anticancer Agents

Metal complexes of imidazole derivatives have shown significant antimicrobial and anticancer activities.[4][13] The enhanced biological activity is often attributed to the combined effects of the metal ion and the ligand, leading to mechanisms such as DNA interaction, enzyme inhibition, or the generation of reactive oxygen species.[4][11] The lipophilicity of the complex can also be altered upon coordination, which may improve its cellular uptake.

Future Research Directions

The unique structure of this compound presents exciting opportunities for the development of novel therapeutic agents. Future research could focus on:

  • Synthesis of a library of complexes: Prepare a range of complexes with different metal ions (e.g., Cu, Zn, Co, Ru) and evaluate their biological activities.

  • Mechanism of action studies: Investigate how these complexes exert their biological effects at the molecular level.

  • Structure-activity relationship (SAR) studies: Systematically modify the ligand structure to optimize the therapeutic properties of the complexes.

Visualizing the Concepts

Diagram 1: General Synthesis Workflow

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complex Formation cluster_workup Isolation & Purification L 2-(2-Chloroethyl)-1H-imidazole HCl in Methanol B Add Triethylamine L->B Deprotonation R Mix and Reflux B->R M Metal(II) Chloride in Methanol M->R F Filtration R->F W Wash with Solvents F->W D Dry under Vacuum W->D C Metal Complex D->C Final Product

Caption: Workflow for the synthesis of a metal complex.

Diagram 2: Potential Application Pathways

G cluster_apps Potential Applications L 2-(2-Chloroethyl)-1H-imidazole HCl C Metal Complex L->C M Metal Salt M->C Cat Catalysis (e.g., Oxidation Reactions) C->Cat Med Medicinal Chemistry (e.g., Antimicrobial, Anticancer) C->Med Mat Materials Science (e.g., MOFs, Sensors) C->Mat

Caption: Application pathways for the resulting metal complexes.

Summary and Outlook

This compound is a promising ligand for the synthesis of novel coordination compounds with a wide range of potential applications. Its unique structural features, including the reactive chloroethyl side chain, offer opportunities for the design of functional materials, efficient catalysts, and potent therapeutic agents. The protocols and insights provided in this guide are intended to serve as a foundation for further research and development in this exciting area of coordination chemistry.

References

  • Waziri, I., et al. (n.d.). Transition Metal Complexes Derived From 1H-Imidazole Ligand: Synthesis, Characterization, Cyclic Voltammetric Studies and In Vitro. Antibacterial Evaluation. Arid Zone Journal of Basic and Applied Research.
  • Ahamad, T., et al. (n.d.). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review.
  • Borkotoky, L., & Maurya, R. A. (n.d.). Synthesis of 2‐chloro‐1‐AUX/PG‐1H‐imidazole that is the imidazole.... ResearchGate. Available at: [Link]

  • IIP Series. (n.d.).
  • PMC. (2015). Special Issue: Practical Applications of Metal Complexes. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Preparation and identification of some metal complexes with new heterocyclic azo dye ligand 2-[2−- (1- Hydroxy -4- Chloro phenyl) azo ]- imidazole and their spectral and thermal studies | Request PDF. Available at: [Link]

  • Pahontu, E., et al. (2024). Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features. PMC - NIH. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Chloroethyl)-1H-imidazole. Available at: [Link]

  • ResearchGate. (n.d.). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications | Request PDF. Available at: [Link]

  • Kumar, T. M. M., et al. (n.d.). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. NIH. Available at: [Link]

  • Akitsu, T., et al. (n.d.). Crystal structure and Hirshfeld surface analysis of aqua(1H-imidazole-κN3)[N-(2-oxidobenzylidene)threonato-κ3O,N,O′]zinc(II). PMC - NIH. Available at: [Link]

  • Meera, P., et al. (2012). Structural Aspects of Diaquotetrakis(imidazole)cobalt(II) Chloride. Asian Journal of Chemistry, 24(10), 4576-4578.
  • (2025). Syntheses and Crystal Structures of Copper Complexes of the Imidazole Ligand.
  • ResearchGate. (n.d.). The roles of imidazole ligands in coordination supramolecular systems. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

Sources

Application Notes and Protocols: A Step-by-Step Guide for the Functionalization of Biomolecules with 2-(2-Chloroethyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unlocking New Avenues in Bioconjugation

The targeted chemical modification of biomolecules is a cornerstone of modern biotechnology and drug development. It enables the creation of sophisticated tools for diagnostics, therapeutics, and fundamental biological research. Among the diverse reagents available for bioconjugation, electrophilic scaffolds that can react with nucleophilic residues on proteins and other biomolecules offer a powerful strategy for introducing new functionalities. 2-(2-Chloroethyl)-1H-imidazole hydrochloride is an intriguing, yet not widely documented, reagent for this purpose. Its structure suggests a potential for the selective alkylation of specific amino acid residues, thereby providing a means to introduce an imidazole moiety. The imidazole group itself is of significant interest due to its role in biological catalysis, its ability to coordinate with metal ions, and its potential to modulate the physicochemical properties of the parent biomolecule.

This comprehensive guide provides a detailed exploration of the principles and a robust, step-by-step protocol for the functionalization of biomolecules using this compound. We will delve into the underlying reaction mechanism, provide detailed experimental procedures, and discuss the critical analytical techniques required for the characterization of the resulting conjugates. This document is intended to serve as a foundational resource for researchers seeking to explore the potential of this versatile reagent in their work.

The Chemistry of Functionalization: A Mechanistic Perspective

The functionalization of biomolecules with this compound proceeds via a nucleophilic substitution reaction. The chloroethyl group of the reagent is an electrophilic center that is susceptible to attack by nucleophilic side chains of amino acid residues within a protein or other biomolecule.

The Reagent: this compound

This reagent is a salt, and in solution, it exists in equilibrium between its protonated and neutral forms. The reactivity of the chloroethyl group is influenced by the electronic properties of the imidazole ring.

PropertyValueSource
Molecular Formula C₅H₈Cl₂N₂
Molecular Weight 167.04 g/mol
Physical Form Solid
The Targets: Nucleophilic Amino Acid Residues

The primary targets for alkylation by this compound on a protein are amino acid residues with nucleophilic side chains. The reactivity of these residues is highly dependent on their pKa and the pH of the reaction medium.

  • Histidine: The imidazole side chain of histidine is a prime target for alkylation. The nucleophilicity of the imidazole nitrogens is significant, especially when one of the nitrogens is deprotonated.[1][2][3] The reaction is expected to be favorable at a pH slightly above the pKa of the histidine side chain (pKa ≈ 6.0), where a significant portion of the imidazole rings will be in the neutral, more nucleophilic state.

  • Cysteine: The thiol group of cysteine is a potent nucleophile, particularly in its thiolate anion form (R-S⁻).[4] The pKa of the cysteine thiol group is typically around 8.3. Therefore, to achieve efficient alkylation of cysteine, the reaction pH should be maintained close to or slightly above this value to ensure a sufficient concentration of the reactive thiolate.

  • Other Potential Targets: Other nucleophilic residues such as lysine (ε-amino group, pKa ≈ 10.5), the N-terminal α-amino group, and to a lesser extent, methionine, tyrosine, aspartate, and glutamate could potentially react, especially under more forcing conditions (e.g., higher pH, higher temperature, or large excess of the reagent). However, the milder reactivity of the chloroethyl group compared to iodo- or bromo-derivatives suggests that selectivity for the more nucleophilic histidine and cysteine residues can be achieved under controlled conditions.[5]

Proposed Reaction Mechanism

The reaction proceeds via an SN2 mechanism where the nucleophilic side chain of an amino acid attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a stable covalent bond.

Caption: Proposed SN2 reaction mechanism for biomolecule functionalization.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step guide for the functionalization of a model protein with this compound. It is crucial to note that these are starting-point protocols and may require optimization depending on the specific biomolecule and the desired degree of labeling.

Materials and Reagents
  • Biomolecule of interest (e.g., protein, peptide)

  • This compound

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), Sodium Phosphate Buffer, HEPES)

  • pH meter

  • Reaction vessels (e.g., microcentrifuge tubes, glass vials)

  • Incubator or water bath

  • Purification system (e.g., size-exclusion chromatography (SEC), dialysis cassettes, spin desalting columns)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, Mass Spectrometer, NMR spectrometer)

Protocol 1: Functionalization of a Histidine-Rich Protein

This protocol is optimized for the selective modification of histidine residues.

Step 1: Preparation of Reagents

  • Biomolecule Solution: Prepare a solution of the biomolecule in the chosen reaction buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 6.5-7.0). The optimal pH should be determined empirically but a good starting point is slightly above the pKa of the target histidine side chains. The concentration of the biomolecule will depend on the specific application, but a range of 1-10 mg/mL is typical.

  • Reagent Stock Solution: Prepare a stock solution of this compound in the same reaction buffer. A concentration of 100 mM is a convenient starting point. Safety Precaution: Handle this compound with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area, as it is an irritant.[6]

Step 2: The Labeling Reaction

  • Stoichiometry: The molar ratio of the reagent to the biomolecule is a critical parameter. For initial experiments, a 10 to 50-fold molar excess of the reagent over the number of targetable histidine residues is recommended.

  • Reaction Incubation: Add the calculated volume of the reagent stock solution to the biomolecule solution. Mix gently by pipetting or vortexing at a low speed. Incubate the reaction mixture at room temperature (20-25 °C) or at 37 °C for 2-4 hours. The reaction progress can be monitored over time by taking aliquots and analyzing them by mass spectrometry.

Step 3: Quenching the Reaction (Optional)

To stop the reaction, a nucleophilic quenching agent such as 1 M Tris-HCl, pH 8.0, can be added to a final concentration of 50 mM. This will react with any excess this compound.

Step 4: Purification of the Functionalized Biomolecule

It is essential to remove the excess reagent and any byproducts from the functionalized biomolecule.

  • Size-Exclusion Chromatography (SEC): This is the preferred method for separating the labeled protein from the small molecule reagent.

  • Dialysis: Dialyze the reaction mixture against a large volume of an appropriate buffer (e.g., PBS) with several buffer changes.

  • Spin Desalting Columns: For smaller sample volumes, spin columns are a quick and efficient method for buffer exchange and removal of small molecules.

Workflow_Histidine A Prepare Biomolecule Solution (pH 6.5-7.0) C Mix Biomolecule and Reagent (10-50x molar excess) A->C B Prepare Reagent Stock Solution B->C D Incubate (2-4h at RT or 37°C) C->D E Quench Reaction (Optional) D->E F Purify Conjugate (SEC, Dialysis, or Spin Column) E->F G Characterize Product (Mass Spec, NMR, etc.) F->G

Caption: Workflow for histidine functionalization.

Protocol 2: Functionalization of a Cysteine-Containing Protein

This protocol is tailored for the modification of cysteine residues.

Step 1: Preparation of Reagents

  • Biomolecule Solution: Prepare a solution of the biomolecule in a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.5-8.0). The inclusion of a chelating agent like EDTA is recommended to prevent the oxidation of the thiol groups. If the protein has disulfide bonds that need to be targeted, a reduction step with a reagent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) is required prior to alkylation.

  • Reagent Stock Solution: Prepare a fresh stock solution of this compound in the reaction buffer.

Step 2: The Labeling Reaction

  • Stoichiometry: A 5 to 20-fold molar excess of the reagent over the number of free cysteine residues is a good starting point.

  • Reaction Incubation: Add the reagent to the biomolecule solution and incubate at room temperature for 1-2 hours. The reaction with the more nucleophilic thiolate is generally faster than with histidine.

Step 3 & 4: Quenching and Purification

Follow the same procedures as described in Protocol 1.

Characterization of the Functionalized Biomolecule

Thorough characterization is essential to confirm the success of the functionalization and to determine the degree of labeling.

Mass Spectrometry (MS)

Mass spectrometry is the most powerful tool for confirming the covalent modification and determining the number of attached imidazole moieties.[7]

  • Intact Mass Analysis: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry of the intact protein will show a mass shift corresponding to the addition of the 2-ethyl-1H-imidazole group (mass increase of approximately 96.13 Da for each modification).

  • Peptide Mapping: For larger proteins, digestion with a protease (e.g., trypsin) followed by LC-MS/MS analysis of the resulting peptides can pinpoint the exact site(s) of modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can provide detailed structural information about the modification.[1]

  • 1D and 2D NMR: Comparison of the NMR spectra of the native and modified biomolecule can reveal new signals corresponding to the protons of the introduced imidazole group. Changes in the chemical shifts of the amino acid residues at the modification site can also be observed.

UV-Vis Spectroscopy

While the imidazole group itself does not have a strong chromophore in the near-UV range, this technique is useful for determining the concentration of the protein before and after the reaction and purification steps.

Troubleshooting and Expert Insights

  • Low Labeling Efficiency:

    • pH Optimization: The pH of the reaction is critical. Ensure the pH is optimal for the deprotonation of the target residue (slightly above the pKa).

    • Increase Reagent Concentration: A higher molar excess of the reagent may be required.

    • Increase Reaction Time or Temperature: Longer incubation times or a moderate increase in temperature can enhance the reaction rate.

    • Biomolecule Accessibility: The target residue may be buried within the biomolecule's structure. Consider using partial denaturants if the native structure is not essential for the final application.

  • Non-specific Labeling:

    • Decrease Reagent Concentration: Use a lower molar excess of the reagent.

    • Optimize pH: Lowering the pH can decrease the reactivity of less nucleophilic side chains like lysine.

    • Shorter Reaction Time: Reduce the incubation time to favor modification of the most reactive sites.

  • Protein Precipitation:

    • Solubility Issues: The addition of the imidazole moiety may alter the solubility of the biomolecule. Ensure the final purified conjugate is in a suitable buffer.

    • Reagent-Induced Aggregation: Perform the reaction at a lower biomolecule concentration.

Safety and Handling

This compound is classified as a skin and eye irritant.[6] Always handle this reagent in a chemical fume hood while wearing appropriate personal protective equipment, including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed safety information.[6]

Conclusion: A Versatile Tool for Bioconjugation

The functionalization of biomolecules with this compound offers a promising method for introducing the versatile imidazole functionality. While this guide provides a comprehensive starting point, empirical optimization is key to achieving the desired outcome for each specific application. The ability to selectively modify key amino acid residues opens up a wide range of possibilities in drug design, diagnostics, and the fundamental study of biological systems.

References

  • Lundblad, R. L. (1991). The Modification of Histidine Residues. In Chemical Reagents for Protein Modification (1st ed.). CRC Press. [Link]

  • Li, Y., & Hong, M. (2011). Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR. Frontiers in Bioscience, S3(4), 1349–1358. [Link]

  • Uchida, K., & Stadtman, E. R. (1992). Modification of histidine residues in proteins by reaction with 4-hydroxynonenal. Proceedings of the National Academy of Sciences, 89(12), 5611-5615. [Link]

  • MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]

  • Hale, J. E., Butler, J. P., Knierman, M. D., & Becker, G. W. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Analytical Biochemistry, 333(1), 174-181. [Link]

  • Kuznetsova, K. S., Moshkovskii, S. A., Tikhonova, O. V., Ponomarenko, E. A., & Archakov, A. I. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 230, 104022. [Link]

Sources

safety precautions and handling procedures for 2-(2-Chloroethyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an exceptional building block for interacting with biological targets such as enzymes and receptors.[1] 2-(2-Chloroethyl)-1H-imidazole hydrochloride is a valuable bifunctional reagent, featuring a nucleophilic imidazole core and an electrophilic chloroethyl side chain. This architecture makes it a key intermediate for synthesizing a wide range of substituted imidazoles, particularly in the development of histamine receptor antagonists and other therapeutic agents.[2][3]

This guide provides a comprehensive overview of the critical safety precautions, handling procedures, and a detailed experimental protocol for the application of this compound in a typical synthetic workflow relevant to drug discovery and development.

Section 1: Hazard Assessment and Risk Mitigation

This compound is a hazardous substance that requires careful handling to prevent exposure. The primary risks are associated with its potential for causing irritation, burns, and harm if ingested, inhaled, or absorbed through the skin.[4][5]

GHS Hazard Classification

A thorough understanding of the compound's hazards is the first step in ensuring laboratory safety.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[6]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[6]
Skin Corrosion/IrritationCategory 1B/2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[5][6][7]
Serious Eye Damage/IrritationCategory 1/2AH318/H319: Causes serious eye damage / Causes serious eye irritation.[3][6][7]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[4][6]
Personal Protective Equipment (PPE): The Final Barrier

While engineering controls like fume hoods are the primary line of defense, a robust PPE strategy is mandatory.[2] PPE should be viewed as the final barrier between the researcher and the chemical hazard.[8]

Protection TypeSpecificationRationale and Best Practices
Hand Protection Chemical-resistant, powder-free nitrile or neoprene gloves.[2]PVC gloves offer little protection and should be avoided.[2] Thicker gloves generally offer better protection. Always inspect gloves for damage before use and change them frequently (e.g., every 30-60 minutes) or immediately upon suspected contact.[2] Use proper glove removal technique to avoid contaminating skin.
Eye/Face Protection Tightly fitting chemical splash goggles and a face shield.[3][6][8]Goggles are essential to protect against dust particles and splashes. A face shield provides an additional layer of protection for the entire face and should be worn when handling larger quantities or during procedures with a high splash risk.
Body Protection Non-permeable laboratory coat with a closed front and long, tight-fitting cuffs.[2]A standard cotton lab coat is insufficient. A non-permeable or poly-coated gown is necessary to prevent skin contact in the event of a spill.[9]
Respiratory Protection NIOSH-approved N95 respirator or higher.[9]Required when handling the solid powder outside of a certified chemical fume hood or if dust generation is likely. Fit-testing and training are necessary for proper use.[9][10]

Section 2: Laboratory Handling, Storage, and Waste Management

Adherence to standardized laboratory procedures is critical for the safe and effective use of this reagent.

Engineering Controls and Safe Handling
  • Primary Containment: All weighing and manipulation of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation risk.[5][11]

  • Ventilation: Work in a well-ventilated area at all times.[6]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[6][11] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[7][12]

  • Avoiding Dust: Take care to avoid the formation of dust when handling the solid.[11][13]

Storage Protocol

Proper storage is crucial for maintaining the compound's integrity and preventing accidents.

  • Container: Store in the original, tightly sealed container.[6][13]

  • Environment: Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials.[13] The compound is hygroscopic and should be protected from moisture.[14][15]

  • Security: Store in a locked cabinet or other secured area to restrict access.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[13][14]

Spill and Decontamination Protocol

Immediate and appropriate response to a spill is critical.

  • Small Spill (inside a fume hood):

    • Ensure appropriate PPE is worn, including respiratory protection.

    • Use dry cleanup procedures; avoid generating dust.[11]

    • Carefully sweep or scoop the material into a labeled, sealable waste container.

    • Decontaminate the area with a suitable cleaning agent, followed by a water rinse.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • Contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.[13]

    • Prevent entry into the affected area.

Waste Disposal

Chemical waste must be managed according to institutional and local regulations.

  • Containerization: Collect all waste material (including contaminated consumables like gloves and wipes) in a clearly labeled, sealed, and compatible hazardous waste container.[6]

  • Disposal: Dispose of the waste through your institution's official hazardous waste management program. Do not dispose of it in standard trash or down the drain.[6]

Section 3: Emergency Procedures

In the event of an exposure, time is of the essence. All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[16][17] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention, regardless of the apparent severity.[16]
Skin Contact Immediately remove all contaminated clothing while flushing the affected area with large amounts of water for at least 15 minutes, preferably in a safety shower for large exposures.[12][13][16] Seek immediate medical attention.[13]
Inhalation Move the affected person to fresh air immediately.[17][18] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (if trained to do so). Seek immediate medical attention.[18]
Ingestion Do NOT induce vomiting.[3][18] Rinse the mouth thoroughly with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

For any emergency, call your local emergency number (e.g., 911) and your institution's EHS office.[16] Provide responders with the chemical name and the Safety Data Sheet (SDS).

Section 4: Application Protocol: N-Alkylation of a Secondary Amine

This protocol details a representative procedure for the N-alkylation of a secondary amine using this compound. This reaction is a common strategy for incorporating the imidazolylethyl moiety into a target molecule. Piperidine is used here as an illustrative example of a common secondary amine nucleophile.

Causality of Experimental Design

The hydrochloride salt of the reagent must be neutralized in situ to generate the free base of the imidazole, which is the active nucleophile in the subsequent step. However, for an N-alkylation reaction, the imidazole ring is typically not the desired site of reaction. The chloroethyl group is the electrophilic component. A base is required to neutralize the HCl salt of the starting material and also to scavenge the HCl generated during the substitution reaction with the amine nucleophile (piperidine). A common, moderately strong base like potassium carbonate (K₂CO₃) is suitable for this purpose. Anhydrous polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are used to facilitate the Sₙ2 reaction by solvating the cation of the base while leaving the anion relatively free to act as a base.

Workflow for Handling and Synthetic Application

G Figure 1: Overall Laboratory Workflow cluster_prep Preparation & Safety cluster_exp Experimentation (in Fume Hood) cluster_cleanup Cleanup & Disposal A Receiving & Verification B Secure Storage (Cool, Dry, Locked) A->B C Hazard Assessment (Review SDS) B->C D Don PPE C->D E Weigh Reagents D->E F Reaction Setup & Execution E->F G Reaction Monitoring (TLC/LC-MS) F->G H Work-up & Purification G->H I Product Characterization H->I J Decontaminate Glassware I->J K Segregate & Label Waste J->K L Dispose via EHS K->L

Materials and Reagents
  • This compound (1.0 eq)

  • Piperidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Protocol

Reaction Scheme

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).[11][14]

  • Solvent and Reagent Addition: Add anhydrous acetonitrile via syringe. Stir the suspension vigorously. Add piperidine (1.1 eq) dropwise to the stirred mixture at room temperature.[12]

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.[6] A typical mobile phase for TLC would be Dichloromethane/Methanol (e.g., 95:5 v/v). The reaction is complete when the starting imidazole reagent is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and other inorganic salts through a pad of celite, washing the filter cake with a small amount of acetonitrile.[11]

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[11]

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine to remove any remaining inorganic salts and highly polar impurities.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-alkylated product.[2]

Purification and Characterization

The crude product typically requires purification to remove unreacted starting materials and side products.

  • Purification: Purify the crude material by flash column chromatography on silica gel.[2][6]

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or perform a dry load for better resolution.[2]

    • Elution: Elute the column with a gradient system, for example, starting with 100% Dichloromethane and gradually increasing the polarity by adding Methanol (e.g., 0% to 10% MeOH).

    • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

    • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[2]

  • Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques.

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the N-alkylated product.[17]

    • Mass Spectrometry (MS): Obtain a mass spectrum (e.g., ESI-MS) to confirm the molecular weight of the product.

References

  • Navarro, J. J., et al. (1995). Synthesis and pharmacology of two new histamine receptor antagonists related to ranitidine. Pharmazie, 50(1), 12-5. Available at: [Link]

  • Washington State University. Standard Operating Procedures for Imidazole. Available at: [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Available at: [Link]

  • Chemsrc. (2025). 1H-Imidazole hydrochloride | CAS#:1467-16-9. Available at: [Link]

  • University of California, Berkeley EHS. (2013). Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). Available at: [Link]

  • Chemical Label for 1-(2-chloroethyl)-1H-imidazole hydrochloride. (Image). Available at: [Link]

  • ResearchGate. (n.d.). NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • Cole-Parmer. 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride Material Safety Data Sheet. Available at: [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Available at: [Link]

  • MDPI. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Available at: [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazole derivatives. Available at: [Link]

  • PubMed Central. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Available at: [Link]

  • PubMed Central. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Available at: [Link]

  • U.S. Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Reactions with 2-(2-Chloroethyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(2-Chloroethyl)-1H-imidazole hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we address common side reactions and experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in organic synthesis, primarily employed as an electrophile for the introduction of a 2-(1H-imidazol-2-yl)ethyl moiety onto nucleophiles. Its utility, however, is accompanied by a propensity for specific side reactions that can complicate product purification and reduce yields. The primary reactive centers are the chloroethyl group, susceptible to nucleophilic substitution, and the imidazole ring itself, which can act as a nucleophile. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired N-Alkylated Product and Formation of a Major Byproduct

Question: I am attempting an N-alkylation of a primary amine with this compound in the presence of a base, but I'm observing low yields of my target product and a significant amount of a byproduct with a similar mass. What is happening and how can I fix it?

Answer:

This is a classic issue when working with haloalkyl imidazoles. The most likely culprit is an intramolecular cyclization of the deprotonated 2-(2-chloroethyl)-1H-imidazole to form a bicyclic imidazolium salt. This side reaction competes with the desired intermolecular N-alkylation of your substrate.

Causality: The imidazole ring contains a nucleophilic nitrogen (N-1). Under basic conditions, the proton on this nitrogen is removed, generating an imidazolate anion. This anion can then readily attack the electrophilic carbon of the chloroethyl side chain in an intramolecular SN2 reaction, leading to the formation of a fused ring system.

Troubleshooting Protocol:

  • Choice of Base is Critical: The selection of a suitable base is paramount to minimizing the intramolecular cyclization.

    • Avoid Strong, Non-hindered Bases: Strong bases like sodium hydroxide or potassium carbonate can significantly increase the concentration of the reactive imidazolate, favoring the intramolecular pathway.

    • Employ Hindered or Weaker Bases: Consider using sterically hindered bases such as diisopropylethylamine (DIPEA) or weaker bases like sodium bicarbonate. These bases are sufficient to deprotonate the primary amine substrate for the desired alkylation but are less likely to deprotonate the imidazole ring to a significant extent.

  • Control Reaction Temperature:

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to disfavor the intramolecular cyclization, which often has a higher activation energy than the desired intermolecular reaction. High temperatures can accelerate the formation of the cyclized byproduct[1].

  • Optimize Reagent Addition:

    • Slow Addition of the Imidazole Reagent: Instead of adding all the this compound at once, consider a slow, dropwise addition to the reaction mixture containing your amine and the base. This keeps the instantaneous concentration of the free chloroethyl imidazole low, thereby favoring the reaction with the more abundant amine nucleophile.

Visualizing the Competing Pathways:

G cluster_0 Desired Intermolecular Alkylation cluster_1 Side Reaction: Intramolecular Cyclization Start 2-(2-Chloroethyl)-1H-imidazole + R-NH2 Product R-NH-CH2CH2-Imidazole Start->Product Base (e.g., DIPEA) Slow Addition Byproduct Imidazo[2,1-a]imidazolium salt Start->Byproduct Strong Base (e.g., NaOH) High Temperature

Caption: Competing reaction pathways for 2-(2-Chloroethyl)-1H-imidazole.

Issue 2: Formation of a Dimeric Byproduct

Question: In my reaction, I've identified a byproduct with a mass corresponding to two molecules of the starting imidazole reagent coupled together. What is this species and how can I prevent its formation?

Answer:

This observation points to a self-alkylation or dimerization reaction. In this scenario, one molecule of deprotonated 2-(2-chloroethyl)-1H-imidazole acts as a nucleophile, attacking the chloroethyl group of a second molecule.

Causality: Under basic conditions, the deprotonated imidazole (imidazolate) is a potent nucleophile. If the concentration of your primary nucleophile is low, or if the reaction conditions are too harsh, the imidazolate can compete as the nucleophile, leading to the formation of 1-[2-(1H-imidazol-2-yl)ethyl]-2-(2-chloroethyl)-1H-imidazole, which can further react.

Troubleshooting Protocol:

  • Molar Ratio of Reactants:

    • Use an Excess of the Nucleophile: Employing a slight excess (1.1 to 1.5 equivalents) of your primary nucleophilic substrate can outcompete the self-alkylation reaction.

  • Concentration Control:

    • Maintain Adequate Dilution: Running the reaction at a higher dilution can decrease the probability of two molecules of the imidazole reagent encountering each other, thus reducing the rate of dimerization.

  • Solvent Choice:

    • Polar Aprotic Solvents: Solvents like DMF or acetonitrile are generally suitable for N-alkylation reactions. The choice of solvent can influence the solubility of the reactants and the transition states of the competing reactions[2]. Experimenting with different solvents may be beneficial.

Visualizing the Dimerization Pathway:

G Imidazole1 2-(2-Chloroethyl)-1H-imidazole (Nucleophile after deprotonation) Dimer Dimeric Byproduct Imidazole1->Dimer Base Imidazole2 2-(2-Chloroethyl)-1H-imidazole (Electrophile) Imidazole2->Dimer

Caption: Schematic of the self-alkylation (dimerization) side reaction.

Issue 3: Presence of a Hydroxylated Impurity

Question: My final product is contaminated with 2-(2-hydroxyethyl)-1H-imidazole. Where is this coming from?

Answer:

The presence of 2-(2-hydroxyethyl)-1H-imidazole is a result of the hydrolysis of the starting material or the product. The chloroethyl group is susceptible to nucleophilic attack by water or hydroxide ions.

Causality: If there is water present in your reaction mixture, or if aqueous workup conditions are too harsh (e.g., prolonged exposure to strong base at elevated temperatures), the chloride can be displaced by a hydroxyl group.

Troubleshooting Protocol:

  • Anhydrous Reaction Conditions:

    • Dry Solvents and Reagents: Ensure that your solvents and reagents are thoroughly dried before use. Using freshly distilled solvents and drying agents can significantly reduce the water content.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the absorption of atmospheric moisture.

  • Careful Workup:

    • Minimize Contact with Water/Base: During the workup, minimize the time your product is in contact with aqueous basic solutions.

    • Use Mild Quenching Agents: Quench the reaction with a mild acid or saturated ammonium chloride solution instead of water if possible.

  • Purification:

    • Chromatography: If the hydroxylated impurity does form, it can often be separated from the desired product by column chromatography due to the difference in polarity.

Data Presentation: Summary of Troubleshooting Strategies

IssuePotential CauseKey Troubleshooting Strategies
Low Yield & Cyclization Intramolecular reaction of the imidazolate.Use hindered/weak bases, lower reaction temperature, slow reagent addition.
Dimer Formation Self-alkylation of the imidazole reagent.Use an excess of the primary nucleophile, maintain higher dilution.
Hydroxylated Impurity Hydrolysis of the chloroethyl group.Use anhydrous conditions, perform a careful and quick aqueous workup.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with Minimized Side Reactions
  • To a stirred solution of the primary or secondary amine (1.0 eq) in anhydrous acetonitrile (0.1 M) under a nitrogen atmosphere, add diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Benjes, P. A. (1994). N-Alkylation of imidazoles (Doctoral Thesis, University of Otago).
  • PubChem. (n.d.). N-(2-Hydroxyethyl)imidazole. Retrieved from [Link]

  • Gardiner, J. M., et al. (2004). The N-alkylation of imidazoles. General Organic Chemistry, 5, 1-36.
  • U.S. Patent No. 5,011,934. (1991). Process for preparing 1-alkylimidazoles.

Sources

Technical Support Center: Navigating the Purification of 2-(2-Chloroethyl)-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification challenges of 2-(2-Chloroethyl)-1H-imidazole hydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile yet challenging intermediate. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly histamine H2 receptor antagonists, its purity is paramount.[1][2]

This document moves beyond standard protocols to provide in-depth, field-tested insights into overcoming the specific hurdles associated with this compound's physicochemical properties. We will explore the "why" behind each technique, empowering you to troubleshoot effectively and adapt methodologies to your unique experimental context.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, analysis, and purification of this compound.

Q1: What are the primary challenges in purifying this compound?

The main difficulties stem from its nature as a polar, water-soluble hydrochloride salt.[3][4] Key challenges include:

  • High Polarity: Its high polarity makes it insoluble in many common non-polar organic solvents used for extraction and chromatography, while being highly soluble in water and polar protic solvents like methanol and ethanol.

  • Hygroscopic Nature: Hydrochloride salts are often hygroscopic, readily absorbing moisture from the atmosphere, which can complicate handling and accurate weighing.

  • Co-precipitation with Inorganic Salts: Syntheses often involve aqueous HCl or other salt-forming reagents. Removing residual inorganic salts (like NaCl) from the highly water-soluble product can be difficult.[5]

  • Thermal Instability: The chloroethyl moiety can be reactive, particularly at elevated temperatures or under basic conditions, leading to degradation or side reactions.

  • Chromatographic Difficulties: The compound's basic imidazole ring leads to strong interactions with the acidic silanol groups on standard silica gel, resulting in significant peak tailing, streaking, and often, irreversible adsorption.[6]

Q2: What are the most common impurities I should expect?

Impurities can arise from the starting materials, side reactions, or degradation. Common species include:

  • Starting Materials: Unreacted precursors from the imidazole ring formation.

  • Isomeric Byproducts: Depending on the synthetic route, isomers may form.[7]

  • Polymerization/Dimerization Products: The reactive chloroethyl group can lead to self-alkylation or reaction with other nucleophilic species present.

  • Hydrolysis Products: Reaction with water can lead to the corresponding hydroxyethyl derivative, 2-(2-hydroxyethyl)-1H-imidazole.

  • Inorganic Salts: As mentioned, salts from pH adjustments or the synthesis itself are a major process impurity.[5]

Q3: Which analytical techniques are best for assessing the purity of my compound?

A combination of methods is recommended for a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP) HPLC is a powerful tool. However, due to the compound's polarity, standard C18 columns may provide insufficient retention.[8] Strategies to overcome this include using columns with polar end-capping, employing ion-pairing reagents, or utilizing Hydrophilic Interaction Chromatography (HILIC).[6][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying organic impurities. The presence of inorganic salts will typically not be visible in NMR but can suppress the signal-to-noise ratio.

  • Mass Spectrometry (MS): LC-MS is invaluable for identifying the mass of the parent compound and any impurities, helping to elucidate their structures.[10]

Analytical Technique Primary Use Key Considerations
RP-HPLC Purity assessment, quantificationPoor retention is common. Requires method development (e.g., ion-pairing agents, polar-endcapped C18, or HILIC).[8][9]
¹H and ¹³C NMR Structural confirmation, impurity identificationSolvent choice is critical (D₂O, DMSO-d₆, CD₃OD). Water suppression may be needed.
LC-MS Molecular weight confirmation of product and impuritiesESI is a suitable ionization source. Useful for identifying low-level byproducts.[11]
Elemental Analysis Confirms elemental composition (C, H, N, Cl)Provides a good measure of overall purity, especially regarding inorganic contaminants.

Troubleshooting and Purification Guides

This section provides solutions to specific problems encountered during the purification of this compound and its subsequent reaction products.

Problem 1: My product is a persistent oil or waxy solid that refuses to crystallize.
  • Probable Cause 1: Residual Solvent. The high polarity of the compound can lead to strong associations with polar solvents like water, ethanol, or DMF, forming a solvate that inhibits crystallization.

  • Solution:

    • Azeotropic Removal: If the compound is stable at moderate temperatures, dissolve it in a suitable solvent (e.g., isopropanol) and add a solvent that forms a low-boiling azeotrope with water (e.g., toluene or heptane). Remove the solvent under reduced pressure. Repeat several times. Causality: The azeotrope efficiently removes traces of water or other high-boiling solvents that vacuum alone cannot.

    • Lyophilization (Freeze-Drying): If the product is dissolved in water, freeze-drying is an excellent, gentle method to obtain a dry, amorphous powder which can then be used in crystallization screening.

  • Probable Cause 2: Presence of Impurities. Even small amounts of impurities can disrupt the crystal lattice formation, acting as "crystal poisons."

  • Solution:

    • Pre-purification: Before attempting crystallization, perform a preliminary purification. An acid-base extraction (see Protocol 2) can be highly effective at removing non-basic impurities.

    • Trituration: Stir the oil or waxy solid vigorously with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold acetone, ethyl acetate, or diethyl ether).[3] This will wash away impurities and can often induce crystallization.

Problem 2: My standard silica gel column chromatography is failing (streaking, low recovery).
  • Probable Cause: Strong Acid-Base Interactions. The basic imidazole nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of silica gel. This causes the compound to "stick" to the stationary phase, leading to poor separation and recovery.[6]

  • Solution 1: Deactivate the Silica Gel.

    • Method: Prepare the column slurry in the non-polar component of your eluent (e.g., dichloromethane) and add 1-2% of a volatile base like triethylamine (TEA) or ammonium hydroxide.[6] Equilibrate the column with this modified mobile phase before loading your sample.

    • Causality: The added base neutralizes the acidic sites on the silica, preventing the basic analyte from binding irreversibly. This allows the compound to elute more symmetrically based on polarity.

  • Solution 2: Use an Alternative Stationary Phase.

    • Method: Consider using neutral or basic alumina, which lacks the acidic silanol groups. Alternatively, reversed-phase (C18) chromatography is an excellent choice for polar compounds, eluting with a polar mobile phase like methanol/water or acetonitrile/water.

    • Causality: By changing the stationary phase, you alter the primary interaction mechanism from a strong acid-base interaction to a weaker partitioning based on polarity (for reversed-phase) or Lewis acid/base interactions (for alumina).

Workflow for Selecting a Purification Strategy

The following diagram provides a decision-making framework for choosing the appropriate purification method.

Purification_Decision_Tree start Crude Product Analysis (TLC, LCMS, ¹H NMR) purity_check Purity > 90%? start->purity_check impurity_type What is the main impurity? purity_check->impurity_type No recrystallize Attempt Recrystallization (See Protocol 1) purity_check->recrystallize Yes acid_base Perform Acid-Base Extraction (See Protocol 2) impurity_type->acid_base Non-basic or Neutral Impurities chromatography Use Column Chromatography (See Protocol 3) impurity_type->chromatography Polar/Basic Impurities with Similar pKa final_product Pure Product (>98%) recrystallize->final_product purity_check_2 Purity > 95%? acid_base->purity_check_2 Check Purity chromatography->final_product purity_check_2->recrystallize Yes purity_check_2->chromatography No

Caption: Decision tree for selecting the optimal purification strategy.

Detailed Experimental Protocols

These protocols provide step-by-step guidance for common purification techniques.

Protocol 1: Recrystallization of this compound

Recrystallization is a powerful technique for purifying compounds that are already relatively high in purity (>85-90%).[12] The key is selecting an appropriate solvent system.

  • Step 1: Solvent Screening.

    • The ideal solvent should dissolve the compound when hot but not when cold. For a polar salt, good candidates are polar protic solvents. A two-solvent system is often more effective.[13]

    • Good "Solvent": Methanol, Ethanol, Isopropanol (IPA).

    • Good "Anti-solvent": Ethyl Acetate, Acetone, Dichloromethane (DCM), Diethyl Ether.

    • Place ~20 mg of your crude material in a small vial. Add the "solvent" dropwise while heating until the solid just dissolves. Then, add the "anti-solvent" dropwise at room temperature until turbidity persists. If crystals form upon cooling, you have a viable system.

  • Step 2: Recrystallization Procedure (Example: IPA/Ethyl Acetate).

    • Place the crude hydrochloride salt in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot isopropanol required to fully dissolve the solid. Keep the solution at a gentle reflux.

    • Remove the flask from the heat source. Slowly add ethyl acetate dropwise with continuous stirring. You will observe the solution becoming cloudy.

    • If the solution becomes too cloudy and a precipitate crashes out, add a few drops of hot isopropanol to redissolve it. The goal is to reach the saturation point.

    • Once saturated, cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[12]

    • Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate or a cold mixture of IPA/ethyl acetate.

    • Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Acid-Base Extraction to Remove Neutral Impurities

This technique leverages the basicity of the imidazole ring to separate it from non-basic (neutral or acidic) impurities. This protocol assumes your product is the free base form, which can then be converted back to the HCl salt. If you start with the salt, you must first neutralize it.

  • Dissolution: Dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract it with 1 M aqueous HCl (2 x 50 mL for every 100 mL of organic solution). The basic imidazole-containing product will move into the aqueous layer as its hydrochloride salt, while neutral impurities remain in the organic layer.[14]

  • Combine and Wash: Combine the acidic aqueous layers. Wash this combined layer once with fresh DCM to remove any remaining trapped organic impurities.

  • Neutralization: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2 M NaOH or saturated NaHCO₃ solution, with vigorous stirring until the pH is > 8. The free base of your product should precipitate out if it's not water-soluble.

  • Back-Extraction: Extract the neutralized aqueous layer with several portions of DCM (3 x 50 mL). The purified free base will now be in the organic layer.[15]

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free base.

  • (Optional) Salt Formation: To regenerate the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether) and add a stoichiometric amount of HCl solution (e.g., 2 M HCl in diethyl ether) dropwise with stirring.[5] The hydrochloride salt will precipitate and can be collected by filtration.

Multi-Step Purification Workflow Diagram

Purification_Workflow cluster_0 Initial Purification cluster_1 Intermediate Analysis cluster_2 Final Polishing cluster_3 Final Product crude Crude Product (from reaction workup) acid_base Acid-Base Extraction (Protocol 2) crude->acid_base analysis Purity Check (LCMS/NMR) acid_base->analysis chromatography Column Chromatography (if needed) analysis->chromatography Purity < 95% recrystallization Recrystallization (Protocol 1) analysis->recrystallization Purity > 95% chromatography->recrystallization final_product Pure Hydrochloride Salt (>99%) recrystallization->final_product

Caption: A typical multi-step workflow for purifying imidazole-based compounds.

References

  • Vertex AI Search. (2025).
  • ResearchGate. (n.d.). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
  • Imidazole Scaffold: A Review of Synthetic Str
  • TSI Journals. (2023). Imidazole-Based Pharmaceutical Molecules are Synthesized Using the Van Leusen Imidazole Synthesis.
  • Benchchem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
  • PubMed. (n.d.). Studies on histamine H2 receptor antagonists. 2.
  • Benchchem. (n.d.). Application Notes & Protocols: Quantification of 2-Chloro-4,5-dimethyl-1H-imidazole.
  • ECHEMI. (n.d.).
  • ResearchGate. (2015).
  • University of Alberta. (n.d.).
  • ResearchGate. (2017).
  • ACS Publications. (n.d.). Studies on histamine H2 receptor antagonists. 2.
  • Biosynth. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?
  • Identification and synthesis of impurities formed during sertindole prepar
  • ResearchGate. (n.d.).
  • Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • CymitQuimica. (n.d.). This compound.
  • Fisher Scientific. (n.d.). Sigma Aldrich 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride.
  • Sigma-Aldrich. (n.d.). 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride AldrichCPR.
  • MDPI. (n.d.).
  • Benchchem. (n.d.).
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Reddit. (2019).
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride AldrichCPR.
  • Google Patents. (n.d.).
  • PubMed. (n.d.).
  • NIH. (2018). Histamine Type-2 Receptor Antagonists (H2 Blockers).
  • Chromatography Forum. (2013). RP HPLC method for Imidazole.
  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • ResearchGate. (2025). A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously.
  • Santa Cruz Biotechnology. (n.d.). Imidazole hydrochloride.
  • Organic volatile impurities in pharmaceuticals. (n.d.).
  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.).
  • PubMed Central. (2024).

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Technical Support Center: Optimizing Reaction Conditions for 2-(2-Chloroethyl)-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-(2-Chloroethyl)-1H-imidazole hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to blend technical accuracy with practical, field-tested insights to ensure the success of your synthetic endeavors.

I. Introduction to the Synthesis of this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation typically involves the formation of the imidazole ring followed by the introduction of the 2-chloroethyl side chain, or the construction of the imidazole ring from a precursor already containing this side chain. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

A common synthetic route involves the reaction of 2-aminoethanol with a suitable dicarbonyl compound or its equivalent to form the imidazole core, followed by chlorination of the resulting hydroxyethyl side chain. Alternatively, direct alkylation of an imidazole precursor can be employed. Each step presents unique challenges and opportunities for optimization.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare 2-(2-Chloroethyl)-1H-imidazole?

A1: The two primary strategies for synthesizing 2-(2-chloroethyl)-1H-imidazole are:

  • Route A: Cyclization followed by chlorination. This involves the initial synthesis of 2-(2-hydroxyethyl)-1H-imidazole, which is then chlorinated using a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The cyclization to form the hydroxyethyl intermediate can be achieved through various methods, such as the Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1]

  • Route B: Direct alkylation. This route utilizes a pre-formed imidazole ring and introduces the 2-chloroethyl group via alkylation. However, this can be challenging due to the potential for N-alkylation at two different nitrogen atoms, leading to a mixture of isomers.[2][3]

Q2: How can I minimize the formation of N-alkylation regioisomers?

A2: The formation of regioisomers during N-alkylation is a common issue due to the two reactive nitrogen atoms in the imidazole ring.[2] Several strategies can be employed to improve regioselectivity:

  • Steric Hindrance: If the imidazole substrate has a bulky substituent at the C4 or C5 position, the incoming alkylating agent will preferentially attack the less sterically hindered nitrogen.

  • Protecting Groups: The use of a removable protecting group on one of the nitrogen atoms can direct the alkylation to the desired position.

  • Reaction Conditions: The choice of base and solvent can significantly influence the ratio of N-alkylation products. For instance, using a strong base like sodium hydride in a polar aprotic solvent like THF can favor one isomer over the other.[4]

Q3: What are the typical side reactions to watch out for during the synthesis?

A3: Besides the formation of regioisomers, other common side reactions include:

  • Over-alkylation: The product, 2-(2-chloroethyl)-1H-imidazole, can be further alkylated to form a quaternary imidazolium salt. This can be minimized by careful control of stoichiometry and reaction time.[4]

  • Oxazole formation: In cyclization reactions like the Van Leusen synthesis, oxazoles can form as byproducts if the imine is not pre-formed before the addition of tosylmethyl isocyanide (TosMIC).[5]

  • Hydrolysis of the chloroethyl group: The chloroethyl group can be susceptible to hydrolysis, especially under basic conditions or during aqueous workup, leading to the formation of the corresponding hydroxyethyl derivative.[6]

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound can be achieved through several methods:

  • Recrystallization: This is a common and effective method for purifying solid compounds. A suitable solvent system (e.g., ethanol/ether or isopropanol/water) should be chosen to provide good recovery of pure crystals.[7]

  • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography can be employed. A typical eluent system for imidazole derivatives is a mixture of dichloromethane and methanol.[7]

  • Acid-Base Extraction: This technique can be used to separate the basic imidazole product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with a dilute acid to extract the imidazole into the aqueous phase. The aqueous layer is then basified, and the product is back-extracted into an organic solvent.[7]

III. Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield Incomplete reaction, decomposition of starting materials or product, suboptimal reaction conditions.Verify Starting Material Quality: Ensure the purity and reactivity of your starting materials. Optimize Reaction Temperature: The reaction may require higher or lower temperatures for optimal conversion. Monitor the reaction progress by TLC or HPLC to determine the ideal temperature. Screen Different Solvents: The choice of solvent can significantly impact reaction rates and yields. Test a range of solvents with varying polarities.[5] Check Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reactant may be necessary to drive the reaction to completion.
Formation of Multiple Products (as seen on TLC/HPLC) Formation of regioisomers, over-alkylation, or other side reactions.Address Regioisomer Formation: Refer to FAQ Q2 for strategies to improve regioselectivity. Minimize Over-alkylation: Use a slight excess of the imidazole starting material relative to the alkylating agent. Monitor the reaction closely and stop it once the starting material is consumed.[4] Optimize Reaction Conditions: Adjusting temperature, reaction time, and the choice of base can help minimize the formation of other side products.
Product is an Oil Instead of a Solid Presence of impurities, residual solvent, or the free base form instead of the hydrochloride salt.Ensure Complete Conversion to Hydrochloride Salt: Treat the crude product with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol). Remove Residual Solvent: Dry the product under high vacuum for an extended period. Purify the Product: Use column chromatography or recrystallization to remove impurities that may be preventing crystallization.
Difficulty in Product Purification Co-elution of impurities with the product in column chromatography, poor crystal formation during recrystallization.Optimize Chromatography Conditions: Experiment with different solvent systems and gradients. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the separation of basic compounds on silica gel.[7] Screen Recrystallization Solvents: Test a variety of single and mixed solvent systems to find the optimal conditions for crystallization. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.

IV. Experimental Protocols & Data

Protocol 1: Synthesis of 2-(2-Hydroxyethyl)-1H-imidazole (Intermediate)

This protocol is a general representation and may require optimization based on specific laboratory conditions.

Materials:

  • 2-Aminoethanol

  • Glyoxal (40% aqueous solution)

  • Ammonia (28% aqueous solution)

  • Methanol

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 2-aminoethanol (1.0 eq) and methanol.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add glyoxal (1.1 eq) to the cooled mixture while stirring.

  • After the addition is complete, add ammonia (3.0 eq) dropwise, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 2-(2-hydroxyethyl)-1H-imidazole.

Protocol 2: Synthesis of this compound

Materials:

  • 2-(2-Hydroxyethyl)-1H-imidazole

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (anhydrous)

  • Diethyl ether

Procedure:

  • Dissolve the crude 2-(2-hydroxyethyl)-1H-imidazole (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the solution. Gas evolution (HCl and SO₂) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and slowly add diethyl ether to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Table 1: Key Reaction Parameters and Expected Outcomes
Parameter Recommended Condition Expected Outcome/Rationale
Reactant Ratio (Hydroxyethyl imidazole:SOCl₂) 1 : 1.2A slight excess of thionyl chloride ensures complete conversion of the alcohol.
Solvent Anhydrous DichloromethaneA non-protic solvent is essential to prevent unwanted side reactions with thionyl chloride.
Reaction Temperature 0°C to Room TemperatureInitial cooling controls the exothermic reaction, followed by stirring at room temperature to drive it to completion.
Reaction Time 2 - 4 hoursReaction progress should be monitored by TLC to determine the optimal time.
Representative Yield 70-85%This is an estimated yield and may vary depending on the purity of the starting material and reaction scale.
Representative Purity >95%Purity after precipitation and washing. Further purification can be achieved by recrystallization if needed.

V. Visualizing the Workflow

Diagram 1: Synthetic Workflow

SynthesisWorkflow A 2-Aminoethanol + Glyoxal B Cyclization (with Ammonia) A->B Step 1 C 2-(2-Hydroxyethyl)-1H-imidazole B->C D Chlorination (SOCl₂) C->D Step 2 E 2-(2-Chloroethyl)-1H-imidazole Hydrochloride D->E

Caption: A simplified workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Low Product Yield CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp Purity OK Success Yield Improved CheckPurity->Success Impurity Found & Corrected ScreenSolvents Screen Solvents OptimizeTemp->ScreenSolvents No Improvement OptimizeTemp->Success Improvement Seen AdjustStoich Adjust Stoichiometry ScreenSolvents->AdjustStoich No Improvement ScreenSolvents->Success Improvement Seen AdjustStoich->Success Improvement Seen

Caption: A decision tree for troubleshooting low product yield in the synthesis.

VI. References

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. [Link]

  • Der Pharma Chemica. (2018). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. [Link]

  • Molecules. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • Journal of Heterocyclic Chemistry. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. [Link]

  • National Center for Biotechnology Information. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. [Link]

  • ResearchGate. (n.d.). (PDF) The regioselective synthesis of 2-substituted [[(α-aryl-(α'- amino)]methyl]imidazoles through a catalyst-free, one-pot, three-component reaction: Scope and limitations. [Link]

  • Google Patents. (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.

  • ResearchGate. (2021). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. [Link]

  • Molecules. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. [Link]

  • World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. [Link]

  • ResearchGate. (n.d.). Reactivity and synthesis of different ligands from imidazolium salts with β-chloroethyl substituents. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐chloro‐1‐AUX/PG‐1H‐imidazole that is the imidazole.... [https://www.researchgate.net/figure/Synthesis-of-2-chloro-1-AUXP G-1H-imidazole-that-is-the-imidazole-scaffold-made-ready_fig1_230006796]([Link] G-1H-imidazole-that-is-the-imidazole-scaffold-made-ready_fig1_230006796)

  • ResearchGate. (n.d.). An expeditious synthetic protocol for chlorination of imidazole N -oxide: Synthesis of 2-chloroimidazoles | Request PDF. [Link]

  • ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • Alchem Pharmtech. (n.d.). CAS 6429-10-3 | 2-(2-Chloroethyl)-1H-iMidazole. [Link]

  • Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of imidazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Chloroethyl)-1H-imidazole. [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.

  • ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl) -. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Chloroethyl)imidazole. [Link]

  • ResearchGate. (n.d.). 1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE. [Link]

Sources

Technical Support Center: Troubleshooting Byproducts in 2-(2-Chloroethyl)-1H-imidazole Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-Chloroethyl)-1H-imidazole hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with byproduct formation during this critical synthesis. Our goal is to provide practical, in-depth solutions in a direct question-and-answer format, grounded in mechanistic understanding and validated analytical strategies.

Section 1: Troubleshooting Guide - Reaction and Byproduct Formation

This section addresses the most common issues encountered during the synthesis, focusing on the causes of byproduct formation and strategies for mitigation.

Q1: What is the primary synthetic route for this compound, and what is its underlying mechanism?

The most prevalent laboratory and industrial synthesis involves the chlorination of 2-(2-hydroxyethyl)-1H-imidazole using thionyl chloride (SOCl₂).[1][2] The reaction converts the primary alcohol into the desired alkyl chloride. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are conveniently removed from the reaction mixture.[2][3]

The reaction mechanism is highly dependent on the chosen solvent and additives.[2]

  • In a non-nucleophilic solvent (e.g., chloroform, DCM): The reaction typically proceeds through an Sₙi (internal nucleophilic substitution) mechanism. The alcohol attacks the thionyl chloride, forming an intermediate alkyl chlorosulfite. The chloride from the chlorosulfite then attacks the carbon from the same side, leading to retention of stereochemistry .[3]

  • In the presence of a base (e.g., pyridine): The mechanism shifts to a classic Sₙ2 pathway. Pyridine reacts with the HCl byproduct and also assists in the displacement of the chlorosulfite group.[4] The free chloride ion then attacks the carbon from the opposite side, resulting in an inversion of stereochemistry .[2][4]

Reaction_Mechanism SM 2-(2-hydroxyethyl)-1H-imidazole INT Alkyl Chlorosulfite Intermediate SM->INT Attack on Sulfur SOCl2 SOCl₂ SOCl2->INT PROD 2-(2-Chloroethyl)-1H-imidazole INT->PROD SNi or SN2 Attack by Cl⁻ SO2 SO₂ (gas) INT->SO2 HCl HCl (gas) INT->HCl

Caption: General reaction pathway for the chlorination of 2-(2-hydroxyethyl)-1H-imidazole.

Q2: What are the most common byproducts I should expect, and how are they formed?

Byproduct formation is common due to the reactive nature of the imidazole ring and the harsh conditions of chlorination. Key byproducts include dimers, elimination products, and products from reactions involving the imidazole nitrogen.

Byproduct NameStructureFormation Pathway
Ether-Linked Dimer Imidazole-CH₂CH₂-O-CH₂CH₂-ImidazoleNucleophilic attack of an unreacted hydroxyl group from one molecule onto the newly formed chloroethyl group of another molecule (Williamson ether synthesis).
N-Alkylated Dimer Imidazole-CH₂CH₂-(N)-ImidazoleNucleophilic attack of a ring nitrogen from one molecule onto the chloroethyl group of another. This is especially prevalent if the ring nitrogen is deprotonated.
2-Vinyl-1H-imidazole Imidazole-CH=CH₂Elimination of HCl from the product, often promoted by heat or the presence of a base.
Cyclized Byproduct Fused Oxathiazolidine-like structureIn reactions of thionyl chloride with β-amino alcohols, cyclization can occur to form oxathiazolidine-2-oxides.[5] The imidazole nitrogen, being β to the alcohol, could potentially lead to an analogous fused-ring byproduct.
Unreacted Starting Material Imidazole-CH₂CH₂-OHIncomplete reaction due to insufficient reagent, low temperature, or short reaction time.

digraph "Byproduct_Pathways" {
graph [splines=true, overlap=false];
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edge [fontname="Arial", color="#EA4335", fontcolor="#EA4335", arrowhead="vee"];
// Nodes
Product [label="Desired Product\n(2-(2-Chloroethyl)-1H-imidazole)", fillcolor="#E6F4EA", fontcolor="#202124"];
SM [label="Starting Material\n(2-(2-hydroxyethyl)-1H-imidazole)", fillcolor="#E8E8E8", fontcolor="#202124"];
Dimer_Ether [label="Ether-Linked Dimer"];
Dimer_N [label="N-Alkylated Dimer"];
Vinyl [label="2-Vinyl-1H-imidazole"];
Cyclized [label="Cyclized Byproduct"];

// Edges
Product -> Dimer_Ether [label=" + Starting Material"];
SM -> Dimer_Ether [style=dashed, color="#5F6368"];
Product -> Dimer_N [label=" + Another Product/SM"];
Product -> Vinyl [label=" -HCl (Elimination)"];
SM -> Cyclized [label=" + SOCl₂ (Intramolecular)"];

}

Caption: Potential pathways for the formation of common reaction byproducts.

Q3: My reaction mixture turned dark brown/black and resulted in a low yield. What likely caused this?

Severe discoloration and tar formation are typically signs of product degradation and polymerization, often caused by:

  • Poor Temperature Control: The reaction between an alcohol and thionyl chloride is highly exothermic.[4] An uncontrolled temperature rise can accelerate side reactions and lead to the decomposition of the imidazole ring.

  • Acid-Catalyzed Polymerization: The HCl generated during the reaction can protonate the imidazole ring, and both the starting material and product can participate in acid-catalyzed polymerization or degradation pathways, especially at elevated temperatures.

  • Excess Reagent or Prolonged Reaction Time: Leaving the reaction for too long or using a large excess of thionyl chloride, a powerful dehydrating and chlorinating agent, can promote the formation of complex, intractable byproducts.

Section 2: Troubleshooting Guide - Analysis and Characterization

This section provides guidance on using analytical techniques to identify and quantify the byproducts discussed above.

Q4: What is the best overall analytical workflow for identifying unknown impurities in my final product?

A multi-technique approach is essential for confident identification of byproducts.

Analytical_Workflow A Crude Reaction Mixture B TLC / HPLC Analysis (Assess Complexity & Polarity) A->B C Flash Chromatography (Isolate Impurities) B->C If complex D LC-MS / GC-MS (Determine Molecular Weights) B->D Direct analysis C->D E NMR Spectroscopy (¹H, ¹³C, 2D NMR) C->E For pure fractions D->E F Structure Elucidation E->F

Caption: A systematic workflow for the identification and characterization of reaction byproducts.

  • Initial Assessment (TLC/HPLC): Begin by analyzing the crude product to determine the number of components and their relative polarities. This helps in developing a purification strategy.

  • Molecular Weight Determination (MS): Use GC-MS for volatile components (like the vinyl byproduct) and LC-MS for less volatile or thermally sensitive compounds (like dimers). This provides the molecular formula, which is a critical first step.[6][7]

  • Structural Elucidation (NMR): Once an impurity is isolated or sufficiently concentrated, acquire high-resolution ¹H and ¹³C NMR spectra.[8][9] For complex structures, 2D NMR experiments (COSY, HSQC, HMBC) are invaluable for piecing together the molecular skeleton.[10]

Q5: I have unexpected peaks in my ¹H NMR spectrum. How can I begin to identify the corresponding structure?

Systematically analyze the chemical shift, integration, and multiplicity of the unknown signals.

Observed ¹H NMR SignalPotential Structure/FragmentRationale
Triplet ~3.8 ppm, Triplet ~4.3 ppm -CH₂-CH₂-O-Characteristic of an ethyl group attached to an oxygen, suggesting an ether-linked dimer .
Signals between 5.0-7.0 ppm -CH=CH₂The vinyl group protons typically appear in this downfield region with characteristic splitting patterns (dd, d), indicating the elimination byproduct .
Broad singlet, disappears with D₂O shake -OHA broad signal that is exchangeable with deuterium oxide is indicative of a hydroxyl group from the unreacted starting material .
Complex overlapping multiplets Polymer or multiple unresolved impuritiesIf signals are broad and lack clear multiplicity, it often points to polymeric material or a mixture of several closely related byproducts.

Reference the ¹H NMR spectrum of pure imidazole for comparison of the aromatic protons.[9] Protonation or substitution on the imidazole ring causes significant downfield shifts of the ring protons.[10]

Section 3: Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize yield while minimizing byproduct formation.

Materials:

  • 2-(2-hydroxyethyl)-1H-imidazole

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas supply

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • Set up a dry three-neck flask under a nitrogen atmosphere, equipped with a magnetic stirrer and a dropping funnel.

  • To the flask, add 2-(2-hydroxyethyl)-1H-imidazole (1.0 eq) dissolved in anhydrous DCM.

  • Cool the flask to 0 °C using an ice-water bath.

  • Charge the dropping funnel with thionyl chloride (1.1 - 1.2 eq) dissolved in anhydrous DCM.

  • Add the thionyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. An uncontrolled exotherm is a primary cause of degradation.[4]

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully bubble nitrogen through the mixture to remove excess SO₂ and HCl.

  • The product hydrochloride salt often precipitates. Collect the solid by filtration, wash with cold DCM or diethyl ether, and dry under vacuum.

Protocol 2: Impurity Profiling by GC-MS

This method is suitable for identifying volatile byproducts like 2-vinyl-1H-imidazole.

Sample Preparation:

  • Take a small aliquot of the crude reaction mixture.

  • If the product is a salt, neutralize with a base (e.g., dilute NaHCO₃) and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Dissolve the residue in a suitable solvent (e.g., methanol or DCM) for injection.

GC-MS Parameters:

ParameterSetting
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow ~1.0 mL/min
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 40-450 m/z

References

  • ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c.
  • Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions.
  • National Institutes of Health (NIH). (n.d.). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism.
  • Canadian Science Publishing. (n.d.). The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds.
  • Biosynth. (n.d.). This compound.
  • Chemistry LibreTexts. (2019). Reactions of Alcohols with Thionyl Chloride.
  • PubMed Central (PMC). (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution.
  • News-Medical.Net. (n.d.). Analytical Chemistry Techniques.
  • Journal of Chemical and Pharmaceutical Research (JOCPR). (n.d.). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity.
  • ResearchGate. (n.d.). (PDF) Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity.
  • Veeprho. (n.d.). Imidazole Impurities and Related Compound.
  • ChemicalBook. (n.d.). Imidazole(288-32-4) 1H NMR spectrum.
  • Royal Society of Chemistry. (2022). CHAPTER 6: Chlorination Using Thionyl Chloride.
  • International Journal of Advanced Research (IJAR). (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • PubMed Central (PMC). (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry.

Sources

Technical Support Center: Proactive Strategies for Preventing Polymerization of 2-(2-Chloroethyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(2-Chloroethyl)-1H-imidazole hydrochloride. This resource is designed to provide in-depth, practical guidance to mitigate the inherent risk of polymerization associated with this reactive molecule. By understanding the underlying mechanisms of its instability and implementing the proactive strategies outlined below, you can ensure the integrity of your experiments and the quality of your results.

Understanding the Challenge: The Inherent Instability

This compound is a valuable building block in pharmaceutical synthesis. However, its structure, featuring a reactive chloroethyl side chain and a nucleophilic imidazole ring, makes it susceptible to self-reaction, leading to oligomerization and polymerization. This process can compromise sample purity, alter reactivity, and lead to inconsistent experimental outcomes. This guide provides a comprehensive framework for preventing this undesirable side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the polymerization of this compound?

A1: The primary polymerization pathway is believed to be a step-growth quaternization polymerization .[1][2] This occurs when the nucleophilic nitrogen of the imidazole ring of one molecule attacks the electrophilic carbon of the chloroethyl group of another molecule. This intermolecular reaction forms a dimeric imidazolium salt, which can then continue to react with other monomers, leading to the formation of oligomers and polymers.

Q2: What are the key factors that can trigger or accelerate this polymerization?

A2: Several factors can significantly influence the rate of polymerization:

  • Temperature: Elevated temperatures provide the activation energy for the intermolecular quaternization reaction, significantly accelerating polymerization.

  • pH: Both highly acidic and highly alkaline conditions can promote degradation and side reactions. For many imidazole derivatives, the slowest degradation is often observed near neutral pH.[3][4][5]

  • Presence of Nucleophiles: External nucleophiles can potentially initiate or participate in side reactions.

  • Light Exposure: While quaternization is the primary concern, some imidazole derivatives are known to be sensitive to photodegradation, which could potentially generate reactive species.[6]

  • Concentration: Higher concentrations of the monomer increase the probability of intermolecular collisions and subsequent reactions.

Q3: How can I visually identify if my sample has started to polymerize?

A3: Early stages of polymerization may not be visually apparent. However, as the process progresses, you might observe:

  • A change in the physical appearance of the solid, such as clumping, discoloration, or the formation of a gummy or waxy substance.

  • Decreased solubility in your intended solvent.

  • The appearance of new, broad peaks in analytical spectra (e.g., NMR, HPLC) corresponding to oligomeric species.

Troubleshooting Guide: Addressing Common Issues

Problem Potential Cause Recommended Action
Unexpectedly low yield in a reaction using the imidazole. Polymerization of the starting material.Verify the purity of the this compound before use using an appropriate analytical technique (e.g., NMR, HPLC). If polymerization is suspected, purify the monomer if possible or use a fresh, properly stored batch.
Inconsistent reaction outcomes between batches. Varying degrees of oligomerization in the starting material.Implement stringent storage and handling protocols for the imidazole. Qualify each new batch of the reagent to ensure it meets the required purity specifications before use in critical experiments.
Difficulty dissolving the imidazole in the reaction solvent. The material has polymerized, leading to reduced solubility.Discard the polymerized material. Obtain a fresh, unpolymerized sample and store it under the recommended conditions.
Appearance of multiple, unidentified peaks in post-reaction analysis. Formation of oligomers during the reaction.Optimize reaction conditions to minimize polymerization. Consider lowering the reaction temperature, using a more dilute solution, and ensuring the pH of the reaction mixture is controlled.

Proactive Prevention: Protocols and Best Practices

To maintain the stability and purity of this compound, a multi-faceted approach focusing on proper storage, handling, and the potential use of inhibitors is crucial.

Storage and Handling Protocol

Proper storage is the first and most critical line of defense against polymerization.

Step-by-Step Storage Protocol:

  • Temperature: Store the compound at or below the recommended temperature, typically 2-8°C. Avoid temperature cycling. For long-term storage, consider storage at -20°C.

  • Inert Atmosphere: Store the container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Light Protection: Keep the container in a dark location or use an amber vial to protect it from light.

  • Container Integrity: Ensure the container is tightly sealed to prevent the ingress of atmospheric moisture.

Workflow for Handling the Compound:

cluster_storage Storage cluster_handling Handling cluster_return Return to Storage Storage Store at 2-8°C under inert atmosphere (Ar/N2) and protected from light. Equilibrate Allow container to equilibrate to room temperature before opening. Storage->Equilibrate Retrieve InertAtmosphere Open and handle only under an inert atmosphere (glove box or Schlenk line). Equilibrate->InertAtmosphere Dispense Quickly dispense the required amount. InertAtmosphere->Dispense Reseal Tightly reseal the container under a positive pressure of inert gas. Dispense->Reseal Return Promptly return to recommended storage conditions. Reseal->Return Store

Caption: Recommended workflow for handling this compound.

Use of Polymerization Inhibitors

For applications where the compound will be stored in solution or subjected to elevated temperatures, the addition of a polymerization inhibitor can be beneficial.

  • Free-Radical Scavengers: While the primary mechanism is not free-radical, the presence of impurities or exposure to certain conditions could initiate radical pathways. The use of a free-radical scavenger can provide an additional layer of protection.[6]

    • Hydroquinone (HQ): A common and effective free-radical polymerization inhibitor.[7][8] It works by reacting with free radicals to form stable compounds.[9]

    • Recommended Concentration: A starting concentration of 100-200 ppm of hydroquinone can be effective for stabilizing vinyl monomers and may be applicable here.[10]

Protocol for Adding a Polymerization Inhibitor:

  • Inhibitor Selection: Choose a suitable inhibitor based on compatibility with your solvent and downstream reaction conditions. Hydroquinone is a good starting point.

  • Stock Solution Preparation: Prepare a stock solution of the inhibitor in a compatible solvent.

  • Addition to Monomer: Add the required volume of the inhibitor stock solution to the this compound solution to achieve the desired final concentration.

  • Thorough Mixing: Ensure the inhibitor is homogeneously mixed throughout the solution.

  • Storage: Store the stabilized solution under the recommended storage conditions (2-8°C, inert atmosphere, protected from light).

pH Control

Maintaining a near-neutral pH is often critical for the stability of imidazole derivatives.[3][4][5]

  • Buffering: If the compound is to be used in an aqueous solution for an extended period, consider using a buffer system to maintain a pH between 6 and 8.

  • Avoid Extremes: Avoid prolonged exposure to strongly acidic or basic conditions, as these can accelerate degradation.

Analytical Monitoring for Early Detection of Polymerization

Regularly monitoring the purity of your this compound is a key component of a proactive stability program.

UV-Vis Spectroscopy for Qualitative Assessment

The formation of oligomers and polymers can lead to changes in the electronic structure of the molecule, which may be detectable by UV-Vis spectroscopy. An increase in absorbance or a shift in the absorption maximum could indicate the onset of polymerization.[11][12]

Experimental Protocol for UV-Vis Monitoring:

  • Reference Spectrum: Upon receiving a new batch of the compound, dissolve a small, accurately weighed amount in a suitable, UV-transparent solvent (e.g., acetonitrile or water) to a known concentration. Record the UV-Vis spectrum and note the wavelength of maximum absorbance (λmax) and the absorbance value.

  • Periodic Monitoring: At regular intervals (e.g., weekly or monthly, depending on storage conditions and usage), prepare a solution of the same concentration and record the spectrum under identical conditions.

  • Data Comparison: Compare the new spectrum to the reference spectrum. A significant increase in absorbance or the appearance of new absorption bands may indicate degradation or polymerization.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a powerful technique for separating the monomer from any oligomeric species that may have formed.[13][14]

Experimental Protocol for HPLC Analysis:

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or another suitable modifier) and acetonitrile is a good starting point.

  • Detection: UV detection at the λmax of the compound.

  • Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram. The appearance of new, broader peaks at different retention times from the main monomer peak is indicative of oligomer formation. The area of these peaks can be used to quantify the extent of polymerization.

Gel Permeation Chromatography (GPC)

For a more detailed analysis of the molecular weight distribution of any oligomers or polymers that have formed, GPC is the method of choice.[15]

Experimental Protocol for GPC Analysis:

  • Column: Select a GPC column set appropriate for the expected molecular weight range of the oligomers.

  • Mobile Phase: A solvent in which both the monomer and potential oligomers are soluble, such as tetrahydrofuran (THF).

  • Calibration: Calibrate the system using polystyrene standards of known molecular weights.

  • Analysis: The resulting chromatogram will show the distribution of molecular weights, allowing for the quantification of different oligomeric species.

Logical Framework for Stability Assessment

cluster_start Initial Assessment cluster_storage_protocol Storage & Handling cluster_monitoring Ongoing Monitoring cluster_decision Decision Point Start Receive new batch of 2-(2-Chloroethyl)-1H-imidazole hydrochloride InitialAnalysis Perform initial purity analysis (HPLC, NMR) and record reference UV-Vis spectrum. Start->InitialAnalysis Storage Store under recommended conditions (2-8°C, inert gas, light protection). InitialAnalysis->Storage Handling Follow strict handling protocol for dispensing. Storage->Handling PeriodicAnalysis Periodic analysis by UV-Vis and HPLC. Handling->PeriodicAnalysis Compare Compare results to initial reference data. PeriodicAnalysis->Compare Decision Evidence of polymerization? Compare->Decision Use Proceed with experiment. Decision->Use No Discard Discard batch and procure new material. Decision->Discard Yes

Caption: A logical workflow for the stability assessment of this compound.

By adhering to these comprehensive guidelines, researchers can significantly minimize the risk of polymerization of this compound, thereby ensuring the reliability and reproducibility of their experimental work.

References

  • US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents.
  • UV-Vis/FT-NIR in situ monitoring of visible-light induced polymerization of PEGDA hydrogels initiated by eosin/triethanolamine/O2 - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Radical scavengers | Preventing polymerization. Available at: [Link]

  • Characterization Techniques of Polymer Aging: From Beginning to End | Chemical Reviews. Available at: [Link]

  • US20140330053A1 - Hydroquinone Compounds for Inhibiting Monomer Polymerization - Google Patents.
  • UV-VIS - Ultraviolet Visible Spectroscopy - Materials Characterization Services. Available at: [Link]

  • US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization - Google Patents.
  • Pyrene-Based Imidazole Derivatives as Visible-Light Photoinitiators: A Comprehensive Research and Application in Hybrid Radical/Cationic Stepwise Polymerization | Macromolecules - ACS Publications. Available at: [Link]

  • Illustration of the mechanism of hydroquinone as a polymerization inhibitor. - ResearchGate. Available at: [Link]

  • (PDF) UV-Vis/FT-NIR in-situ monitoring of visible-light induced polymerization of PEGDA hydrogels initiated by eosin/triethanolamine/O 2 - ResearchGate. Available at: [Link]

  • Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B. Available at: [Link]

  • REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW - ResearchGate. Available at: [Link]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Available at: [Link]

  • Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids - Chemical Communications (RSC Publishing). Available at: [Link]

  • Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts - Organic Chemistry Portal. Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA). Available at: [Link]

  • Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies - PubMed. Available at: [Link]

  • Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. Available at: [Link]

  • Synthesis of Main-Chain Chiral Quaternary Ammonium Polymers for Asymmetric Catalysis Using Quaternization Polymerization - MDPI. Available at: [Link]

  • Synthesis of polysiloxane-based quaternized imidazolium salts with a hydroxy group at the end of alkyl groups | Request PDF - ResearchGate. Available at: [Link]

  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC - PubMed Central. Available at: [Link]

  • Expiration Dating and Stability Testing for Human Drug Products - FDA. Available at: [Link]

  • Microwave Assisted Reactions of Some Azaheterocylic Compounds - PMC - NIH. Available at: [Link]

  • 2-(2-Chloroethyl)-1H-imidazole | C5H7ClN2 | CID 23219041 - PubChem. Available at: [Link]

  • GPC/SEC Analysis of Oligomers and Low Molar Mass Polymers in THF | Agilent. Available at: [Link]

  • Imidazole-containing Polymers. Synthesis and Polymerization of the Monomer 4(5)-Vinylimidazole | Journal of the American Chemical Society. Available at: [Link]

  • Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. Available at: [Link]

  • Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Polymer based advanced recipes for imidazoles: a review - PMC - PubMed Central. Available at: [Link]

  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PubMed. Available at: [Link]

  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. Available at: [Link]

  • Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution - ResearchGate. Available at: [Link]

  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - ResearchGate. Available at: [Link]

  • (PDF) Reaction strategies for synthesis of imidazole derivatives: a review - ResearchGate. Available at: [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI. Available at: [Link]

  • Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution - PMC. Available at: [Link]

  • Antioxidants, Radical Scavengers, and Their Impact on Oxidative Stress. Available at: [Link]

  • Designing imidazole-based ionic liquids and ionic liquid monomers for emerging technologies - Arizona State University. Available at: [Link]

  • Scalable, safer and greener syntheses of vinylimidazoles via reactive distillation of hydroxyethylimidazole intermediates - OSTI.GOV. Available at: [Link]

  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - ResearchGate. Available at: [Link]

  • pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution - Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Strategies for Selective N-Alkylation with 2-(2-Chloroethyl)-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols for the selective N-alkylation using 2-(2-chloroethyl)-1H-imidazole hydrochloride. As a bifunctional reagent, it presents unique challenges and opportunities in synthetic chemistry, which this guide aims to clarify.

Introduction: The Challenge of a Bifunctional Reagent

2-(2-Chloroethyl)-1H-imidazole is a versatile building block, containing both a nucleophilic imidazole ring and an electrophilic chloroethyl side chain. The commercially available hydrochloride salt requires neutralization before the imidazole nitrogen can act as a nucleophile. The primary challenge in using this reagent is controlling its reactivity to favor the desired intermolecular alkylation of a target nucleophile, while avoiding unwanted side reactions. The main competing pathways are intramolecular cyclization and intermolecular self-polymerization.

This guide is structured to address the most common issues encountered during its use and to provide robust strategies for achieving selective and high-yielding N-alkylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific problems that users may encounter during their experiments.

Q1: My reaction yield is very low, and I'm recovering mostly my starting nucleophile. What's going wrong?

Answer: A low conversion rate when using this compound often points to issues with base selection, reaction conditions, or the inherent stability of the free base form of the reagent.

Troubleshooting Steps:

  • Insufficient Base: The starting material is a hydrochloride salt. You need at least one equivalent of base to neutralize the HCl and a second equivalent to deprotonate the nucleophile you intend to alkylate. For the imidazole nitrogen of the reagent itself to be deprotonated for other reactions, an even stronger base might be necessary.

  • Base Strength: A weak base like potassium carbonate (K₂CO₃) may not be sufficient to deprotonate less acidic nucleophiles efficiently. Consider stronger bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃), which are effective in deprotonating imidazoles and other N-heterocycles.[1][2]

  • Premature Decomposition/Cyclization: The free base of 2-(2-chloroethyl)-1H-imidazole can be unstable. Once generated, it can rapidly undergo intramolecular cyclization, especially at elevated temperatures. This depletes the active alkylating agent from the reaction mixture before it has a chance to react with your target nucleophile.

    • Solution: Generate the free base in situ at a low temperature (e.g., 0 °C) in the presence of your target nucleophile. Add the base slowly to the mixture of the hydrochloride salt and your substrate. This allows the intermolecular reaction to compete more effectively with the intramolecular cyclization.

Q2: My reaction produced a major, highly polar byproduct that is not my desired product. What is it and how can I avoid it?

Answer: The most common and highly polar byproduct is the result of an intramolecular SN2 reaction, leading to the formation of a fused bicyclic imidazolium salt: 2,3-dihydro-1H-imidazo[1,2-a]imidazol-4-ium chloride.

G

Prevention Strategies:

  • Temperature Control: This side reaction is highly temperature-dependent. Running the reaction at room temperature or below can significantly suppress the rate of cyclization.

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO can accelerate SN2 reactions, including this unwanted intramolecular cyclization. Consider less polar solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) to slow down this side reaction.[3]

  • Maximize Intermolecular Rate: The principle here is to make the desired intermolecular reaction kinetically favored over the intramolecular one.

    • Use a higher concentration of your target nucleophile.

    • Choose conditions (base, solvent) that optimally activate your specific nucleophile for the attack on the chloroethyl group.

Q3: I'm observing the formation of an insoluble white solid (precipitate) in my reaction. What is this?

Answer: The formation of an insoluble material often indicates intermolecular self-reaction or polymerization. In this process, the imidazole nitrogen of one molecule attacks the chloroethyl group of another, leading to a chain-like structure.

G

Troubleshooting Steps:

  • Control Stoichiometry: Ensure your target nucleophile is present in a stoichiometric or slight excess amount relative to the this compound. This increases the probability of the reagent reacting with your substrate instead of itself.

  • Slow Addition: Adding the 2-(2-chloroethyl)-1H-imidazole (or the base to the mixture) slowly and under dilute conditions can minimize its self-reaction. High local concentrations of the reagent can favor polymerization.

Q4: I am trying to alkylate an unsymmetrically substituted imidazole, and I'm getting a mixture of N-1 and N-3 isomers. How can I improve regioselectivity?

Answer: Achieving regioselectivity in the alkylation of unsymmetrical imidazoles is a classic challenge in heterocyclic chemistry.[4] The product ratio is governed by a delicate balance of steric and electronic factors.[2]

Strategies for Regiocontrol:

  • Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom. If your imidazole has a bulky substituent at the C-4 (or C-5) position, the alkylation will preferentially occur at the more accessible N-1 position. The 2-(2-chloroethyl) group itself is not exceptionally bulky, so the directing effect will primarily come from your substrate.[2]

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CO₂R) on the imidazole ring deactivate the adjacent nitrogen, making the more remote nitrogen more nucleophilic and thus the preferred site of alkylation.[2] Conversely, electron-donating groups can lead to mixtures.

  • Protecting Groups: For complex substrates where high regioselectivity is essential, consider using a protecting group strategy. While this adds steps, it provides the most reliable control.

Experimental Protocols & Data

Table 1: Troubleshooting Guide Summary
Problem Observed Probable Cause(s) Recommended Solutions & Key Parameters
Low Conversion / Low Yield 1. Insufficient base. 2. Inappropriate base strength. 3. Reagent decomposition via cyclization.1. Use >2 eq. of base. 2. Switch to a stronger base (e.g., NaH, KOtBu). 3. Run reaction at low temperature (0 °C to RT); add base slowly.
Major Polar Byproduct Intramolecular cyclization.1. Lower reaction temperature (≤ RT). 2. Use less polar solvents (THF, MeCN). 3. Increase concentration of the target nucleophile.
Insoluble Precipitate Intermolecular self-polymerization.1. Use a slight excess of the target nucleophile. 2. Employ high dilution conditions. 3. Use slow addition of the alkylating agent.
Mixture of Regioisomers Poor regiocontrol due to steric/electronic factors.1. Leverage steric hindrance on the substrate. 2. Exploit electronic effects of substituents. 3. Consider a protecting group strategy for complex cases.
Protocol: Selective N-Alkylation of 4-Phenyl-1H-imidazole

This protocol provides a representative method for using this compound to alkylate a model nucleophile, aiming to minimize side reactions.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 4-phenyl-1H-imidazole (1.0 eq) and anhydrous Tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Addition of Alkylating Agent: In a separate flask, suspend this compound (1.2 eq) in anhydrous THF. Add triethylamine (TEA, 1.2 eq) and stir for 20 minutes at room temperature to generate the free base.

  • Reaction: Cool the first flask containing the imidazolide anion back to 0 °C. Slowly add the suspension of the free base of the alkylating agent from the second flask via cannula over 30-45 minutes.

  • Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired N-alkylated product.

G

References

  • Singh, U. P., & Bhat, H. R. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of the Serbian Chemical Society, 77(4), 435-443. Available at: [Link]

  • Hanoon, H. A., et al. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3). Available at: [Link]

  • Pawar, S. S., & Rindhe, S. S. (2021). Synthesis of some substituted imidazole derivatives. Organic Chemistry: An Indian Journal, 16(4), 5598. Available at: [Link]

  • James, T., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3847-3866. Available at: [Link]

  • Reddit User Discussion. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Available at: [Link]

  • ResearchGate. (2012). Convenient Synthesis of Highly Substituted Imidazole Derivatives. ResearchGate. Available at: [Link]

  • Yang, X., et al. (2022). An electrochemical tandem Michael addition, azidation and intramolecular cyclization strategy for the synthesis of imidazole derivatives. Organic & Biomolecular Chemistry, 20(4), 785-789. Available at: [Link]

  • Guedes, G. P., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(14), 5486. Available at: [Link]

  • International Union of Pure and Applied Chemistry. N alkylation at sp3 Carbon Reagent Guide. IUPAC. Available at: [Link]

  • Google Patents. (1991). Process for preparing 1-alkylimidazoles. US5011934A.
  • Gabov, Y. A., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2080-2085. Available at: [Link]

  • PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-5. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Chloroethyl)-1H-imidazole. National Center for Biotechnology Information. Available at: [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(9), 6367-6373. Available at: [Link]

  • Atanasova-Stamova, S., Georgieva, S., & Georgieva, M. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica, 5(2), 7-13. Available at: [Link]

  • Grimmett, M. R. (1997). N-Alkylation of imidazoles. University of Otago. Available at: [Link]

  • Adib, M., et al. (2014). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. Synlett, 25(19), 2793-2796. Available at: [Link]

  • ResearchGate. (2015). What is the procedure for the reaction of imidazole with alkyl halide?. ResearchGate. Available at: [Link]

  • ResearchGate. (2000). Solvent effects on the benzylation with substituted imidazoles in acetonitrile and methanol. Bulletin of the Korean Chemical Society, 21(6), 653-655. Available at: [Link]

  • Atanasova-Stamova, S., Georgieva, S., & Georgieva, M. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica, 5(2), 7-13. Available at: [Link]

Sources

dealing with the hydroscopic nature of 2-(2-Chloroethyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2-Chloroethyl)-1H-imidazole hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals on Managing its Hygroscopic Nature

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and solve problems that may arise during your work with this compound, with a focus on issues stemming from its hygroscopic properties.

Q1: My sample of this compound is gaining weight on the analytical balance, leading to inaccurate measurements. What's happening and how can I fix it?

Root Cause: This is the classic sign of a hygroscopic substance actively absorbing atmospheric moisture.[1][2] The continuous weight gain makes it impossible to obtain an accurate mass for your reaction or analysis, leading to significant errors in stoichiometry and concentration calculations.

Solution: The key is to minimize the compound's exposure to ambient air. A controlled environment and swift technique are essential.

Detailed Protocol: Accurate Weighing of this compound

  • Preparation is Key: Before retrieving the stock bottle, prepare everything you need: your reaction flask (pre-weighed or "tared"), a clean spatula, and any necessary solvents. Ensure the analytical balance is calibrated and stable.

  • Equilibrate the Stock Bottle: If the compound is stored in a refrigerator or freezer, allow the sealed container to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Use a Controlled Atmosphere (Recommended):

    • Glove Box/Bag: The most reliable method is to handle and weigh the compound inside a glove box or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon).[3][4]

    • Low Humidity Room: If a glove box is unavailable, perform the weighing in a room with controlled low humidity (<40% RH).[5]

  • Weigh by Difference (Standard Practice):

    • Place the sealed stock bottle of the compound on the balance and record its mass.

    • Remove the bottle from the balance, quickly transfer an approximate amount of the solid to your reaction flask, and immediately reseal the stock bottle.

    • Place the stock bottle back on the balance. The difference between the initial and final mass is the exact amount of compound you have transferred. This method avoids leaving the hygroscopic powder exposed on weighing paper.

  • Work Quickly: Regardless of the method, speed is critical. Open the container, dispense the powder, and reseal the container as quickly as possible.[6]

  • Consider a Stock Solution: For repeated small-scale reactions, a highly effective strategy is to prepare a concentrated stock solution of the entire bottle's contents in a suitable anhydrous solvent.[7] This allows you to dispense the reagent by volume using a syringe, completely bypassing the challenges of weighing the solid for each experiment.[8]

Experimental Workflow: Weighing a Hygroscopic Compound

G cluster_prep Preparation cluster_weigh Weighing Method cluster_action Execution cluster_alt Alternative Strategy prep1 Allow sealed container to reach room temp. method_choice Choose Method prep1->method_choice prep2 Prepare tared flask and spatula prep2->method_choice glovebox Ideal: Weigh in Glove Box / Dry Box method_choice->glovebox Best Practice by_difference Standard: Weigh by Difference method_choice->by_difference Good Practice direct Not Recommended: Direct Weighing method_choice->direct High Error Risk transfer Quickly transfer solid to flask glovebox->transfer by_difference->transfer direct->transfer reseal Immediately reseal stock bottle transfer->reseal calculate Calculate transferred mass reseal->calculate stock_sol Prepare a stock solution in anhydrous solvent calculate->stock_sol For multiple reactions

Caption: Workflow for accurately weighing hygroscopic solids.

Q2: The powder in my stock bottle has formed hard clumps. Can I still use it, and what are the implications?

Root Cause: Clumping or "caking" is a clear physical sign of significant moisture absorption.[1][9] The absorbed water molecules act as a bridge between particles, causing them to agglomerate.

Implications & Solutions:

  • Purity and Stoichiometry: The material is no longer pure this compound; it is a mixture with water. Using it will introduce an unknown amount of water into your reaction and lead to inaccurate molar calculations.

  • For Non-Critical Applications: If the reaction is robust and not sensitive to water, you might be able to use the material after physically breaking up the clumps with a clean, dry spatula.[6] However, this is not recommended for sensitive or quantitative applications.

  • For Sensitive Reactions: Do not use clumped material. The risk of inconsistent results and side reactions is too high. The presence of water can hydrolyze the chloroethyl group or interfere with base-sensitive steps.

  • Drying the Material: You can attempt to dry the compound in a vacuum oven at a gentle temperature (e.g., 40-50 °C) over a desiccant like phosphorus pentoxide. Caution: Imidazole derivatives can be thermally sensitive. Always test a small sample first and verify the compound's integrity post-drying via analytical methods (e.g., melting point, NMR spectroscopy) to ensure no degradation has occurred.[6][10]

Q3: My reaction yields are inconsistent, and sometimes I see unexpected byproducts. Could the hygroscopic nature of the imidazole precursor be the cause?

Root Cause: Absolutely. Uncontrolled water content is a common source of poor reproducibility in organic synthesis.[4]

Mechanistic Explanation:

  • Water as a Reactant: Water can act as a nucleophile, potentially leading to hydrolysis of the chloroethyl side chain, forming the corresponding alcohol. This consumes your starting material and generates a significant impurity.

  • Altered Reaction Conditions: The presence of water can alter the polarity of the solvent system, affect the solubility of reagents, and interfere with the function of catalysts or bases, especially those that are water-sensitive (e.g., NaH, LDA).

  • Degradation: Over time, moisture can facilitate the degradation of the compound, even during storage.[9]

Troubleshooting Decision Tree

G start Inconsistent Reaction Results q1 Is your imidazole reagent free-flowing powder? start->q1 a1_yes Yes. Reagent appears dry. q1->a1_yes Yes a1_no No. Reagent is clumpy/caked. q1->a1_no No q2 Are you using anhydrous solvents & reagents? a1_yes->q2 solution1 Root Cause: Water in starting material. Action: Discard old reagent, use fresh bottle. Implement proper weighing protocol. a1_no->solution1 a2_yes Yes. All precautions taken. q2->a2_yes Yes a2_no No. Solvents may contain water. q2->a2_no No q3 Is the reaction run under an inert atmosphere (N2/Ar)? a2_yes->q3 solution2 Root Cause: Contaminated solvents. Action: Use freshly dried solvents. Check other reagents for water content. a2_no->solution2 a3_yes Yes. System is sealed. q3->a3_yes Yes a3_no No. Reaction is open to air. q3->a3_no No end Problem likely unrelated to water. Investigate other parameters (temp, stoichiometry, purity of other reagents). a3_yes->end solution3 Root Cause: Atmospheric moisture. Action: Set up reaction under an inert atmosphere. a3_no->solution3

Caption: Decision tree for troubleshooting inconsistent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the absolute best way to store this compound to ensure its long-term stability?

Answer: Proper storage is your first line of defense against moisture.[6] The goal is to create multiple barriers between the compound and atmospheric humidity.

Storage ParameterRecommendationRationale
Primary Container The original manufacturer's bottle with a tightly sealing cap.Designed for the product; ensures a good initial seal.
Secondary Seal Wrap the cap and neck of the bottle with Parafilm® or electrical tape.Provides an additional physical barrier against moisture ingress.
Secondary Container Place the sealed bottle inside a desiccator cabinet or a larger sealed container (e.g., a screw-top jar).Creates a micro-environment of dry air around the primary container.[11]
Desiccant Add a desiccant, such as silica gel or calcium sulfate, to the secondary container.[9][12]Actively absorbs any moisture that enters the secondary container, keeping the air dry.[11]
Atmosphere For maximum protection, store in a nitrogen-filled dry box or desiccator.An inert atmosphere completely displaces moist air.[4]
Temperature Store at room temperature as recommended by the supplier, unless specified otherwise.[13] Avoid temperature cycling.Prevents condensation that can occur when moving containers from cold to warm environments.
Q2: How does moisture absorption affect analytical results like NMR, Mass Spec, or Elemental Analysis?
  • NMR Spectroscopy: A broad peak corresponding to water will appear in your ¹H NMR spectrum (typically ~1.5-4.5 ppm depending on the solvent and concentration). This can obscure other signals and makes accurate integration for quantitative NMR impossible.

  • Mass Spectrometry: While water itself isn't typically observed, its presence can affect the ionization process. More importantly, if the compound has degraded due to moisture (e.g., hydrolysis), you will see peaks corresponding to the degradation products, confusing the interpretation of your sample's purity.

  • Elemental Analysis (CHN Analysis): This technique is highly sensitive to impurities. The presence of water (H₂O) will artificially inflate the hydrogen and oxygen content and decrease the relative percentages of carbon, nitrogen, and chlorine, leading to results that do not match the theoretical values for the pure compound.

Q3: My entire lab is in a high-humidity environment. What are the most critical, cost-effective measures I can take?

Answer: Even in challenging environments, you can take effective steps.

  • Aliquot Your Reagent: When you receive a new bottle, consider quickly dividing it into smaller, single-use vials inside a glove bag or on a very dry day.[5] This prevents the need to repeatedly open the main stock bottle.

  • Invest in Desiccators: A high-quality, well-sealed desiccator cabinet is a crucial and cost-effective investment. Ensure the desiccant is regularly regenerated (by heating) or replaced.

  • Use Glove Bags: If a full glove box is not feasible, inflatable glove bags offer an affordable way to create a temporary inert atmosphere for critical tasks like weighing and aliquoting.[4][5]

  • Always Equilibrate: Never open a cold container in a humid room. The resulting condensation will instantly compromise the contents.

By understanding the causality behind these experimental choices and implementing these self-validating protocols, you can effectively manage the hygroscopic nature of this compound and ensure the integrity and reproducibility of your research.

References

  • How do you handle hygroscopic solutes in the lab? - TutorChase. [Link]

  • Tips & Tricks: Weighing - Department of Chemistry : University of Rochester. [Link]

  • The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. [Link]

  • Weighing Reactants and Reagents - Department of Chemistry : University of Rochester. [Link]

  • This compound | C5H8Cl2N2 | CID 69160319 - PubChem. [Link]

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Technical Support Center: Method Refinement for Scaling Up Reactions with 2-(2-Chloroethyl)-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up involving 2-(2-chloroethyl)-1H-imidazole hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block, particularly when transitioning from bench-scale experiments to larger-scale production. We will address common challenges, provide in-depth troubleshooting, and offer a detailed protocol for robust reaction scale-up.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterocyclic building block.[1][2] Its key structural features are an imidazole ring, which is a common motif in many biologically active molecules, and a reactive 2-chloroethyl side chain. This side chain makes it an excellent electrophile for introducing an imidazolylethyl group onto various nucleophiles. Its primary use is in N-alkylation reactions to synthesize a wide range of compounds, particularly in the development of pharmaceutical agents and functional materials.[3][4]

Q2: What are the critical stability and storage requirements for this reagent?

A2: this compound is typically a stable, off-white solid.[5][6] However, it is hygroscopic, meaning it can absorb moisture from the air.[5] Therefore, it is crucial to store it in a tightly sealed container in a dry, cool place, preferably under an inert atmosphere (like nitrogen or argon) to prevent degradation.[7] For long-term storage, refrigeration at room temperature is recommended.[5][7]

Q3: What are the primary safety hazards and handling precautions?

A3: This compound is classified as a hazardous substance.[6][8] It is harmful if swallowed and causes skin and serious eye irritation.[8][9] It may also cause respiratory irritation.[8] Standard personal protective equipment (PPE) is mandatory: safety goggles, chemical-resistant gloves, and a lab coat.[9] When handling the solid, especially on a larger scale, work in a well-ventilated fume hood and use a respirator to avoid inhaling dust.[6][9]

Q4: Why is the hydrochloride salt typically used instead of the free base?

A4: The hydrochloride salt form significantly enhances the compound's shelf-life and stability. The free base of 2-(2-chloroethyl)-1H-imidazole is more reactive and prone to self-alkylation or polymerization over time. The protonated imidazole ring in the hydrochloride salt is less nucleophilic, preventing these undesirable side reactions. In a reaction, the free base is generated in situ by adding a stoichiometric amount of an external base, providing better control over the reaction's initiation.

Q5: What are the generally recommended solvents and bases for N-alkylation reactions?

A5: The choice of solvent and base is critical for success.

  • Solvents: Anhydrous polar aprotic solvents are preferred. N,N-Dimethylformamide (DMF) is very common as it effectively dissolves the imidazole salt and many nucleophiles.[10] Acetonitrile (ACN) and Tetrahydrofuran (THF) are also frequently used.[11][12]

  • Bases: The choice of base depends on the nucleophilicity of the substrate and the desired reaction rate.

    • Strong Bases: Sodium hydride (NaH) is highly effective for deprotonating less acidic nucleophiles, ensuring a rapid and complete reaction.[11][12]

    • Weaker Bases: For more sensitive substrates or when better control is needed, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices, particularly in larger-scale operations where their handling is safer than NaH.[11] Organic, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed.[10]

Troubleshooting Guide for Reaction Scale-Up

Scaling up a reaction introduces challenges beyond simply increasing reagent quantities. Issues related to heat transfer, mass transfer, and reaction kinetics become much more pronounced.[13][14] This section addresses specific problems you may encounter.

Problem 1: The reaction shows low or incomplete conversion at a larger scale, despite success in the lab.

  • Underlying Cause & Scientific Explanation: This is often a mixing or heat transfer issue. In a large reactor, the surface-area-to-volume ratio is significantly lower than in a small flask.[13] This means that heating the reaction mixture to the target temperature takes longer, and localized "cold spots" can exist if agitation is not efficient. Similarly, if the reaction is exothermic, poor heat dissipation can create "hot spots," leading to side reactions.

  • Troubleshooting Steps & Solutions:

    • Verify Base Stoichiometry and Purity: Ensure the base is active and added in the correct molar equivalents. If using NaH, ensure it has not been passivated by atmospheric moisture.

    • Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring. Ensure the impeller is correctly sized for the vessel to create a sufficient vortex for mixing solids (like K₂CO₃) and ensuring uniform temperature distribution.

    • Controlled Addition: Instead of adding all reagents at once, add the limiting reagent (often the nucleophile or the imidazole) portion-wise or via an addition funnel. This helps control the reaction rate and any potential exotherms.

    • Monitor Internal Temperature: Do not rely on the external heating mantle temperature. Use a thermocouple to monitor the actual internal temperature of the reaction mixture and adjust heating accordingly.

Problem 2: An increase in impurity formation is observed during scale-up, primarily an elimination side-product (2-vinyl-1H-imidazole).

  • Underlying Cause & Scientific Explanation: The 2-chloroethyl group can undergo E2 elimination to form 2-vinyl-1H-imidazole, especially in the presence of a strong, non-nucleophilic base or at elevated temperatures. This is often exacerbated by prolonged reaction times or localized overheating in a large vessel.

  • Troubleshooting Steps & Solutions:

    • Lower Reaction Temperature: If possible, run the reaction at the lowest effective temperature. Even a 10 °C reduction can significantly slow the rate of elimination relative to the desired substitution.

    • Select a Milder Base: If using a very strong base like NaH or DBU, consider switching to a less aggressive base like K₂CO₃. While this may require longer reaction times, it often provides a cleaner product profile.[11]

    • Minimize Reaction Time: Monitor the reaction closely by TLC or HPLC. As soon as the starting material is consumed, proceed with the workup. Unnecessary heating will promote side-product formation.

    • Reverse Addition: Consider adding the base slowly to the mixture of the nucleophile and the chloroethylimidazole. This keeps the instantaneous concentration of the free, deprotonated nucleophile lower, which can sometimes suppress side reactions.

Problem 3: The reaction leads to a mixture of N1 and N3 alkylated regioisomers on an unsymmetrical nucleophile.

  • Underlying Cause & Scientific Explanation: For nucleophiles with multiple potential sites of reaction (e.g., unsymmetrical imidazoles, indazoles), the site of alkylation is determined by a combination of steric hindrance and electronic effects.[12][15] The N-1 and N-3 positions of an imidazole ring, for example, have different electronic densities and steric accessibility, which can lead to a mixture of products.[15] This ratio can be sensitive to the base, solvent, and temperature.

  • Troubleshooting Steps & Solutions:

    • Solvent Tuning: The polarity of the solvent can influence which nitrogen is more nucleophilic. Experiment with different solvents (e.g., compare DMF, THF, and ACN) on a small scale to see if regioselectivity improves.

    • Counter-ion Effects: The choice of base (e.g., NaH vs. K₂CO₃) changes the cation present (Na⁺ vs. K⁺). This cation can coordinate with the nucleophile, influencing which site is more available for alkylation. Sometimes, using a larger cation like Cs⁺ (from Cs₂CO₃) can dramatically improve selectivity.

    • Temperature Control: Alkylation at lower temperatures often favors the thermodynamically more stable product, which may be a single regioisomer.

Below is a decision-making workflow for troubleshooting low-yield scenarios.

G start Low Yield or Stalled Reaction check_sm TLC/HPLC Analysis: Is Starting Material (SM) Consumed? start->check_sm sm_present Significant SM Remains check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes check_base Verify Base: 1. Check Stoichiometry (1.1-2.0 eq). 2. Use fresh/active base. 3. Is base strong enough for substrate? sm_present->check_base check_temp Verify Temperature: 1. Is internal temp at target? 2. Increase temp in 5-10°C increments. sm_present->check_temp analyze_impurities Analyze Impurities: Identify major side products. sm_gone->analyze_impurities solution_base Action: Add more base or restart with stronger base (e.g., NaH). check_base->solution_base solution_temp Action: Increase temperature and monitor for longer time. check_temp->solution_temp elimination Elimination Product (e.g., 2-vinyl-imidazole) analyze_impurities->elimination other_impurity Other Impurities (e.g., Dimerization) analyze_impurities->other_impurity solution_elimination Action: 1. Lower reaction temperature. 2. Use a milder base (e.g., K2CO3). elimination->solution_elimination solution_other Action: Re-evaluate reaction conditions. Consider reverse addition or lower concentration. other_impurity->solution_other

Caption: Troubleshooting workflow for low-yield reactions.

Detailed Experimental Protocol: Scale-Up of N-Alkylation

This protocol details a general procedure for the N-alkylation of a generic phenol with this compound, scaling from a 5g lab experiment to a 100g pilot batch.

Reaction: Phenol + this compound → 1-(2-phenoxyethyl)-1H-imidazole

General Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Reactor with Phenol & Solvent B Inert Atmosphere (Nitrogen Purge) A->B C Add Base (e.g., K2CO3) B->C D Heat to Target Temperature C->D E Add Imidazole Reagent (Portion-wise) D->E F Monitor by TLC/HPLC E->F G Cool & Filter Inorganics F->G H Solvent Exchange & Aqueous Wash G->H I Crystallize or Chromatograph H->I

Caption: General experimental workflow for N-alkylation.

Reagent Stoichiometry and Parameters
ParameterLab Scale (5g Phenol)Pilot Scale (100g Phenol)Key Consideration
Phenol (MW: 94.11) 5.0 g (1.0 eq, 53.1 mmol)100.0 g (1.0 eq, 1.06 mol)Ensure substrate is dry.
2-(2-Chloroethyl)-1H-imidazole HCl (MW: 167.04) 9.7 g (1.1 eq, 58.1 mmol)194.4 g (1.1 eq, 1.16 mol)Use a slight excess to drive the reaction to completion.
Potassium Carbonate (K₂CO₃, MW: 138.21) 14.7 g (2.0 eq, 106.2 mmol)293.3 g (2.0 eq, 2.12 mol)Must be finely powdered and anhydrous for best results. 2 eq are used to neutralize the HCl salt and the phenol.
Solvent (Anhydrous DMF) 50 mL (10 vol)1000 mL (10 vol)Maintain consistent concentration. Too dilute may slow the reaction; too concentrated can cause mixing issues.
Temperature 80 °C (Internal)80 °C (Internal)Crucial to monitor internal temperature. The heating system on a large reactor will have a slower response time.
Reaction Time (Typical) 6-12 hours8-16 hoursDo not run for a fixed time. Monitor until completion to avoid side-product formation.
Agitation Magnetic Stir BarOverhead Mechanical Stirrer (e.g., anchor or pitched-blade)Essential for suspending K₂CO₃ and ensuring uniform heat distribution.
Step-by-Step Methodology (100g Scale)
  • Reactor Setup: Charge a 2L, 4-neck round-bottom flask (or appropriate glass reactor) equipped with an overhead mechanical stirrer, a thermocouple, a reflux condenser, and a nitrogen inlet.

  • Reagent Charging: Charge the reactor with the phenol (100.0 g) and anhydrous DMF (1000 mL).

  • Inerting: Begin stirring and purge the vessel with nitrogen for 15 minutes to establish an inert atmosphere.

  • Base Addition: Add the anhydrous, powdered potassium carbonate (293.3 g) to the mixture.

  • Heating: Heat the stirred suspension to an internal temperature of 80 °C.

  • Electrophile Addition: Once the target temperature is reached, add the this compound (194.4 g) in four equal portions over 1 hour. This controlled addition helps manage any potential exotherm.

  • Reaction Monitoring: Maintain the internal temperature at 80 °C. Monitor the reaction progress every 2 hours by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or HPLC.

  • Cooling and Filtration: Once the reaction is complete (typically >98% conversion), turn off the heat and allow the mixture to cool to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts (KBr, excess K₂CO₃). Wash the filter cake with a small amount of DMF.

  • Work-up: Transfer the filtrate to a separatory funnel. Add ethyl acetate (1L) and wash with water (3 x 500 mL) to remove the DMF, followed by a brine wash (1 x 500 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) or by column chromatography if necessary.

References

  • 1H-Imidazole hydrochloride | CAS#:1467-16-9 , Chemsrc. Available at: [Link]

  • This compound | C5H8Cl2N2 | CID 69160319 , PubChem. Available at: [Link]

  • Some Scale-Up Considerations , CatSci. Available at: [Link]

  • Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes , ResearchGate. Available at: [Link]

  • Synthesis of 2‐chloro‐1‐AUX/PG‐1H‐imidazole that is the imidazole... , ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of imidazoles , Royal Society of Chemistry. Available at: [Link]

  • N-Alkylation of imidazoles , University of Otago. Available at: [Link]

  • Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro , PubMed. Available at: [Link]

  • Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole, Google Patents.
  • Regioselective N-alkylation of the 1H-indazole scaffold... , Beilstein Journals. Available at: [Link]

  • Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents , ResearchGate. Available at: [Link]

  • Solvent‐ and Catalyst‐Free Aza‐Michael Addition of Imidazoles and Related Heterocycles , ResearchGate. Available at: [Link]

  • 2-(2-Chloroethyl)-1H-imidazole | C5H7ClN2 | CID 23219041 , PubChem. Available at: [Link]

  • Mixing Considerations in Chemical Reactor Scale-Up , COMSOL. Available at: [Link]

  • Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation , ResearchGate. Available at: [Link]

  • What is the procedure for the reaction of imidazole with alkyl halide? , ResearchGate. Available at: [Link]

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addressing poor reactivity of 2-(2-Chloroethyl)-1H-imidazole hydrochloride in specific solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2-Chloroethyl)-1H-imidazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for reactivity issues encountered during synthesis. We will explore the underlying chemical principles governing its behavior and provide validated protocols to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction using this compound is showing low to no yield. What is the primary cause?

The most common cause of poor reactivity is the presence of the hydrochloride salt itself. In its salt form, the imidazole ring is protonated, creating a positively charged imidazolium ion. This protonation deactivates the nitrogen atoms, making them poor nucleophiles and thus unreactive in typical N-alkylation reactions. Furthermore, the salt form often exhibits poor solubility in many common aprotic organic solvents used for alkylations (e.g., THF, Acetonitrile), preventing the reagent from effectively participating in the reaction. The active species required for the reaction is the neutral "free base" form of the imidazole.

Q2: Should I convert the hydrochloride salt to its free base before my reaction? How do I do that?

Yes, converting the hydrochloride salt to the free base is the most critical step to ensure successful reactivity. The free base is the nucleophilic species that will attack your substrate. Neutralization is typically achieved by treating an aqueous solution or suspension of the salt with a suitable base to deprotonate the imidazolium ion. This is followed by extraction of the neutral free base into an organic solvent.

A detailed, validated protocol for this conversion is provided in the "Protocols and Methodologies" section below. This process ensures you are using the active form of the reagent, dramatically improving reaction outcomes.[1]

Q3: What are the optimal solvents and bases for N-alkylation reactions with the 2-(2-chloroethyl)-1H-imidazole free base?

The choice of solvent and base is critical and depends on the nature of the electrophile you are reacting it with.

  • Solvents: Polar aprotic solvents are generally preferred as they can solvate the counter-ion of the base, enhancing the nucleophilicity of the imidazole nitrogen.[2]

    • Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices due to their high polarity and ability to dissolve a wide range of substrates. They are particularly useful for less reactive alkylating agents, as they allow for higher reaction temperatures.[3]

    • Acetonitrile (ACN) is another good option, especially when using carbonate bases like K₂CO₃.[3]

    • Tetrahydrofuran (THF) can be used, often in conjunction with stronger bases like sodium hydride (NaH).[4]

  • Bases: The base serves to deprotonate the N-H of the imidazole ring, generating a highly nucleophilic imidazolide anion.

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are commonly used, effective, and easy-to-handle bases, particularly in DMF or ACN.

    • Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the imidazole. It is typically used in anhydrous THF or DMF.[4] Caution must be exercised as it reacts violently with water and generates flammable hydrogen gas.

    • 1,8-Diazabicycloundec-7-ene (DBU): A strong, non-nucleophilic organic base that is soluble in many organic solvents.[4]

The choice is a balance between reactivity, substrate compatibility, and experimental convenience. For a typical reaction, K₂CO₃ in DMF at a moderately elevated temperature (60-80 °C) is a robust starting point.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve poor reactivity.

Guide 1: Diagnosing the Root Cause of Reaction Failure

If you are experiencing low or no product yield, follow this logical workflow to identify the issue.

G start Low / No Product Yield check_form Is the starting material the hydrochloride salt? start->check_form convert_fb ACTION: Convert to free base using Protocol 1. check_form->convert_fb Yes check_solubility Are all reagents fully dissolved? check_form->check_solubility No (already free base) success Problem Solved convert_fb->success change_solvent ACTION: Switch to a more polar aprotic solvent (e.g., DMF, DMSO). check_solubility->change_solvent No check_base Is the base strong enough? check_solubility->check_base Yes change_solvent->success stronger_base ACTION: Use a stronger base (e.g., NaH) or increase temperature. check_base->stronger_base No check_temp Is the reaction temperature adequate? check_base->check_temp Yes stronger_base->success increase_temp ACTION: Increase temperature. Monitor for degradation by TLC/LC-MS. check_temp->increase_temp No check_temp->success Yes increase_temp->success

Caption: Troubleshooting workflow for poor N-alkylation yield.

Guide 2: Understanding the Chemical Transformation

The overall successful reaction pathway involves two key stages: deprotonation of the salt to the active free base, followed by the nucleophilic attack on an electrophile.

G cluster_0 Stage 1: Free Base Conversion cluster_1 Stage 2: N-Alkylation (SN2 Reaction) HCl_Salt 2-(2-Chloroethyl)-1H-imidazole Hydrochloride (Salt) (Inactive, Poor Solubility) Free_Base 2-(2-Chloroethyl)-1H-imidazole (Free Base) (Active Nucleophile) HCl_Salt->Free_Base + Base (e.g., NaHCO₃) - Salt Byproduct Alkylation_Start Free Base + Electrophile (R-X) Free_Base->Alkylation_Start Product N-Alkylated Product Alkylation_Start->Product + Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Sources

Validation & Comparative

A Comparative Guide to the Alkylating Efficiency of 2-(2-Chloroethyl)-1H-imidazole hydrochloride and Other Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkylating agents represent a cornerstone of chemotherapy, exerting their cytotoxic effects through the covalent modification of DNA. The efficiency of this alkylation is a critical determinant of a compound's therapeutic potential. This guide provides a comprehensive framework for comparing the alkylating efficiency of 2-(2-Chloroethyl)-1H-imidazole hydrochloride, a compound of interest in medicinal chemistry, with established and diverse alkylating agents. We will delve into the mechanistic underpinnings of alkylation, present detailed protocols for robust comparative assays, and offer a logical framework for data interpretation. This document is intended to serve as a practical resource for researchers seeking to characterize and rank novel alkylating compounds.

Introduction to Alkylating Agents and the Significance of Efficiency

Alkylating agents are a class of highly reactive molecules that transfer an alkyl group to nucleophilic sites on biological macromolecules, with DNA being a primary target in cancer therapy.[1][2] The covalent modification of DNA bases, particularly the N7 position of guanine, can lead to base mispairing, DNA strand breaks, and interstrand cross-linking, ultimately triggering cell cycle arrest and apoptosis.[3][4]

The family of alkylating agents is diverse, encompassing several classes with distinct chemical properties and reactivity profiles.[5][6] For the purpose of this comparative guide, we will focus on:

  • This compound: The subject of our investigation, a heterocyclic compound with a reactive chloroethyl group poised for alkylation. Its imidazole core is a common motif in pharmacologically active compounds.[7][8]

  • Nitrogen Mustards (e.g., Chlorambucil, Cyclophosphamide): A well-established class of bifunctional alkylating agents widely used in oncology.[9][10][11] Their mechanism involves the formation of a highly reactive aziridinium ion.[9]

  • Methyl Methanesulfonate (MMS): A monofunctional alkylating agent that primarily methylates guanine and adenine bases.[12][13][14] It is often used as a reference compound in genotoxicity studies.[15][16]

  • Iodoacetamide: A simple haloacetamide that readily alkylates sulfhydryl groups on cysteine residues in proteins but can also react with other nucleophiles.[3][17][18] It serves as a benchmark for a different class of alkylating reactivity.

The "efficiency" of an alkylating agent is a multifaceted concept. It encompasses not only the chemical reactivity towards a model nucleophile but also its ability to reach and modify its biological target (e.g., DNA in a cellular context) and elicit a desired biological response (e.g., cytotoxicity). Therefore, a comprehensive comparison requires a multi-pronged experimental approach.

Mechanistic Overview of Alkylation by this compound

The putative mechanism of alkylation by this compound is analogous to that of nitrogen mustards. The lone pair of electrons on the imidazole nitrogen can facilitate an intramolecular cyclization, displacing the chloride ion to form a reactive aziridinium-like intermediate. This strained, positively charged ring is a potent electrophile, readily attacked by nucleophiles such as the N7 of guanine in DNA.

Alkylation Mechanism cluster_0 Activation cluster_1 Alkylation of DNA Imidazole 2-(2-Chloroethyl)-1H-imidazole Intermediate Reactive Aziridinium-like Intermediate Imidazole->Intermediate Intramolecular Cyclization Guanine Guanine in DNA (N7) Intermediate->Guanine Nucleophilic Attack Alkylated_Guanine Alkylated Guanine Adduct Guanine->Alkylated_Guanine

Caption: Proposed alkylation mechanism of this compound.

Experimental Framework for Comparative Efficiency Analysis

To objectively compare the alkylating efficiency of this compound with other agents, a tiered approach is recommended, moving from a purely chemical assessment to a biologically relevant cellular context.

Experimental_Workflow cluster_tier1 Tier 1: Chemical Reactivity cluster_tier2 Tier 2: DNA Alkylation Potential cluster_tier3 Tier 3: Biological Efficacy NBP_Assay 4-(p-nitrobenzyl)pyridine (NBP) Assay DNA_Alkylation_Assay Direct DNA Alkylation Assay (e.g., LC-MS/MS) NBP_Assay->DNA_Alkylation_Assay Informs on intrinsic reactivity Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) DNA_Alkylation_Assay->Cytotoxicity_Assay Correlates chemical modification with cellular effect

Caption: Tiered experimental workflow for comparing alkylating agent efficiency.

Tier 1: Chemical Reactivity Assessment using the 4-(p-nitrobenzyl)pyridine (NBP) Assay

The NBP assay is a colorimetric method that provides a rapid assessment of the intrinsic alkylating activity of a compound.[15][19] The principle involves the alkylation of the pyridine nitrogen of NBP, which, upon addition of a base, forms a colored product. The intensity of the color is proportional to the extent of alkylation.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 5% (w/v) solution of 4-(p-nitrobenzyl)pyridine (NBP) in acetone.

    • Prepare stock solutions of each alkylating agent (e.g., 10 mM in a suitable solvent like DMSO or ethanol).

    • Prepare a working buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a quenching solution (e.g., acetone/ethyl acetate mixture).

    • Prepare a color development solution (e.g., 1 M NaOH or triethylamine).

  • Reaction Setup:

    • In a series of test tubes, add a fixed volume of the working buffer.

    • Add increasing concentrations of each alkylating agent to the respective tubes. Include a solvent control.

    • Add a fixed volume of the NBP solution to each tube.

  • Incubation:

    • Incubate the reaction mixtures at a controlled temperature (e.g., 37°C or 60°C) for a defined period (e.g., 30-60 minutes). The optimal time may vary between compounds.[19]

  • Quenching and Extraction:

    • Stop the reaction by adding the quenching solution.

    • Extract the colored product into an organic solvent (e.g., chloroform or ethyl acetate) to stabilize the chromophore.[19]

  • Color Development and Measurement:

    • Add the color development solution to the organic phase and mix vigorously.

    • Measure the absorbance of the organic layer at the appropriate wavelength (typically around 540-560 nm) using a spectrophotometer.

  • Data Analysis:

    • Plot the absorbance values against the concentration of each alkylating agent to generate dose-response curves.

    • The slope of the linear portion of the curve can be used as a measure of the relative alkylating reactivity.

Data Presentation:

AgentRelative Alkylating Activity (Slope of Abs vs. Conc.)
2-(2-Chloroethyl)-1H-imidazole HClHypothetical Value
ChlorambucilHypothetical Value
Methyl Methanesulfonate (MMS)Hypothetical Value
IodoacetamideHypothetical Value
Tier 2: Direct Quantification of DNA Alkylation

To assess the ability of the compounds to alkylate their primary biological target, direct measurement of DNA adduct formation is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[12][18]

Experimental Protocol:

  • In Vitro DNA Alkylation:

    • Incubate calf thymus DNA with each alkylating agent at various concentrations in a suitable buffer (e.g., PBS, pH 7.4) for a defined period at 37°C.

  • DNA Isolation and Digestion:

    • Precipitate the DNA (e.g., with ethanol) to remove unreacted alkylating agent.

    • Resuspend the DNA and enzymatically digest it to individual deoxynucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).

  • LC-MS/MS Analysis:

    • Separate the deoxynucleosides using reverse-phase liquid chromatography.

    • Detect and quantify the canonical deoxynucleosides and their alkylated adducts using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards should be used for accurate quantification.

  • Data Analysis:

    • Calculate the amount of each specific adduct (e.g., N7-alkylguanine) per unit of DNA (e.g., pmol adduct per mg DNA).

    • Compare the levels of DNA adducts formed by each agent at equivalent concentrations.

Data Presentation:

Agent (at concentration X)N7-Alkylguanine Adducts (pmol/mg DNA)Other Adducts (if detected)
2-(2-Chloroethyl)-1H-imidazole HClHypothetical ValueHypothetical Value
ChlorambucilHypothetical ValueHypothetical Value
Methyl Methanesulfonate (MMS)Hypothetical ValueHypothetical Value
Tier 3: Assessment of Biological Efficacy via In Vitro Cytotoxicity

The ultimate measure of an anticancer agent's efficiency is its ability to kill cancer cells. In vitro cytotoxicity assays, such as the MTT assay, are widely used to determine the potency of a compound.[9][17][20]

Experimental Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HeLa, A549) in appropriate media and conditions.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of each alkylating agent. Include a vehicle control.

  • Incubation:

    • Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

AgentIC50 (µM) on [Cell Line]
2-(2-Chloroethyl)-1H-imidazole HClHypothetical Value
ChlorambucilHypothetical Value
Methyl Methanesulfonate (MMS)Hypothetical Value
IodoacetamideHypothetical Value

Interpretation and Conclusion

By integrating the results from these three tiers of analysis, a comprehensive profile of the alkylating efficiency of this compound can be established. An ideal candidate would exhibit high chemical reactivity (NBP assay), efficiently alkylate DNA at low concentrations (LC-MS/MS), and demonstrate potent cytotoxicity against cancer cells (low IC50 value).

Discrepancies between the tiers can provide valuable mechanistic insights. For instance, a compound with high chemical reactivity but poor cytotoxicity may have issues with cell permeability or be rapidly detoxified. Conversely, a compound with modest chemical reactivity but high cytotoxicity might be actively transported into cells or its DNA adducts may be particularly difficult for cells to repair.

This guide provides a robust framework for the systematic evaluation and comparison of novel alkylating agents. The application of these methodologies will enable researchers to make data-driven decisions in the selection and optimization of new therapeutic candidates.

References

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A Researcher's Guide to Validating the Biological Activity of 2-(2-Chloroethyl)-1H-imidazole Hydrochloride Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 2-(2-chloroethyl)-1H-imidazole hydrochloride derivatives. We will delve into the mechanistic underpinnings of these compounds, provide detailed protocols for their in vitro evaluation, and objectively compare their potential efficacy against established anticancer agents.

Introduction: The Therapeutic Promise of Imidazole Derivatives

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3][4] Derivatives of this compound have emerged as a promising class of anticancer agents, with studies suggesting their potential to inhibit key cellular processes involved in tumor growth and proliferation.[1][5] The development of novel anticancer therapeutics is a critical endeavor, as existing treatments often face challenges of toxicity and drug resistance.[3][6] This guide will equip researchers with the necessary tools to rigorously assess the biological activity of these novel imidazole derivatives.

Unraveling the Mechanism of Action: A Focus on Kinase Inhibition

Many imidazole-based anticancer agents exert their effects by targeting protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, differentiation, and survival.[2][3][5] One such target for imidazole derivatives is the SRC kinase, a non-receptor tyrosine kinase that is often overactive in various cancers.[5] Inhibition of SRC kinase can disrupt downstream signaling cascades, leading to reduced cell proliferation and induction of apoptosis.

Figure 1: Simplified SRC Kinase Signaling Pathway

SRC_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds SRC Kinase SRC Kinase Receptor Tyrosine Kinase (RTK)->SRC Kinase Activates Downstream Effectors (e.g., STAT3, FAK) Downstream Effectors (e.g., STAT3, FAK) SRC Kinase->Downstream Effectors (e.g., STAT3, FAK) Phosphorylates Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Downstream Effectors (e.g., STAT3, FAK)->Proliferation, Survival, Angiogenesis Promotes Imidazole Derivative Imidazole Derivative Imidazole Derivative->SRC Kinase Inhibits

Caption: A diagram illustrating the inhibition of the SRC kinase signaling pathway by a this compound derivative.

Experimental Validation: A Step-by-Step Approach

Rigorous in vitro testing is the cornerstone of preclinical drug development, allowing for the initial screening and characterization of potential anticancer compounds.[7][8][9] Here, we provide detailed protocols for two fundamental assays to assess the biological activity of your imidazole derivatives.

Cell Viability Assessment: The MTT Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12][13][14] The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][11]

Figure 2: MTT Assay Workflow

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Imidazole Derivative A->B C 3. Add MTT Reagent B->C D 4. Incubate C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance at 570 nm E->F

Caption: A step-by-step workflow of the MTT cell viability assay.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Plate cancer cells (e.g., T24 urothelial carcinoma cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

Target Engagement: In Vitro Kinase Inhibition Assay

To confirm that the observed cytotoxic effects are due to the inhibition of the intended target, an in vitro kinase assay is essential.[15][16][17] This assay measures the ability of the imidazole derivative to inhibit the activity of a specific kinase, such as SRC.

Figure 3: Kinase Inhibition Assay Workflow

Kinase_Assay A 1. Prepare Kinase, Substrate, and ATP B 2. Add Imidazole Derivative A->B C 3. Initiate Reaction B->C D 4. Stop Reaction and Detect Phosphorylation C->D E 5. Quantify Signal D->E

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Protocol for a Generic Kinase Activity Assay (e.g., using a fluorescence-based readout):

  • Reagent Preparation: Prepare a reaction buffer containing a purified recombinant kinase (e.g., SRC), its specific substrate peptide, and ATP at a concentration close to its Km value to ensure sensitivity to competitive inhibitors.[15]

  • Compound Addition: In a multi-well plate, add varying concentrations of the this compound derivative. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).[17]

  • Reaction Initiation: Add the kinase, substrate, and ATP mixture to the wells to start the enzymatic reaction. Incubate at the optimal temperature for the kinase (usually 30°C or 37°C) for a defined period.

  • Detection: Stop the reaction and add a detection reagent that allows for the quantification of substrate phosphorylation. This can be an antibody that specifically recognizes the phosphorylated substrate, coupled to a fluorescent probe.

  • Signal Quantification: Measure the fluorescence signal using a plate reader. The signal intensity will be inversely proportional to the kinase inhibitory activity of the compound. Calculate the IC₅₀ value for kinase inhibition.

Comparative Analysis: Benchmarking Against Existing Therapies

To understand the potential clinical relevance of your this compound derivatives, it is crucial to compare their in vitro performance against established anticancer drugs used for relevant cancer types.[18] For instance, in the context of urothelial carcinoma, a comparison with gemcitabine and cisplatin would be appropriate.[5]

Table 1: Comparative In Vitro Activity of Imidazole Derivatives and Standard-of-Care Drugs against T24 Urothelial Carcinoma Cells

CompoundClassMechanism of ActionCell Viability IC₅₀ (µM)SRC Kinase Inhibition IC₅₀ (µM)
Imidazole Derivative A 2-(2-Chloroethyl)-1H-imidazoleSRC Kinase Inhibitor56.11[5]2.5 (Hypothetical)
Imidazole Derivative B 2-(2-Chloroethyl)-1H-imidazoleSRC Kinase Inhibitor67.29[5]5.8 (Hypothetical)
Gemcitabine Nucleoside AnalogDNA Synthesis Inhibitor0.02 (Literature Value)Not Applicable
Cisplatin Platinum-basedDNA Cross-linking Agent5.0 (Literature Value)Not Applicable

Note: The IC₅₀ values for the imidazole derivatives are from a study on urothelial carcinoma cells.[5] The kinase inhibition values are hypothetical for illustrative purposes. The IC₅₀ values for gemcitabine and cisplatin are representative literature values and can vary depending on the cell line and assay conditions.

This table highlights that while the imidazole derivatives may show lower potency in terms of overall cell viability compared to established chemotherapeutics, their targeted mechanism of action could offer a better safety profile, a critical aspect of drug development.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the methodologies required to validate the biological activity of this compound derivatives. By elucidating their mechanism of action and quantifying their potency through rigorous in vitro assays, researchers can build a strong foundation for further preclinical and clinical development. Future studies should focus on expanding the panel of cancer cell lines, investigating potential off-target effects, and ultimately, evaluating the in vivo efficacy and safety of the most promising candidates. The imidazole scaffold continues to be a rich source of potential therapeutic agents, and with a systematic and evidence-based approach, these compounds may one day translate into effective treatments for cancer patients.

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A Senior Application Scientist's Comparative Analysis: 2-(2-Chloroethyl)-1H-imidazole hydrochloride vs. its Bromo-Analog

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical intermediates and heterocyclic chemistry, the choice of starting material can profoundly influence the efficiency of a synthetic route and the ultimate biological activity of the target molecule. This guide provides a comprehensive comparative analysis of two closely related yet distinct building blocks: 2-(2-Chloroethyl)-1H-imidazole hydrochloride and its bromo-analog, 2-(2-Bromoethyl)-1H-imidazole hydrobromide. As key intermediates in the synthesis of a variety of biologically active compounds, a thorough understanding of their relative performance is crucial for researchers in drug discovery and development.

Core Physicochemical Properties: A Head-to-Head Comparison

A foundational understanding of the physicochemical properties of these two reagents is essential for their effective application. The substitution of chlorine with bromine, a heavier and more polarizable halogen, imparts subtle but significant differences in their characteristics.

PropertyThis compound2-(2-Bromoethyl)-1H-imidazole hydrobromide
Molecular Formula C₅H₈Cl₂N₂C₅H₈Br₂N₂
Molecular Weight 167.04 g/mol 255.94 g/mol
Monoisotopic Mass 166.0064537 Da[1]253.90537 Da
Topological Polar Surface Area 28.7 Ų[2]28.7 Ų
Hydrogen Bond Donor Count 2[1]2
Hydrogen Bond Acceptor Count 1[1]1
Rotatable Bond Count 2[2]2

Data sourced from PubChem.[1][2][3]

The most apparent difference lies in their molecular weights, a direct consequence of the heavier bromine atom. Other computed properties such as the topological polar surface area, hydrogen bond donor/acceptor counts, and the number of rotatable bonds are identical, as these are primarily determined by the core imidazole and ethylamine scaffold.

Comparative Reactivity in Nucleophilic Substitution: A Deeper Dive

The primary utility of these compounds lies in their susceptibility to nucleophilic substitution at the ethyl side chain. The choice between the chloro and bromo analog often hinges on the desired reaction kinetics and the nature of the nucleophile.

Theoretical Underpinnings: Why the Bromo-Analog is More Reactive

The enhanced reactivity of the bromo-analog in SN2 reactions is a well-established principle in organic chemistry. This can be attributed to two key factors:

  • Bond Dissociation Energy: The Carbon-Bromine (C-Br) bond is inherently weaker than the Carbon-Chlorine (C-Cl) bond. This lower bond dissociation energy means that less energy is required to cleave the C-Br bond during the transition state of an SN2 reaction, leading to a lower activation energy and a faster reaction rate.

  • Leaving Group Ability: A good leaving group is a species that is stable in its anionic form. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base. The larger atomic radius of bromine allows for the negative charge to be dispersed over a larger volume, resulting in a more stable anion.

G cluster_reactivity Factors Influencing Reactivity Bond_Strength C-X Bond Strength (C-Cl > C-Br) Leaving_Group Leaving Group Ability (Br⁻ > Cl⁻) Reactivity Overall SN2 Reactivity (Bromo > Chloro)

Experimental Insights

Biological Activity: A Look at the Imidazole Core

The imidazole moiety is a well-known pharmacophore present in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antifungal, antibacterial, and anticancer properties.[5][6][7][8]

Antimicrobial and Antifungal Potential

Imidazole derivatives are the cornerstone of many antifungal medications, such as ketoconazole and clotrimazole.[5] Their mechanism of action often involves the inhibition of enzymes crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. While specific minimum inhibitory concentration (MIC) data for 2-(2-chloroethyl)-1H-imidazole and its bromo-analog against a standardized panel of microbes is not extensively reported, the general activity of imidazole derivatives suggests their potential as precursors for novel antimicrobial agents.[6][8][9] Studies on various imidazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[6][7]

The choice of the halogen in the final drug molecule can also influence its biological activity and pharmacokinetic properties. Therefore, the selection of the chloro or bromo starting material can be a strategic decision in the drug design process.

Experimental Protocol: A Representative Nucleophilic Substitution

The following protocol outlines a general procedure for the N-alkylation of a secondary amine with this compound, a common application for this class of reagents. This protocol is based on established methods for the synthesis of N-substituted imidazole derivatives.[10]

G Start Start Dissolve_Reactants Dissolve amine and 2-(2-chloroethyl)-1H-imidazole hydrochloride in solvent Start->Dissolve_Reactants Add_Base Add base (e.g., K₂CO₃) to the mixture Dissolve_Reactants->Add_Base Heat_Reaction Heat the reaction mixture (e.g., reflux) Add_Base->Heat_Reaction Monitor_TLC Monitor reaction progress by TLC Heat_Reaction->Monitor_TLC Workup Aqueous workup and extraction Monitor_TLC->Workup Reaction complete Purify Purify by column chromatography Workup->Purify End End Purify->End

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the secondary amine (1.0 eq.) and this compound (1.1 eq.) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: To the stirred solution, add a suitable inorganic base, such as anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq.), to neutralize the hydrochloride salt and scavenge the acid generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically between 80 °C and reflux) and stir for the required time, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated imidazole derivative.

Note: When using the more reactive 2-(2-bromoethyl)-1H-imidazole hydrobromide, the reaction time is expected to be shorter, and lower reaction temperatures may be sufficient.

Safety and Handling

Both this compound and its bromo-analog should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • This compound: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]

  • 2-(2-Bromoethyl)-1H-imidazole hydrobromide: May be harmful if swallowed, cause skin irritation, and cause serious eye damage.[11]

Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[12][13][14][15][16] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The choice between this compound and its bromo-analog is a strategic one that depends on the specific requirements of the synthetic transformation. The bromo-derivative offers the distinct advantage of higher reactivity, potentially leading to shorter reaction times, milder conditions, and improved yields in nucleophilic substitution reactions. However, the chloro-analog may be a more cost-effective option for large-scale syntheses. Both compounds serve as valuable precursors to a wide range of biologically active imidazole derivatives, and a thorough understanding of their comparative properties is essential for their effective utilization in research and development.

References

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Navigating the Analytical Maze: A Comparative Guide to Confirming the Identity and Purity of 2-(2-Chloroethyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unequivocal confirmation of a compound's identity and purity is a cornerstone of scientific rigor and regulatory compliance. This guide offers a deep dive into the analytical methodologies for 2-(2-Chloroethyl)-1H-imidazole hydrochloride, a versatile imidazole derivative. We will explore and compare various techniques, providing the underlying principles and experimental insights to empower researchers in selecting the most appropriate methods for their specific needs.

The Critical Importance of Identity and Purity

This compound serves as a crucial building block in the synthesis of various biologically active molecules.[1] Its precise structure and the absence of impurities are paramount, as even minute variations can significantly impact the efficacy, safety, and reproducibility of subsequent reactions and final products. Therefore, a multi-faceted analytical approach is essential to establish a comprehensive profile of this compound.

A Comparative Overview of Analytical Techniques

A suite of analytical methods is available for the characterization of this compound. The choice of technique depends on the specific question being addressed – be it structural elucidation, quantification of the primary component, or the detection and identification of trace impurities.

Analytical Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationHigh resolution, sensitivity, and reproducibility for quantifying the main component and impurities.[2][3]May require method development for optimal separation; some impurities may not have a UV chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structure elucidation and identity confirmationProvides detailed information about the molecular structure, including the connectivity of atoms and the number of protons in different environments.[4][5]Lower sensitivity compared to mass spectrometry; may not be suitable for detecting very low-level impurities.
Mass Spectrometry (MS) Molecular weight determination and impurity identificationHigh sensitivity and specificity for determining the molecular weight and identifying unknown impurities by their mass-to-charge ratio.[6][7]Provides limited information about the specific arrangement of atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationRapid and non-destructive method for identifying the presence of key functional groups within the molecule.[8][9]Provides limited information on the overall molecular structure; spectra can be complex to interpret.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for evaluating the purity of pharmaceutical compounds.[2] For this compound, a reversed-phase HPLC method is often the most practical approach for routine analysis.

Principle: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.[3] More polar compounds will elute earlier, while less polar compounds will be retained longer on the column.

Experimental Workflow:

Caption: Workflow for HPLC purity analysis.

Suggested HPLC Method Parameters:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column providing good retention and resolution for imidazole derivatives.[10]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 30:70, v/v)The organic modifier (acetonitrile) and aqueous buffer allow for the effective separation of compounds with varying polarities. The acidic pH helps to ensure the consistent protonation of the imidazole nitrogen, leading to sharper peaks.[11][12]
Flow Rate 1.0 mL/minA typical flow rate that provides a balance between analysis time and separation efficiency.[11]
Detection Wavelength ~210 nmImidazole derivatives generally exhibit UV absorbance at lower wavelengths.[2]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[13]

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of any additional peaks indicates the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

¹H NMR spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules.[14]

Principle: The technique is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. The chemical environment of each proton in the molecule influences its resonance frequency, resulting in a unique spectrum that serves as a molecular fingerprint.

Experimental Protocol:

  • Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

Expected ¹H NMR Spectral Features (in D₂O):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.5Singlet2HImidazole ring protons (C4-H and C5-H)
~4.0Triplet2HMethylene group adjacent to the imidazole ring (-CH₂-)
~3.3Triplet2HMethylene group adjacent to the chlorine atom (-CH₂Cl)

Causality Behind a Self-Validating System: The combination of characteristic chemical shifts, signal multiplicities (splitting patterns), and integration values provides a robust and self-validating confirmation of the compound's structure. Any deviation from the expected pattern would indicate the presence of impurities or a different molecular structure.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can be used to identify potential impurities.[15][16]

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of ions at different m/z values.

Experimental Workflow:

Caption: General workflow for mass spectrometry analysis.

Expected Result: For 2-(2-Chloroethyl)-1H-imidazole (the free base), the mass spectrum should show a prominent peak corresponding to its molecular ion [M]⁺ or protonated molecule [M+H]⁺. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observable in the molecular ion cluster, providing further confirmation of the presence of a chlorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.[17][18]

Principle: The technique measures the absorption of infrared radiation by the sample, which causes the bonds within the molecule to vibrate at specific frequencies. The resulting spectrum is a plot of absorbance or transmittance versus frequency, with characteristic peaks corresponding to different functional groups.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹) Functional Group
3100-3000C-H stretching (aromatic/imidazole ring)
2900-2800C-H stretching (aliphatic)
~1600C=N stretching (imidazole ring)
~1500C=C stretching (imidazole ring)
750-650C-Cl stretching

Comparison with Alternatives

While the discussed methods are standard for the analysis of this compound, other techniques could be considered for specific applications.

  • Gas Chromatography (GC): For volatile impurities, GC coupled with a flame ionization detector (FID) or mass spectrometry (GC-MS) can be a powerful tool.[2] However, the hydrochloride salt is non-volatile, so derivatization or analysis of the free base would be necessary.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and can be an alternative to HPLC, particularly for charged species.[3]

Conclusion

A comprehensive analytical strategy for this compound should employ a combination of chromatographic and spectroscopic techniques. HPLC is the workhorse for purity determination, while NMR provides unequivocal structural confirmation. Mass spectrometry is invaluable for molecular weight verification and impurity identification, and FTIR offers a quick check for the presence of key functional groups. By understanding the principles and applying the methodologies outlined in this guide, researchers can confidently establish the identity and purity of this important chemical intermediate, ensuring the quality and reliability of their scientific endeavors.

References

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]

  • National Institutes of Health. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [Link]

  • ResearchGate. 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

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  • ResearchGate. Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?. [Link]

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assessing the in vitro and in vivo efficacy of compounds synthesized from 2-(2-Chloroethyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Imidazole-Based Compounds

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antifungal, and antimicrobial properties.[1][2][3] Its unique electronic characteristics and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[4][5] This guide focuses on compounds synthesized from the versatile starting material, 2-(2-Chloroethyl)-1H-imidazole hydrochloride. We will provide a comparative analysis of their efficacy, both in laboratory cell cultures (in vitro) and in living organisms (in vivo), benchmarked against established therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.

Part 1: In Vitro Efficacy Assessment: A Head-to-Head Comparison

The initial evaluation of any potential therapeutic agent begins with in vitro testing. These experiments, conducted on isolated cells, provide crucial preliminary data on a compound's biological activity and toxicity.[6] A common objective is to determine a compound's cytotoxicity against various cancer cell lines.

Comparative Analysis of Cytotoxicity

The following table summarizes the in vitro cytotoxic activity, represented by the half-maximal inhibitory concentration (IC₅₀), of several hypothetical imidazole derivatives synthesized from this compound, compared to a standard chemotherapeutic agent, Doxorubicin. Lower IC₅₀ values indicate greater potency.

CompoundCell LineIC₅₀ (µM)Non-Cancerous Cell Line (HEK293) IC₅₀ (µM)Selectivity Index (SI)
Imidazole Derivative A MCF-7 (Breast)15.8> 50> 3.16
Imidazole Derivative B A549 (Lung)30.4> 50> 1.64
Imidazole Derivative C HCT116 (Colon)23.1> 50> 2.16
Doxorubicin (Control) MCF-7 (Breast)0.95.25.78
Doxorubicin (Control) A549 (Lung)1.25.24.33
Doxorubicin (Control) HCT116 (Colon)0.85.26.50

Data is hypothetical and for illustrative purposes, but based on typical values found in the literature for novel imidazole derivatives and doxorubicin.[2][7]

The choice of cell lines is critical. A panel of cancer cell lines, such as MCF-7, A549, and HCT116, helps to establish the spectrum of a compound's anticancer activity.[8] Concurrently, testing against non-cancerous cell lines like HEK293 is essential for determining the compound's selectivity.[6][7] A high selectivity index (SI), calculated as the ratio of the IC₅₀ in non-cancerous cells to that in cancerous cells, is a desirable characteristic, suggesting that the compound is more toxic to cancer cells than to normal cells.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]

  • Compound Treatment: Prepare serial dilutions of the synthesized imidazole compounds and the control drug in the culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compounds. Include untreated and solvent-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for 24 to 48 hours. The duration of exposure is a critical parameter and should be optimized.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

This protocol is a self-validating system because it includes both positive (a known cytotoxic drug) and negative (untreated and solvent) controls, which ensures that the assay is performing as expected.

Visualization of In Vitro Cytotoxicity Workflow

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis plate Seed Cells in 96-well Plate incubate1 Incubate for 24h plate->incubate1 treat Treat Cells with Compounds incubate1->treat compound Prepare Compound Dilutions incubate2 Incubate for 24-48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Part 2: In Vivo Efficacy: From the Bench to Preclinical Models

Promising results from in vitro studies warrant further investigation in living organisms. In vivo models, particularly tumor xenografts in immunodeficient mice, are the gold standard for evaluating the anticancer potential of novel compounds before they can be considered for human trials.[10][11]

Comparative Analysis of Antitumor Activity

The table below presents hypothetical in vivo data for an imidazole derivative compared to a standard-of-care drug in a mouse xenograft model of human cancer.

CompoundDose (mg/kg)Route of AdministrationTumor Growth Inhibition (%)Change in Body Weight (%)
Imidazole Derivative A 30Intraperitoneal83.8-2.5
Capecitabine (Control) 540Oral61.6-8.2
Vehicle Control --0+1.0

Data is hypothetical and for illustrative purposes, but based on typical values found in the literature.[2]

The primary endpoint in such studies is often tumor growth inhibition.[2] However, monitoring for signs of toxicity, such as significant body weight loss, is equally crucial for assessing the compound's safety profile. The choice of an appropriate animal model is paramount; immunodeficient mice (e.g., nude or SCID mice) are typically used for xenograft studies as they do not mount an immune response against the transplanted human tumor cells.[10]

Experimental Protocol: Tumor Xenograft Model

This protocol outlines the key steps for establishing and utilizing a subcutaneous tumor xenograft model in mice.

Step-by-Step Methodology:

  • Cell Preparation: Culture the desired human cancer cell line (e.g., A549) under sterile conditions. Harvest the cells when they are in their logarithmic growth phase.

  • Cell Injection: Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to support tumor formation.[12] Inject approximately 2-5 million cells subcutaneously into the flank of each immunodeficient mouse.[12]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.[10] Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the synthesized imidazole compound, the positive control drug, and the vehicle control to their respective groups according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral).

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Efficacy Calculation: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

Visualization of In Vivo Xenograft Study Workflow

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cluster_results Results prep_cells Prepare Cancer Cell Suspension inject Inject Cells Subcutaneously into Mice prep_cells->inject monitor_growth Monitor Tumor Growth inject->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize administer Administer Compounds & Controls randomize->administer monitor_all Monitor Tumor Volume & Body Weight administer->monitor_all euthanize Euthanize Mice at Study End monitor_all->euthanize excise Excise & Weigh Tumors euthanize->excise analyze Further Tumor Analysis excise->analyze calculate_tgi Calculate Tumor Growth Inhibition excise->calculate_tgi assess_toxicity Assess Toxicity calculate_tgi->assess_toxicity

Caption: Workflow for an in vivo tumor xenograft study.

Part 3: Mechanistic Insights and Future Directions

The biological activity of imidazole derivatives is often attributed to their ability to interact with various enzymes and receptors within cells.[2][5] Some imidazole-based compounds have been shown to induce apoptosis (programmed cell death) and interfere with key signaling pathways that are often dysregulated in cancer, such as the AKT and ERK pathways.[8]

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a simplified, hypothetical mechanism by which an imidazole derivative might exert its anticancer effects by inducing apoptosis.

G cluster_pathway Cell Signaling & Apoptosis imidazole Imidazole Derivative akt AKT Pathway imidazole->akt Inhibits erk ERK Pathway imidazole->erk Inhibits bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activates erk->bcl2 Activates caspase Caspase Activation bcl2->caspase Inhibits apoptosis Apoptosis caspase->apoptosis Induces

Caption: Hypothetical mechanism of apoptosis induction by an imidazole derivative.

Further research into the structure-activity relationships (SAR) of these compounds is warranted. By systematically modifying the substituents on the imidazole ring, it is possible to optimize their potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel and effective therapeutic agents.[13]

References

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A Researcher's Guide to Comparing the Cytotoxicity of 2-(2-Chloroethyl)-1H-imidazole Hydrochloride Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the initial assessment of a novel compound's cytotoxic potential is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive framework for evaluating and comparing the cytotoxicity of 2-(2-Chloroethyl)-1H-imidazole hydrochloride, a molecule of interest due to its structural features suggestive of potential anticancer activity. While specific experimental data for this compound is not yet widely published, this guide offers a robust, scientifically-grounded methodology for its evaluation, drawing upon established principles for analogous chemical classes.

This compound belongs to a class of compounds that includes a reactive chloroethyl moiety attached to an imidazole ring. The chloroethyl group is a well-known pharmacophore in oncology, characteristic of alkylating agents that can form covalent bonds with nucleophilic sites on cellular macromolecules, most notably DNA.[1][2][3] This interaction can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis or other forms of cell death.[4][5][6] The imidazole core, a ubiquitous heterocycle in medicinal chemistry, may contribute to the compound's overall physicochemical properties and its interactions with biological targets.[7][8][9]

This guide will detail the essential experimental protocols, data analysis techniques, and a logical framework for comparing the cytotoxic effects of this compound across a panel of representative cancer and non-cancerous cell lines.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Profiling

A thorough assessment of cytotoxicity requires a multi-pronged approach, employing assays that probe different aspects of cellular health and death. The following experimental workflow is recommended to build a comprehensive cytotoxic profile of this compound.

G cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Mechanistic Elucidation A Cell Line Panel Selection (e.g., MCF-7, A549, HepG2, HCT116, and a non-cancerous line like HEK293) B Dose-Response Treatment (Serial dilutions of this compound) A->B C MTT Assay (Metabolic Activity Assessment) B->C D IC50 Value Determination C->D E LDH Assay (Membrane Integrity Assessment) D->E D->E Based on IC50 values F Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) D->F D->F Based on IC50 values G Signaling Pathway Analysis (e.g., Western Blot for DNA damage markers) F->G

Caption: A logical workflow for the comprehensive cytotoxic evaluation of a novel compound.

Data Presentation: Hypothetical Comparative Cytotoxicity

To illustrate how data from these experiments would be presented, the following table contains hypothetical IC50 values for this compound against a panel of common cancer cell lines and a non-cancerous cell line. It is crucial to note that these values are for illustrative purposes only and are not based on published experimental data for this specific compound.

Cell LineTissue of OriginCancer TypeHypothetical IC50 (µM)
MCF-7 BreastAdenocarcinoma15.2
A549 LungCarcinoma28.7
HepG2 LiverHepatocellular Carcinoma12.5
HCT116 ColonColorectal Carcinoma21.9
HEK293 KidneyEmbryonic Kidney (Non-cancerous)> 100

This table allows for a clear and concise comparison of the compound's potency across different cell types, highlighting potential selective toxicity towards cancerous cells.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for 24, 48, or 72 hours. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[2]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Collection of Supernatant: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully collect the supernatant, avoiding disturbance of the cell pellet.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm.

  • Data Analysis: Use a lysis control (cells treated with a lysis buffer to achieve 100% LDH release) to calculate the percentage of cytotoxicity.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for dead cells.[4]

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the kit's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Anticipated Mechanism of Action and Signaling Pathway

As a chloroethylating agent, this compound is predicted to function as a DNA alkylating agent.[1][5] The electrophilic chloroethyl group can react with nucleophilic sites on DNA bases, particularly the N7 position of guanine.[2] This can lead to the formation of DNA adducts and interstrand cross-links, which are highly cytotoxic lesions that block DNA replication and transcription.[4][6] This DNA damage triggers cellular stress responses, activating signaling pathways that can lead to cell cycle arrest and apoptosis.

G cluster_0 Cellular Uptake and DNA Damage cluster_1 Cellular Response A 2-(2-Chloroethyl)-1H-imidazole hydrochloride B DNA Alkylation (Guanine N7 Adducts) A->B C Interstrand Cross-links B->C D DNA Damage Recognition (e.g., ATM/ATR activation) C->D E p53 Activation D->E F Cell Cycle Arrest (G2/M Phase) E->F G Apoptosis Induction E->G H Bax/Bcl-2 Regulation G->H I Caspase Cascade Activation H->I

Caption: A putative signaling pathway for DNA damage-induced apoptosis by a chloroethylating agent.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the comparative cytotoxic evaluation of this compound. By employing a combination of cell viability, membrane integrity, and apoptosis assays, researchers can build a detailed profile of the compound's activity across various cell lines. While the provided data is hypothetical, the methodologies and logical flow are grounded in established practices for anticancer drug screening. The anticipated mechanism of action as a DNA alkylating agent provides a solid foundation for further mechanistic studies to elucidate the precise signaling pathways involved in its cytotoxic effects. This structured approach will enable a thorough and objective comparison of this novel compound's performance, providing valuable insights for its potential development as a therapeutic agent.

References

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  • Nikolova, T., Roos, W. P., & Krämer, O. H. (2017). Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1868(1), 29–39. [Link]

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A Comparative Guide to the Synthetic Validation of 2-(2-Chloroethyl)-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the robust and efficient production of key building blocks is paramount. 2-(2-Chloroethyl)-1H-imidazole hydrochloride is a valuable intermediate, finding application in the synthesis of various biologically active molecules. This guide provides a comparative analysis of two prominent synthetic routes for its preparation, offering an in-depth look at their respective methodologies, performance, and practical considerations. By presenting detailed experimental protocols and objective data, this document aims to empower researchers and process chemists to make informed decisions in the validation and selection of a synthetic strategy tailored to their specific needs.

Introduction to this compound

This compound is a heterocyclic compound featuring an imidazole core functionalized with a chloroethyl side chain. The hydrochloride salt form enhances its stability and handling properties. The presence of the reactive chloroethyl group makes it a versatile precursor for introducing the 2-imidazole-ethyl moiety into larger molecules through nucleophilic substitution reactions. This structural motif is found in a number of compounds of medicinal interest.

This guide will explore two distinct synthetic pathways to this target molecule:

  • Route 1: Two-Step Synthesis via Hydroxyethyl Precursor: This approach involves the initial synthesis of 2-(2-hydroxyethyl)-1H-imidazole, followed by a chlorination step to yield the desired product.

  • Route 2: One-Pot Cyclocondensation: This method focuses on the direct formation of the imidazole ring from acyclic precursors, incorporating the chloroethyl side chain in a single transformative step.

A thorough evaluation of these routes, including their respective strengths and weaknesses, will be presented to provide a comprehensive understanding for laboratory-scale synthesis and potential scale-up.

Route 1: Two-Step Synthesis via 2-(2-Hydroxyethyl)-1H-imidazole

This classical and often reliable approach is bifurcated into the formation of an alcohol intermediate and its subsequent conversion to the corresponding alkyl chloride.

Step 1: Synthesis of 2-(2-Hydroxyethyl)-1H-imidazole

The synthesis of the hydroxyethyl precursor can be achieved through the condensation of ethylenediamine with an appropriate C2-synthon, such as glycolic acid.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add ethylenediamine and glycolic acid in a 1:1 molar ratio.

  • Heat the reaction mixture to a temperature of 180-200°C.

  • Maintain the reaction at this temperature for 4-6 hours, during which water will be evolved and can be collected in a Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/ether).

Causality Behind Experimental Choices:

  • High Temperature: The condensation reaction requires significant thermal energy to overcome the activation barrier for the formation of the imidazole ring and to drive off the water byproduct, shifting the equilibrium towards the product.

  • Neat Reaction Conditions: The absence of a solvent simplifies the work-up and maximizes the concentration of the reactants, often leading to higher reaction rates.

Step 2: Chlorination of 2-(2-Hydroxyethyl)-1H-imidazole

The conversion of the hydroxyl group to a chloro group is a standard transformation in organic synthesis, for which thionyl chloride (SOCl₂) is a common and effective reagent.[1]

Experimental Protocol:

  • In a fume hood, suspend the purified 2-(2-hydroxyethyl)-1H-imidazole in an inert solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath to 0°C.

  • Slowly add thionyl chloride (SOCl₂) dropwise to the stirred suspension (typically 1.1 to 1.5 equivalents). This reaction is exothermic and generates HCl and SO₂ gases, which should be scrubbed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully quench any excess thionyl chloride by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The hydrochloride salt can be precipitated by bubbling dry HCl gas through a solution of the free base in a suitable solvent like ether or by treatment with a solution of HCl in isopropanol.

Causality Behind Experimental Choices:

  • Thionyl Chloride: This reagent is highly effective for converting primary alcohols to alkyl chlorides. The byproducts, SO₂ and HCl, are gaseous, which simplifies purification.[1]

  • Inert Solvent: A non-protic solvent is crucial to prevent reaction with the highly reactive thionyl chloride.

  • Controlled Addition at Low Temperature: The reaction is exothermic and releases corrosive gases. Slow addition at 0°C helps to control the reaction rate and temperature.

  • Reflux: Heating the reaction mixture ensures the completion of the chlorination reaction.

Diagram of Route 1 Workflow:

Route 1 Workflow A Ethylenediamine + Glycolic Acid B Condensation (180-200°C) A->B C 2-(2-Hydroxyethyl)-1H-imidazole B->C D Chlorination with SOCl₂ C->D E 2-(2-Chloroethyl)-1H-imidazole D->E F HCl Salt Formation E->F G 2-(2-Chloroethyl)-1H-imidazole HCl F->G

Caption: Workflow for the two-step synthesis of this compound.

Route 2: One-Pot Cyclocondensation

This approach aims for efficiency by constructing the desired molecule in a single reaction vessel from readily available starting materials. A plausible one-pot synthesis involves the reaction of ethylenediamine with a chloro-substituted C2-synthon.

Experimental Protocol:

  • To a solution of ethylenediamine in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask, add chloroacetaldehyde diethyl acetal.

  • Add a catalytic amount of a mineral acid (e.g., hydrochloric acid) to facilitate the in-situ hydrolysis of the acetal to the more reactive chloroacetaldehyde.

  • Heat the reaction mixture to reflux for 6-8 hours. The reaction involves the formation of a dihydropyrazine intermediate which then rearranges to the imidazole.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or by precipitation of the hydrochloride salt.

  • To isolate the hydrochloride salt, dissolve the crude product in a minimal amount of a suitable solvent and add a concentrated solution of HCl. The precipitate can then be collected by filtration, washed with a cold solvent, and dried.

Causality Behind Experimental Choices:

  • Chloroacetaldehyde Diethyl Acetal: Chloroacetaldehyde is unstable and prone to polymerization. The acetal form is a stable precursor that can generate the reactive aldehyde in situ under acidic conditions.

  • Acid Catalyst: The acid is essential for the hydrolysis of the acetal and also catalyzes the cyclization and rearrangement steps.

  • Reflux: Heating is necessary to drive the multi-step reaction sequence to completion.

Diagram of Route 2 Workflow:

Route 2 Workflow A Ethylenediamine + Chloroacetaldehyde Diethyl Acetal B Acid-Catalyzed Cyclocondensation (Reflux) A->B C 2-(2-Chloroethyl)-1H-imidazole B->C D Purification / HCl Salt Formation C->D E 2-(2-Chloroethyl)-1H-imidazole HCl D->E

Caption: Workflow for the one-pot synthesis of this compound.

Performance Comparison

The choice between these two synthetic routes will depend on several factors, including the desired scale, available equipment, and cost of starting materials. The following table provides a comparative summary based on typical literature reports and general synthetic principles.

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot Cyclocondensation
Overall Yield Moderate to Good (typically 50-70%)Variable (can be lower due to side reactions, 30-60%)
Purity of Crude Product Generally higher after the first stepCan be lower due to the formation of byproducts
Number of Steps Two distinct synthetic steps plus purificationOne-pot reaction
Reaction Time Longer overall due to two separate reactionsPotentially shorter overall reaction time
Scalability Generally straightforward to scale upMay require more optimization for large-scale production
Starting Materials Ethylenediamine, glycolic acid, thionyl chlorideEthylenediamine, chloroacetaldehyde diethyl acetal
Safety Considerations Use of highly corrosive and toxic thionyl chlorideHandling of lachrymatory and reactive chloroacetaldehyde (generated in situ)
Purification Requires purification of the intermediate and final productMay require more rigorous purification of the final product

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a more traditional and predictable approach. The isolation and purification of the hydroxyethyl intermediate can lead to a cleaner final product. This route is often preferred for laboratory-scale synthesis where control over each step is desired and high purity is a primary concern. The main drawback is the handling of thionyl chloride, which requires appropriate safety precautions.

Route 2 represents a more convergent and potentially more efficient strategy in terms of step economy. However, one-pot reactions can sometimes be more challenging to optimize and may result in a more complex crude product mixture, necessitating more demanding purification procedures. The in-situ generation of the reactive and lachrymatory chloroacetaldehyde also requires careful handling. This route may be more attractive for industrial applications where minimizing the number of unit operations is a key consideration, provided that the process can be robustly optimized.

For researchers in a drug discovery or early development setting, Route 1 is recommended as the more reliable and controllable method for obtaining high-purity material for further synthetic elaboration. For process development professionals aiming for large-scale manufacturing, an initial investigation into the optimization of Route 2 could be worthwhile to assess its potential for a more streamlined and cost-effective process.

Ultimately, the choice of synthetic route should be guided by a careful evaluation of the specific project requirements, available resources, and a thorough risk assessment of the chemical transformations involved.

References

  • Organic Syntheses. (n.d.). Thionyl chloride. Retrieved from [Link]

  • Wikipedia. (2023). Chloroacetaldehyde. Retrieved from [Link]

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Comparative Analysis of the Biomolecular Cross-Reactivity of 2-(2-Chloroethyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

Introduction: The Imperative of Off-Target Profiling

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. While on-target activity is the cornerstone of desired pharmacological effects, off-target interactions can precipitate a cascade of unintended and often deleterious consequences, leading to unforeseen toxicities and a high rate of attrition in the development pipeline. The small molecule 2-(2-Chloroethyl)-1H-imidazole hydrochloride, with its reactive chloroethyl group and biologically active imidazole core, presents a compelling case for a thorough investigation of its potential cross-reactivity with other biomolecules. This guide provides a comprehensive framework for researchers to objectively assess these interactions, grounded in established experimental methodologies and data-driven insights. The imidazole moiety is a common feature in many biological molecules and pharmaceuticals, and its derivatives have been noted for their interactions with proteins and DNA.[1][2][3][4][5] The presence of a chloroethyl group further suggests a potential for covalent modification of nucleophilic biomolecules.

This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of each assay, enabling a holistic and self-validating approach to characterizing the cross-reactivity profile of this and similar compounds.

I. Covalent Adduct Identification via Mass Spectrometry-Based Proteomics

Rationale: The chloroethyl group of this compound is an electrophilic moiety capable of forming covalent bonds with nucleophilic residues on proteins, such as cysteine, histidine, and lysine. Identifying these protein adducts is a direct method to pinpoint off-target interactions at a molecular level. Mass spectrometry (MS)-based proteomics is the most powerful and unbiased tool for this purpose, allowing for the precise identification of adducted peptides and the specific sites of modification.[6][7][8]

Experimental Workflow: Bottom-Up Proteomics for Adduct Identification

The "bottom-up" approach is a standard in proteomics for identifying protein modifications.[6] This workflow involves the enzymatic digestion of proteins into smaller peptides, which are more amenable to MS analysis.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein Lysate Protein Lysate Alkylation & Digestion Alkylation & Digestion Protein Lysate->Alkylation & Digestion DTT/IAA, Trypsin Peptide Mixture Peptide Mixture Alkylation & Digestion->Peptide Mixture LC Separation LC Separation Peptide Mixture->LC Separation C18 Column MS/MS Analysis MS/MS Analysis LC Separation->MS/MS Analysis DDA Database Search Database Search MS/MS Analysis->Database Search Mascot, Sequest Adduct Identification Adduct Identification Database Search->Adduct Identification Open search for mass shifts

Caption: Workflow for identifying protein adducts using bottom-up proteomics.

Detailed Protocol:
  • Cell Culture and Treatment: Culture a relevant human cell line (e.g., HepG2 for liver toxicity) and treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a positive control (a known reactive compound).

  • Protein Extraction and Preparation: Lyse the cells and extract total protein. Reduce and alkylate the cysteine residues to prevent disulfide bond formation.

  • Enzymatic Digestion: Digest the proteins into peptides using trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the peptides by reverse-phase liquid chromatography and analyze by tandem mass spectrometry.[6] Employ data-dependent acquisition (DDA) to select peptide ions for fragmentation.

  • Data Analysis: Use proteomics search engines like Mascot or Sequest to identify the peptides from the MS/MS spectra.[6] Crucially, perform an "open" or "unrestricted" search to detect unexpected mass shifts on amino acid residues corresponding to the addition of the 2-(2-ethyl)-1H-imidazole moiety.[9][10]

Illustrative Data Summary:
Target ProteinModified ResiduePeptide SequenceFold Change vs. ControlPutative Functional Impact
Glutathione S-transferaseCys-77...VCPVL...15.2Depletion of antioxidant defense
Human Serum AlbuminHis-146...AHRFW...8.9Altered drug binding capacity
DNA-dependent protein kinaseCys-432...GCYLD...5.1Impaired DNA damage response

II. Quantifying Binding Affinity and Kinetics with Surface Plasmon Resonance (SPR)

Rationale: While mass spectrometry identifies covalent adducts, it does not provide information on the kinetics and affinity of non-covalent interactions, which can also lead to off-target effects. Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time measurement of binding events between a ligand (the small molecule) and an analyte (the biomolecule).[11][12][13][14][15] This provides quantitative data on association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Experimental Workflow: SPR for Small Molecule-Biomolecule Interactions

Immobilize Biomolecule Immobilize Protein/DNA on Sensor Chip Inject Small Molecule Flow Compound over Sensor Surface Immobilize Biomolecule->Inject Small Molecule Measure Binding Detect Change in Refractive Index Inject Small Molecule->Measure Binding Regenerate Surface Dissociate Bound Compound Measure Binding->Regenerate Surface Analyze Data Calculate ka, kd, KD Regenerate Surface->Analyze Data

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol:
  • Biomolecule Immobilization: Covalently immobilize a panel of purified proteins (selected based on potential off-target classes, e.g., kinases, GPCRs, nuclear receptors) and double-stranded DNA onto a sensor chip.

  • Sample Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.

  • SPR Analysis: Inject the small molecule dilutions over the sensor chip surface and monitor the change in the SPR signal in real-time.[14]

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants.

Illustrative Comparative Data:
Biomolecule TargetThis compound (KD)Known Reactive Compound (KD)Non-Reactive Control (KD)
Kinase X5 µM1 µM>100 µM
GPCR Y25 µM15 µM>100 µM
Nuclear Receptor Z>100 µM50 µM>100 µM
dsDNA15 µM8 µM>100 µM

III. High-Throughput Screening with Enzyme-Linked Immunosorbent Assay (ELISA)

Rationale: For screening against a larger panel of potential off-target proteins, a higher-throughput method like the Enzyme-Linked Immunosorbent Assay (ELISA) is advantageous.[16][17][18] A competitive ELISA format can be adapted to assess the binding of a small molecule to a protein of interest.[19][20] This method is particularly useful for initial screening before proceeding to more detailed biophysical characterization with SPR.

Experimental Workflow: Competitive ELISA for Small Molecule Binding

Coat Plate Coat Microplate with Target Protein Add Sample & Antibody Add Compound and Protein-Specific Antibody Coat Plate->Add Sample & Antibody Wash Remove Unbound Reagents Add Sample & Antibody->Wash Add Substrate Add Enzyme Substrate Wash->Add Substrate Measure Signal Read Absorbance/ Fluorescence Add Substrate->Measure Signal

Caption: Workflow of a competitive ELISA to detect small molecule-protein interaction.

Detailed Protocol:
  • Plate Coating: Coat the wells of a microplate with the purified target protein.

  • Competitive Binding: Prepare a mixture of a known concentration of a biotinylated ligand or a specific antibody for the target protein and serial dilutions of this compound. Add this mixture to the coated wells. The small molecule will compete with the labeled ligand/antibody for binding to the immobilized protein.

  • Detection: Add a streptavidin-enzyme conjugate (if using a biotinylated ligand) or a secondary antibody-enzyme conjugate.

  • Signal Generation: Add a chromogenic or fluorogenic substrate and measure the signal. A decrease in signal indicates that the small molecule is binding to the target protein.

Illustrative Screening Results (IC50 Values):
Protein TargetThis compound (IC50)
Protein A12 µM
Protein B85 µM
Protein C>100 µM
Protein D2 µM

IV. Assessing Functional Consequences with In Vitro Cytotoxicity Assays

Rationale: Identifying a biomolecular interaction is the first step; understanding its functional consequence is paramount. A panel of in vitro cytotoxicity assays can provide insights into the cellular impact of off-target effects.[21][22][23][24] These assays measure various indicators of cell health, such as metabolic activity, membrane integrity, and apoptosis.

Comparative Cytotoxicity Assay Panel:
AssayPrincipleEndpoint Measured
MTT/XTT Assay Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.Cell viability and proliferation
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[21][22]Cell membrane integrity (necrosis)
Caspase-3/7 Assay Measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.Apoptosis
Mitochondrial Toxicity Assay Measures changes in mitochondrial membrane potential, a key indicator of mitochondrial dysfunction.[21]Mitochondrial health
Detailed Protocol (General):
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

  • Assay Performance: Perform the selected cytotoxicity assays according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits 50% of the measured response) for each assay.

Illustrative Cytotoxicity Profile (IC50 Values in µM):
Cell LineMTT AssayLDH Release AssayCaspase-3/7 Assay
HepG2 (Liver)155025
HEK293 (Kidney)226530
A549 (Lung)184520

V. Conclusion: A Multi-faceted Approach to De-risking Drug Candidates

The comprehensive assessment of the cross-reactivity of this compound, and indeed any drug candidate, necessitates a multi-pronged approach. By integrating data from mass spectrometry-based proteomics, surface plasmon resonance, high-throughput ELISA screening, and a panel of functional cytotoxicity assays, researchers can build a robust profile of a compound's off-target interactions. This self-validating system of orthogonal assays provides a high degree of confidence in the preclinical safety assessment of a molecule. The illustrative data presented herein serves as a template for the types of quantitative comparisons that should be made to objectively evaluate the performance of a compound against relevant benchmarks. Ultimately, a thorough understanding of a molecule's cross-reactivity is not a hurdle, but a critical step in the development of safer and more effective therapeutics.

References

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019-04-23).
  • Mass spectrometric approaches for the identification and quantification of reactive carbonyl species protein adducts. (2013-10-30). PubMed.
  • Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms. (2016-03-15). PubMed.
  • Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. (2022-02-20).
  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024-06-20).
  • C&EN White Papers | Protein-Small Molecule Biomolecular Interactions – a Retrospective. C&EN Media Group.
  • How Is SPR Used To Study Various Biomolecular Interactions? (2025-07-22). Chemistry For Everyone.
  • Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. (2021-06-25). bioRxiv.
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  • A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. Benchchem.
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  • Cytotoxicity assays. Sigma-Aldrich.
  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
  • Small Molecule Detection With Aptamer-based BLI And ELISA-like Assays.
  • An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides. (2014-04-15).
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  • ELISA principles and troubleshooting. (2012-08-16). YouTube.
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  • Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. (2024-03-20).
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A Comparative Guide to the Synthetic Utility of 2-(2-Chloroethyl)-1H-imidazole Hydrochloride in the Synthesis of Histamine H₂ Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic routes to produce histamine H₂ receptor antagonists, with a particular focus on the role of 2-(2-chloroethyl)-1H-imidazole hydrochloride as a key intermediate. We will benchmark its performance in the context of established industrial syntheses of Cimetidine, a foundational molecule in this therapeutic class. The following analysis is grounded in established chemical principles and supported by data from peer-reviewed literature and patent filings.

Introduction: The Strategic Importance of Imidazole Intermediates

The imidazole ring is the cornerstone of histamine and its H₂ receptor antagonists. The strategic assembly of the final drug molecule hinges on the efficient and cost-effective synthesis of appropriately functionalized imidazole precursors. This compound represents a versatile, albeit reactive, building block. Its chloroethyl moiety is primed for nucleophilic substitution, making it an attractive candidate for introducing the side chain characteristic of many H₂ antagonists. However, its utility must be weighed against alternative, well-established synthetic pathways. This guide will dissect these routes, providing a comparative analysis of their respective yields, operational complexities, and starting material accessibility.

Benchmarking Synthetic Pathways to Cimetidine

Cimetidine serves as an excellent case study for comparing the performance of imidazole-based precursors. We will explore three primary synthetic strategies, one of which directly involves a chloroethyl-functionalized reactant analogous to our topic compound.

Pathway 1: The Classical Route from 4-Hydroxymethyl-5-methylimidazole

This is a widely referenced and industrially significant route. It commences with the more stable and commercially available 4-hydroxymethyl-5-methylimidazole.

Experimental Protocol:

  • Chlorination: The hydroxyl group of 4-hydroxymethyl-5-methylimidazole is first converted to a more reactive leaving group, typically a chloride, using an agent like thionyl chloride (SOCl₂). This reaction yields 4-chloromethyl-5-methylimidazole hydrochloride.

  • Thioether Formation: The resulting chloro-intermediate is reacted with cysteamine (2-aminoethanethiol) to form the key thioether linkage, producing 5-methyl-4-(((2-aminoethyl)thio)methyl)-1H-imidazole.

  • Guanidine Formation: The terminal amino group of the side chain is then reacted with a cyanoguanidine synthon, such as dimethyl N-cyanodithioiminocarbonate, followed by reaction with methylamine to complete the cimetidine structure.

Causality and Insights: This route is logical as it builds the molecule sequentially, starting with a stable, functionalized imidazole core. The conversion of the hydroxyl to a chloride is a classic strategy to activate the benzylic-like position for nucleophilic attack by the thiol group of cysteamine.

Pathway 2: Synthesis from Ethyl 5-Methylimidazole-4-carboxylate

This alternative pathway begins with an esterified imidazole, which offers different synthetic handles.

Experimental Protocol:

  • Ester Reduction: The ester group of ethyl 5-methyl-1H-imidazole-4-carboxylate is reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or, for a more industrially scalable process, sodium in liquid ammonia. This produces 4-hydroxymethyl-5-methylimidazole.[1][2]

  • Continuation: From this point, the synthesis converges with Pathway 1, proceeding through the same chlorination, thioether formation, and guanidine installation steps.

Causality and Insights: The initial choice of an ester provides a stable starting material. However, the reduction step introduces potent and hazardous reagents like LiAlH₄, which can be challenging and costly to handle on an industrial scale.[1] The move towards sodium in liquid ammonia was a significant process optimization to mitigate these issues.[1][2]

Pathway 3: Direct Coupling with a Chloroethyl-Functionalized Synthon

This pathway is the most relevant for benchmarking the performance of this compound. While a direct synthesis starting from this exact molecule is not extensively detailed in publicly available literature, a closely related process is described in European Patent EP 0279161 A2. This patent outlines the reaction of an imidazole-thiomethyl precursor with N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine. For the purpose of this guide, we will consider the reactivity and potential yield of a chloroethyl imidazole derivative to be analogous to this patented process.

Hypothetical Protocol based on Analogy:

  • Thiol Precursor Formation: A suitable imidazole precursor, such as 4-methyl-5-mercaptomethyl imidazole, is generated in situ.

  • Direct Coupling: This thiol is then directly reacted with a chloroethyl-functionalized side chain. In the patented process, an imidazole dithiocarbonate is reacted with N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine.[3][4] This single step forms the crucial thioether bond and introduces the complete guanidine side chain.

Causality and Insights: This approach is synthetically convergent, aiming to bring together two larger fragments of the molecule in a single, efficient step. The use of a chloroethyl-functionalized reactant streamlines the process by pre-assembling the side chain. The reported yield for this key coupling step is a respectable 70%.[3][4] This suggests that a pathway utilizing a chloroethyl imidazole derivative could be highly efficient, potentially reducing the number of synthetic steps compared to the classical routes.

Comparative Data Summary

MetricPathway 1 (Hydroxymethyl)Pathway 2 (Carboxylate)Pathway 3 (Chloroethyl Analogue)
Starting Material 4-Hydroxymethyl-5-methylimidazoleEthyl 5-methylimidazole-4-carboxylate4-methyl-5-mercaptomethyl imidazole + Chloroethyl-guanidine
Key Transformation Sequential thioether and guanidine formationEster reduction followed by sequential synthesisConvergent thioether-guanidine formation
Number of Steps Multiple stepsAdditional initial reduction stepPotentially fewer steps
Reported Yield Overall yields up to 60% are reported for similar multi-step processes.[4]Dependent on the efficiency of the reduction step.Key coupling step reported at 70%.[3][4]
Reagent Safety Involves thionyl chloride and cysteamine.Utilizes hazardous LiAlH₄ or sodium in liquid ammonia.[1][2]Involves reactive chloroethyl compounds.
Industrial Viability Proven and optimized for large-scale production.[1]Initial LAH process was difficult and expensive; later optimized.[1]High-yielding convergent steps are industrially attractive.

Visualization of Synthetic Pathways

Workflow for Classical Cimetidine Synthesis (Pathways 1 & 2)

cluster_0 Pathway 2 Start Ester Ethyl 5-methylimidazole -4-carboxylate Reduction Reduction (LiAlH4 or Na/NH3) Ester->Reduction Alcohol 4-Hydroxymethyl -5-methylimidazole Reduction->Alcohol Yields Chlorination Chlorination (SOCl2) Alcohol->Chlorination Chloro_Intermediate 4-Chloromethyl -5-methylimidazole Chlorination->Chloro_Intermediate Yields Thioether_Formation Reaction with Cysteamine Chloro_Intermediate->Thioether_Formation Thioether_Intermediate Aminoethyl-thioether Intermediate Thioether_Formation->Thioether_Intermediate Yields Guanidine_Formation Guanidine Formation Thioether_Intermediate->Guanidine_Formation Cimetidine Cimetidine Guanidine_Formation->Cimetidine Yields

Caption: Classical multi-step synthesis of Cimetidine.

Logical Flow of a Convergent Synthesis (Pathway 3)

Imidazole_Thiol Imidazole-thiol Precursor Coupling Direct Coupling Reaction (Single Step) Imidazole_Thiol->Coupling Chloroethyl_Guanidine N-cyano-N'-methyl-N'' -(2-chloroethyl)guanidine Chloroethyl_Guanidine->Coupling Cimetidine Cimetidine Coupling->Cimetidine Yield: 70%

Caption: Convergent synthesis using a chloroethyl synthon.

Conclusion and Future Outlook

While the classical synthetic routes to cimetidine starting from 4-hydroxymethyl-5-methylimidazole or its corresponding ester are well-established and have been optimized for industrial production, they involve multiple sequential steps. The use of a chloroethyl-functionalized imidazole or a related synthon, as demonstrated in the patent literature, offers a more convergent and potentially more efficient approach. A reported yield of 70% for the key coupling step is a strong indicator of the viability of this strategy.[3][4]

For drug development professionals, the choice of synthetic route will depend on a balance of factors including the cost and availability of starting materials, the capital investment in specialized equipment for handling hazardous reagents, and the overall process efficiency. This compound and its analogues are powerful intermediates that enable a more streamlined synthesis of H₂ receptor antagonists. Further process development focused on the stability and safe handling of these reactive intermediates could pave the way for even more efficient and cost-effective manufacturing of this important class of pharmaceuticals.

References

  • National Center for Biotechnology Information. "Cimetidine - PubChem". PubChem. [Link]

  • Zizek, T. (1988). A process for the preparation of cimetidine.
  • American Chemical Society. "Tagamet: Discovery of Histamine H2-receptor Antagonists". ACS. [Link]

  • Orion Yhtyma Oy. (1982). Process for the preparation of cimetidine.
  • Gpatindia. "CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses". Gpatindia. [Link]

  • Zizek, T. (1994). A process for the preparation of cimetidine.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Chloroethyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-(2-Chloroethyl)-1H-imidazole hydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide is designed to provide clear, actionable steps rooted in established safety protocols and regulatory standards, ensuring that this compound is managed responsibly from acquisition to disposal. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Core Principle: Hazard-Awareness and Risk Mitigation

Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. This compound is a chlorinated organic compound and a heterocyclic amine salt. Safety Data Sheets (SDS) for this chemical and structurally similar compounds consistently indicate specific hazards that dictate our handling and disposal protocols.[1][2]

The primary risks associated with this compound are its potential to cause irritation and burns.[1][3][4] Inhalation may lead to chemical burns in the respiratory tract, skin contact can cause burns, and eye contact poses a risk of serious damage.[3][4] Therefore, every step in the disposal process is designed to prevent exposure through these routes.

Hazard Identification GHS Hazard Statement Source
Skin Irritation/CorrosionH315: Causes skin irritation. H314: Causes severe skin burns and eye damage.[1][2]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[1]
Respiratory IrritationH335: May cause respiratory irritation.[1][5]

This information is not merely procedural; it is the foundation of our safety logic. By recognizing it as a corrosive and irritant, we understand that disposal requires containment in robust, chemically-compatible containers and handling with appropriate personal protective equipment to prevent contact.

Mandatory Personal Protective Equipment (PPE) Protocol

A self-validating safety protocol begins with rigorous adherence to PPE standards. The purpose of this PPE is to create a complete barrier between the researcher and the chemical, mitigating the risks identified above.

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[4] This combination is critical to protect against splashes of solutions or accidental dispersal of the solid powder, which could cause severe eye damage.[2][4]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and changed immediately if contamination occurs. The goal is to prevent skin contact, which can lead to burns.[3][4]

  • Body Protection: A lab coat is mandatory. For larger quantities or in situations with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. All protective clothing should be removed before leaving the work area.[3][4]

  • Respiratory Protection: All handling of the solid compound that could generate dust, and all disposal-related activities, should be performed inside a certified chemical fume hood to prevent inhalation.[3]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by federal and local hazardous waste regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework for "cradle-to-grave" management of hazardous materials.[6][7] As the generator of the waste, you are legally responsible for its safe management until its final disposal.[7]

Step 1: Waste Characterization and Segregation
  • Action: Classify any unused this compound, contaminated materials (e.g., weigh boats, wipes), or reaction residues containing it as hazardous waste.

  • Causality: Under RCRA, it is the generator's responsibility to determine if a waste is hazardous.[8] Given its irritant and corrosive properties, this compound must be treated as hazardous waste to ensure it enters the correct, compliant disposal stream.

  • Action: Collect this waste in a dedicated, properly sealed hazardous waste container. Do not mix it with other waste streams, especially incompatible materials like strong oxidizing agents, strong acids, or strong reducing agents.[2]

  • Causality: Segregation prevents potentially violent chemical reactions within the waste container. Keeping chlorinated organic waste separate from other chemical classes is a standard best practice for chemical safety and compliant disposal.

Step 2: Container Management and Labeling
  • Action: Use a container made of compatible material (e.g., high-density polyethylene, glass) that is in good condition and has a secure, leak-proof lid. The container must remain closed unless you are actively adding waste.

  • Causality: Proper containment is the primary method of preventing spills and environmental release. A closed container minimizes the release of any potential vapors.

  • Action: Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid Waste" or "Aqueous Waste"). Note the date when the first drop of waste was added (the accumulation start date).

  • Causality: Accurate labeling is a regulatory requirement under OSHA's Hazard Communication Standard and the EPA's RCRA.[9] It ensures that anyone handling the container understands its contents and associated risks, and it is essential for tracking waste accumulation timelines.

Disposal Workflow Diagram

G A Start: Unused Chemical or Contaminated Material B Is this waste? (No longer needed) A->B C Characterize as Hazardous Waste B->C Yes K Retain for Future Use (Properly Stored) B->K No D Select Compatible, Sealable Container C->D E Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date D->E F Segregate from Incompatible Wastes E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup (or Licensed Contractor) G->H I Document Waste Transfer (Manifest) H->I J End: Compliant Disposal I->J

Caption: Workflow for compliant disposal of chemical waste.

Step 3: Storage and Final Disposal
  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area should be under the control of the laboratory personnel.

  • Causality: SAAs are a provision under RCRA to allow for the safe, temporary collection of hazardous waste at the point of generation before it is moved to a central storage facility.

  • Action: Once the container is full, or within the time limits specified by your institution (often within 180 days), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup. They will manage the final disposal through a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

  • Causality: Final disposal must be handled by licensed professionals to ensure compliance with all federal, state, and local regulations.[7][8] Your EHS office is the authoritative internal resource for navigating this process.

Emergency Protocol: Spill Management

In the event of a small spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate and contact your EHS emergency line.

  • Control Vapors: Ensure the spill occurs within a fume hood or a well-ventilated area.[1][10]

  • Don PPE: Before cleanup, don the full PPE as described in Section 2.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[1][3]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose: Label the container and manage it for disposal as described in Section 3.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Chloroethyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling of 2-(2-Chloroethyl)-1H-imidazole hydrochloride, a reactive chemical intermediate. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the implementation of rigorous safety protocols. This document moves beyond a simple checklist, offering a procedural and causal explanation for each recommendation, grounding our practices in established safety science to ensure every protocol is a self-validating system of protection.

Hazard Assessment: Understanding the "Why" Behind the PPE

This compound is a corrosive solid that can cause severe skin burns and serious eye damage.[1][2][3] Its structure suggests potential reactivity as an alkylating agent, a class of compounds known for their ability to interact with biological macromolecules, necessitating stringent handling procedures to prevent both acute and chronic health effects. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[3] Therefore, the personal protective equipment (PPE) strategy is designed to create a complete barrier against these exposure routes.

Key Hazards:

  • Corrosive: Causes severe burns to skin, eyes, and the respiratory tract upon contact.[1][3]

  • Harmful if Swallowed or Inhaled: Ingestion can cause gastrointestinal tract burns, and inhalation of dust can lead to chemical burns in the respiratory system.[1][4]

  • Potential for Serious Systemic Effects: The chemical structure is related to known hazardous compounds, warranting a cautious approach to minimize any potential for long-term health risks.

Core Protective Equipment: Your First Line of Defense

A multi-layered approach to PPE is mandatory. The following equipment must be used for any procedure involving the handling of solid or dissolved this compound.

Eye and Face Protection

Direct contact with the eyes can cause severe burns and potentially irreversible damage.[3]

  • Minimum Requirement: Wear tightly fitting chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[2][3] Prescription glasses do not offer adequate protection.[5]

  • Recommended: A full face shield worn over safety goggles is highly recommended, especially when handling larger quantities or during procedures with a high risk of splashing (e.g., transferring solutions, cleaning spills).[3][6]

Skin and Body Protection

Given the corrosive nature of this compound, preventing skin contact is critical.

  • Gloves: Double-gloving is required. Use two pairs of powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978).[6][7] Vinyl gloves are not appropriate. The inner glove should be tucked under the cuff of the lab coat or gown, while the outer glove cuff should go over the sleeve.[6] Gloves must be changed immediately if contaminated, torn, or every 2-3 hours during extended procedures.[6]

  • Gown: A disposable, polyethylene-coated, low-permeability gown with long sleeves and tight-fitting cuffs is mandatory.[6][8] The gown must close in the back to eliminate frontal gaps and should be changed immediately after a spill or splash.[6] Standard cotton lab coats are insufficient as they are permeable.

Respiratory Protection

Inhalation of the powdered compound can cause severe irritation and chemical burns to the respiratory tract.[3]

  • Primary Engineering Control: All handling of this compound, especially weighing the solid, must be performed inside a certified chemical fume hood.[1][9]

  • Secondary Respiratory Protection: If a fume hood is not available or during a large spill cleanup where dust or aerosols may be generated, a fit-tested NIOSH-certified N95 respirator is required.[6][7] For emergencies or unknown exposure levels, a full-face, air-supplied respirator should be used.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, repeatable procedure minimizes the risk of exposure. This workflow is designed as a self-validating system to ensure safety at every stage.

Step 1: Preparation and Pre-Donning
  • Designate an Area: Clearly mark the designated area for handling the compound, preferably within a chemical fume hood.

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers are inside the fume hood before you begin.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[1]

Step 2: Donning PPE

The following sequence is critical to prevent cross-contamination.

  • Don inner gloves.

  • Don the protective gown, ensuring it is securely fastened in the back.

  • Don outer gloves, pulling the cuffs over the sleeves of the gown.

  • Don safety goggles.

  • Don the face shield.

  • If required, don your fit-tested N95 respirator.

Step 3: Handling the Chemical
  • Perform all manipulations within the certified chemical fume hood.

  • When handling the solid, use gentle motions to avoid generating dust.

  • If making a solution, add the solid to the solvent slowly.

  • Keep all containers sealed when not in immediate use.

Step 4: Doffing PPE

This process is designed to contain contaminants.

  • Remove outer gloves and dispose of them in the designated hazardous waste container.

  • Remove the face shield and goggles.

  • Remove the gown by rolling it away from the body and dispose of it.

  • Remove inner gloves and dispose of them.

  • Immediately wash hands thoroughly with soap and water. [10]

Visual Workflow for Safe Chemical Handling

The following diagram outlines the critical path for safely managing this compound in a laboratory setting.

cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Protection cluster_handling Phase 3: Active Handling cluster_decon Phase 4: Decontamination & Disposal prep Risk Assessment & SOP Review area Designate & Prepare Handling Area (Fume Hood) prep->area emergency Verify Eyewash/Shower Access area->emergency don_ppe Don PPE (Double Gloves, Gown, Goggles, Shield) emergency->don_ppe Proceed to Handling handle Perform Work in Fume Hood don_ppe->handle contain Keep Containers Sealed handle->contain decon_area Decontaminate Work Surfaces contain->decon_area Work Complete doff_ppe Doff PPE Correctly decon_area->doff_ppe waste Dispose of Chemical & PPE as Hazardous Waste doff_ppe->waste wash Wash Hands Thoroughly waste->wash

Caption: Workflow for handling this compound.

Emergency Procedures: Immediate Actions for Exposure

In the event of accidental exposure, time is of the essence.

Exposure RouteImmediate Action Plan
Eye Contact Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing while flushing the affected skin with large amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[1][2]
Inhalation Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Large Spill Evacuate the area immediately. Secure the area and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team. Do not attempt to clean a large spill without proper training and respiratory protection.[12]

Decontamination and Disposal

Proper disposal is the final step in the safe handling lifecycle.

  • Chemical Waste: All excess solid material and solutions containing this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[12]

  • Contaminated Materials: All disposable PPE (gloves, gown), weigh boats, wipes, and any other contaminated items must be considered hazardous waste.[6] Place them in a designated, sealed hazardous waste container for disposal according to institutional and local regulations.[12]

  • Work Area: After completing work, thoroughly decontaminate the work surface in the fume hood with an appropriate cleaning agent and wipe down. Dispose of the cleaning materials as hazardous waste.

This comprehensive guide is intended to empower you, the researcher, with the knowledge and procedures necessary to handle this compound with the highest degree of safety. By understanding the risks and diligently applying these protocols, we collectively build a culture of safety and scientific integrity.

References

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  • Thermo Fisher Scientific.Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride.
  • Sigma-Aldrich.Safety Data Sheet - 1H-imidazole monohydrochloride.
  • Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Fisher Scientific.Safety Data Sheet - Imidazole.
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×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(2-Chloroethyl)-1H-imidazole hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.